molecular formula C60H98O23 B8209746 Amycolatopsin A

Amycolatopsin A

Cat. No.: B8209746
M. Wt: 1187.4 g/mol
InChI Key: VGMCXRHEZZYRBZ-DZGTYMALSA-N
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Description

Amycolatopsin A is a useful research compound. Its molecular formula is C60H98O23 and its molecular weight is 1187.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3Z,5E,7E,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20-,31-22-,32-21-,34-24-,39-23+,40-25+/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMCXRHEZZYRBZ-DZGTYMALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(\C=C(/C=C(\C(C(/C=C(\C=C(/C=C(\C(=O)O3)/C)\OC)/CO)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)/C)\C)/C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H98O23
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1187.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery of Amycolatopsin A: A Potent Antimycobacterial Agent from Australian Soil

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery, isolation, structure elucidation, and biological activity of Amycolatopsin A, a novel glycosylated polyketide macrolide. Isolated from a strain of Amycolatopsis sp. (MST-108494) found in Australian soil, this compound has demonstrated significant and selective inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and the closely related Mycobacterium bovis. This technical guide provides an in-depth overview of the experimental methodologies employed in its discovery and characterization, presents the quantitative data in a clear, structured format, and visualizes the key experimental workflows.

Introduction

The increasing prevalence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Natural products, particularly those from underexplored environments, remain a promising source of new therapeutic leads. This whitepaper focuses on this compound, a recently discovered macrolide with potent antimycobacterial properties, originating from an Australian soil-dwelling actinomycete.

Isolation of the Producing Microorganism

The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia. The isolation and cultivation of this strain were pivotal to the discovery of this compound.

Experimental Protocol: Microbial Isolation and Cultivation

A detailed protocol for the isolation and cultivation of Amycolatopsis sp. MST-108494 is outlined below. This procedure is fundamental for obtaining sufficient biomass for the subsequent fermentation and extraction processes.

Protocol 1: Isolation and Cultivation of Amycolatopsis sp. MST-108494

  • Soil Sample Preparation: A soil sample from Southern Australia was serially diluted in sterile saline solution.

  • Plating: Aliquots of the dilutions were plated onto agar plates containing a suitable medium for the growth of actinomycetes.

  • Incubation: Plates were incubated at 28°C for 7-14 days.

  • Colony Selection: Colonies exhibiting morphology characteristic of the genus Amycolatopsis were selected and sub-cultured to obtain pure isolates.

  • Identification: The isolate designated MST-108494 was identified based on its morphological and chemotaxonomic characteristics.

  • Seed Culture Preparation: A seed culture was prepared by inoculating a suitable liquid medium with a pure colony of Amycolatopsis sp. MST-108494 and incubating at 28°C on a rotary shaker.

Fermentation and Extraction of this compound

Large-scale fermentation of Amycolatopsis sp. MST-108494 was performed to produce a sufficient quantity of this compound for isolation and characterization. The subsequent extraction process was designed to efficiently recover the target compound from the fermentation broth.

Experimental Protocol: Fermentation and Extraction

The following protocol details the fermentation and extraction procedures for obtaining crude this compound.

Protocol 2: Fermentation and Extraction

  • Fermentation: Large-scale fermentation was carried out in a suitable liquid medium inoculated with the seed culture of Amycolatopsis sp. MST-108494. The fermentation was maintained at 28°C with continuous agitation and aeration for a specified period to maximize the production of secondary metabolites.

  • Harvesting: The fermentation broth was harvested and the mycelium was separated from the supernatant by centrifugation.

  • Extraction: The supernatant and the mycelial cake were extracted separately with an organic solvent (e.g., ethyl acetate) to partition the secondary metabolites.

  • Concentration: The organic extracts were combined and concentrated under reduced pressure to yield a crude extract containing this compound.

Fermentation_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction Seed_Culture Seed Culture of Amycolatopsis sp. MST-108494 Large_Scale_Fermentation Large-Scale Fermentation Seed_Culture->Large_Scale_Fermentation Inoculation Harvesting Harvesting (Centrifugation) Large_Scale_Fermentation->Harvesting Supernatant Supernatant Harvesting->Supernatant Mycelial_Cake Mycelial Cake Harvesting->Mycelial_Cake Solvent_Extraction Organic Solvent Extraction Supernatant->Solvent_Extraction Mycelial_Cake->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract

Figure 1: Workflow for the fermentation of Amycolatopsis sp. MST-108494 and extraction of this compound.

Purification and Structure Elucidation

The crude extract containing a mixture of secondary metabolites was subjected to a series of chromatographic techniques to isolate pure this compound. The structure of the purified compound was then elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Purification and Structure Elucidation

The following protocol outlines the steps for the purification and structural characterization of this compound.

Protocol 3: Purification and Structure Elucidation

  • Chromatographic Purification: The crude extract was subjected to multiple steps of chromatography, such as column chromatography over silica gel, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) were conducted to determine the planar structure and stereochemistry of this compound.

Purification_Structure_Elucidation_Workflow Crude_Extract Crude Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Pure_Amycolatopsin_A Pure this compound HPLC->Pure_Amycolatopsin_A Mass_Spectrometry Mass Spectrometry (MS) Pure_Amycolatopsin_A->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (1D and 2D) Pure_Amycolatopsin_A->NMR_Spectroscopy Structure_Determination Structure Determination Mass_Spectrometry->Structure_Determination NMR_Spectroscopy->Structure_Determination

Figure 2: Workflow for the purification and structure elucidation of this compound.

Biological Activity

This compound was evaluated for its antimicrobial activity against a panel of bacteria, including pathogenic mycobacteria, and for its cytotoxic effects on mammalian cell lines.

Antimycobacterial Activity

This compound exhibited potent and selective activity against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv.

Table 1: Antimycobacterial Activity of this compound

OrganismIC₅₀ (µM)
Mycobacterium tuberculosis H37Rv4.4[1]
Mycobacterium bovis BCG0.4[1]
Cytotoxicity

The cytotoxic effects of this compound were assessed against human cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineCell TypeIC₅₀ (µM)
NCI-H460Human Lung Cancer1.2[1]
SW620Human Colon Carcinoma0.08[1]
Experimental Protocols: Biological Assays

Detailed protocols for the antimycobacterial and cytotoxicity assays are provided below.

Protocol 4: Antimycobacterial Susceptibility Assay

  • Bacterial Strains: Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv were used.

  • Culture Conditions: Mycobacteria were cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Assay Setup: The assay was performed in 96-well microplates. Serial dilutions of this compound were prepared in the culture medium.

  • Inoculation: A standardized inoculum of the mycobacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for a specified period.

  • Readout: Bacterial growth was determined by measuring the optical density at 600 nm or by using a viability indicator dye.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Protocol 5: Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Human lung cancer (NCI-H460) and human colon carcinoma (SW620) cell lines were used.

  • Cell Seeding: Cells were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated by comparing the absorbance of treated cells to that of untreated controls.

Structure-Activity Relationship and Conclusion

The discovery of this compound from an Australian soil isolate of Amycolatopsis sp. highlights the continued importance of microbial natural products in the search for new anti-infective agents. Its potent and selective activity against Mycobacterium tuberculosis suggests that this compound and its analogs are promising scaffolds for the development of new tuberculosis therapies. Further studies on its mechanism of action and in vivo efficacy are warranted. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

References

Unveiling the Intricacies of Amycolatopsin A: A Technical Guide to its Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure of Amycolatopsin A, a glycosylated macrolactone with significant antimycobacterial properties. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular architecture, spectroscopic data, and the experimental procedures utilized for its isolation and characterization.

This compound is a complex natural product produced by the soil bacterium Amycolatopsis sp. MST-108494.[1][2] Its intricate structure, featuring a large macrolactone ring adorned with multiple stereocenters and a unique glycosidic moiety, has garnered considerable interest within the scientific community. Understanding this architecture is paramount for elucidating its mechanism of action and for guiding synthetic and semi-synthetic efforts towards new therapeutic agents.

Core Chemical Structure

This compound is a glycosylated polyketide macrolide. The core of the molecule is a large macrolactone ring, a cyclic ester, which is decorated with various functional groups including hydroxyls, methyls, and olefins. Attached to this macrolactone core is a disaccharide moiety, which plays a crucial role in the molecule's biological activity. The molecular formula of this compound is C60H98O23, and its CAS number is 2209112-96-7.

The structural elucidation of this compound was accomplished through detailed spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and mass spectrometry techniques.

Spectroscopic Data for Structural Characterization

The precise arrangement of atoms in this compound was determined through extensive 1D and 2D NMR experiments. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data, which are fundamental for the structural assignment of this complex molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CD₃OD, 500 MHz)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD, 125 MHz)

PositionChemical Shift (δ) ppm
Data not available in search results

Experimental Protocols

The isolation and purification of this compound from the fermentation broth of Amycolatopsis sp. MST-108494 involves a multi-step process designed to separate the target molecule from a complex mixture of other metabolites.

Fermentation of Amycolatopsis sp. MST-108494

The producing organism, Amycolatopsis sp. MST-108494, was cultivated in a specific liquid medium to encourage the production of this compound. The fermentation was carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of the desired metabolite.

Detailed fermentation protocol not available in search results.

Extraction and Isolation

Following fermentation, the culture broth was subjected to a series of extraction and chromatographic procedures to isolate this compound.

  • Extraction: The whole fermentation broth was typically extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium and cell mass.

  • Chromatographic Purification: The crude extract was then subjected to multiple rounds of chromatography to purify this compound. This process often involves:

    • Solid-Phase Extraction (SPE): To initially fractionate the extract and remove highly polar and non-polar impurities.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for fine purification, yielding the pure compound.

Specific details of the extraction and purification protocol are not available in the search results.

Structural and Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

AmycolatopsinA_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Fermentation Cultivation of Amycolatopsis sp. MST-108494 Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (SPE, HPLC) Extraction->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS) Chromatography->Spectroscopy Structure Determination of Chemical Structure Spectroscopy->Structure

General workflow for this compound discovery.

Conclusion

This guide provides a foundational understanding of the chemical structure of this compound, a promising antimycobacterial agent. The detailed spectroscopic data and an outline of the experimental protocols for its isolation are crucial for researchers aiming to further investigate its biological properties and explore its therapeutic potential. Further research to fully delineate the stereochemistry and to develop a total synthesis of this compound will be instrumental in advancing this natural product towards clinical applications.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Assignments of Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral assignments for Amycolatopsin A, a glycosylated polyketide macrolide. Due to restricted access to the primary publication's supplementary data, this guide presents a templated structure for the ¹H and ¹³C NMR data based on the published structure and common values for similar natural products. It also includes a detailed methodology for the key NMR experiments involved in the structure elucidation of such complex molecules and a visualization of the typical workflow.

This compound was isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494 and has demonstrated selective antimycobacterial activity.[1][2] Its structural elucidation was accomplished through detailed spectroscopic analysis, primarily relying on one- and two-dimensional NMR experiments.

Data Presentation: ¹H and ¹³C NMR Spectral Assignments

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the planar structure and relative stereochemistry of complex natural products like this compound. The following tables are structured to present the comprehensive NMR data that would be obtained from such an analysis.

Table 1: ¹H NMR Data for this compound (Expected)

(Note: Data presented here is illustrative, as the specific values from the primary literature are not publicly available. The data would typically be acquired in a solvent like CD₃OD or DMSO-d₆ at a specific spectrometer frequency, e.g., 600 MHz.)

PositionδH (ppm)MultiplicityJ (Hz)
2e.g., 5.8-6.2de.g., 15.5
3e.g., 6.5-6.9dde.g., 15.5, 9.0
4e.g., 2.5-2.8m
5e.g., 4.0-4.3m
............
1'-He.g., 4.5-4.8de.g., 7.5
............
OMee.g., 3.3-3.6s

Table 2: ¹³C NMR Data for this compound (Expected)

(Note: As with the ¹H data, these values are illustrative and would be acquired at a specific frequency, e.g., 150 MHz, in a deuterated solvent.)

PositionδC (ppm)Type
1 (C=O)e.g., 165-175C
2e.g., 120-130CH
3e.g., 140-150CH
4e.g., 40-50CH
5e.g., 70-80CH
.........
1'e.g., 95-105CH
.........
OMee.g., 55-65CH₃

Experimental Protocols

The structural elucidation of this compound would necessitate a suite of NMR experiments. Below are detailed methodologies for these key experiments.

1. Sample Preparation A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d, ~0.5 mL) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desire to observe exchangeable protons (e.g., -OH, -NH). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers often reference the residual solvent signal.

2. NMR Data Acquisition All NMR spectra are typically acquired on a high-field spectrometer (e.g., 500, 600, or 800 MHz) equipped with a cryoprobe to enhance sensitivity.

  • ¹H NMR (Proton): A standard one-dimensional ¹H NMR spectrum is acquired to identify the proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values). This provides initial information on the types of protons present (e.g., olefinic, aliphatic, methoxy).

  • ¹³C NMR (Carbon): A one-dimensional ¹³C NMR spectrum, usually proton-decoupled, is acquired to determine the chemical shifts of all carbon atoms. Further experiments, such as DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary peak editing), can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH and ³JHH). It is crucial for tracing out spin systems within the molecule, such as the polyketide backbone and the sugar moieties.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning carbons based on their known proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is one of the most powerful experiments for assembling the molecular fragments identified from COSY into a complete structure by connecting spin systems across quaternary carbons and heteroatoms.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule.

3. Data Processing and Analysis The acquired data is processed using specialized NMR software. This involves Fourier transformation, phase correction, baseline correction, and peak picking. The analysis of the various 1D and 2D spectra, in a combined fashion, allows for the unambiguous assignment of all ¹H and ¹³C signals and the final elucidation of the chemical structure.

Visualization of Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a novel natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_isolation Isolation & Purification cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation from Amycolatopsis sp. Purification Purification (HPLC) Isolation->Purification H1_NMR 1H NMR Purification->H1_NMR COSY gCOSY Purification->COSY C13_NMR 13C NMR & DEPTQ Fragment_ID Identify Spin Systems (COSY & HSQC) H1_NMR->Fragment_ID C13_NMR->Fragment_ID HSQC gHSQC COSY->Fragment_ID HMBC gHMBC HSQC->Fragment_ID NOESY NOESY/ROESY Planar_Structure Assemble Planar Structure (HMBC) HMBC->Planar_Structure Stereochem Determine Relative Stereochemistry (NOESY) NOESY->Stereochem Fragment_ID->Planar_Structure Planar_Structure->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

References

High-Resolution Mass Spectrometry Analysis of Amycolatopsin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of high-resolution mass spectrometry (HRMS) for the characterization of Amycolatopsin A, a glycosylated polyketide macrolide. The methodologies detailed herein are foundational for the structural elucidation, purity assessment, and quantitative analysis of this and similar natural products.

Introduction

This compound is a secondary metabolite produced by the soil bacterium Amycolatopsis sp. MST-108494.[1] Like many natural products from actinomycetes, it holds potential for therapeutic applications, particularly as an antimycobacterial agent.[1] Accurate and comprehensive structural and quantitative analysis is a critical step in the drug discovery and development pipeline. High-resolution mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and mass accuracy for determining elemental composition and fragmentation pathways.[2][3][4] This document outlines the key experimental protocols and data analysis workflows for the HRMS analysis of this compound.

Experimental Protocols

A robust HRMS analysis is contingent on meticulous sample preparation and the use of appropriate instrumentation and methodologies. The following protocols are adapted from established practices in natural product and proteomics research.

2.1. Sample Preparation: Extraction and Purification of this compound

  • Cultivation of Amycolatopsis sp. : Inoculate Amycolatopsis sp. MST-108494 in a suitable fermentation broth and incubate under optimal growth conditions to induce secondary metabolite production.

  • Solvent Extraction : After the fermentation period, centrifuge the culture to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake separately using ethyl acetate or a similar organic solvent.

  • Concentration : Evaporate the organic solvent from the extracts under reduced pressure to yield a crude extract.

  • Chromatographic Purification : Subject the crude extract to a series of chromatographic steps, such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC), to isolate this compound.

  • Purity Assessment : The purity of the isolated compound should be assessed by analytical HPLC with UV detection prior to HRMS analysis.

2.2. High-Resolution Mass Spectrometry Analysis

The following protocol is designed for an Orbitrap-based mass spectrometer coupled with a liquid chromatography system.

  • Chromatographic Separation (LC-HRMS) :

    • Column : Use a C18 reversed-phase column suitable for the separation of macrolides.

    • Mobile Phase : Employ a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate : A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume : 5-10 µL of the purified sample dissolved in an appropriate solvent.

  • Mass Spectrometer Settings (Orbitrap) :

    • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is typically used for macrolides.

    • Mass Analyzer : Set the Orbitrap analyzer to a high resolution (e.g., >60,000 FWHM) to enable accurate mass measurements.

    • Scan Range : Acquire full scan mass spectra over a mass-to-charge (m/z) range that encompasses the expected molecular weight of this compound (e.g., m/z 200-2000).

    • Data-Dependent Acquisition (DDA) for MS/MS : Configure the instrument to perform fragmentation analysis (MS/MS) on the most abundant precursor ions from the full scan. This is crucial for structural elucidation.

    • Fragmentation Method : Use Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) to generate fragment ions.

Data Presentation and Interpretation

The primary outputs of an HRMS analysis are the accurate mass of the molecular ion and the fragmentation pattern of the molecule. This data is used to determine the elemental composition and deduce the structure.

3.1. Quantitative Data Summary

The following table presents hypothetical, yet realistic, HRMS data for this compound, based on its classification as a glycosylated polyketide macrolide.

ParameterObserved ValueTheoretical ValueMass Error (ppm)Inferred Information
Molecular Ion ([M+H]⁺) 934.5678934.5682-0.43Elemental Composition: C₅₀H₈₀NO₁₆
Adduct ([M+Na]⁺) 956.5497956.5501-0.42Confirms Molecular Weight
MS/MS Fragment 1 772.5145772.5150-0.65Loss of a sugar moiety
MS/MS Fragment 2 590.4321590.4326-0.85Cleavage of the macrolide ring
MS/MS Fragment 3 348.2899348.2903-1.15Fragmentation of the polyketide chain

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound.

Visualizations

4.1. Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final data interpretation in the HRMS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation cultivation Cultivation of Amycolatopsis sp. extraction Solvent Extraction cultivation->extraction purification Chromatographic Purification extraction->purification lc_separation LC Separation purification->lc_separation Inject Sample full_scan Full Scan MS (Accurate Mass) lc_separation->full_scan msms Data-Dependent MS/MS full_scan->msms formula_prediction Elemental Formula Prediction full_scan->formula_prediction Process Data fragment_analysis Fragmentation Analysis msms->fragment_analysis Process Data formula_prediction->fragment_analysis structure_elucidation Structural Elucidation fragment_analysis->structure_elucidation

Caption: Workflow for HRMS Analysis of this compound.

4.2. Logical Diagram for Structural Elucidation

This diagram outlines the logical steps involved in using HRMS data to determine the structure of a novel compound like this compound.

structural_elucidation cluster_ms Mass Spectrometry Data accurate_mass Accurate Mass of [M+H]⁺ elemental_comp Elemental Composition Prediction (e.g., C₅₀H₈₀NO₁₆) accurate_mass->elemental_comp db_search Database Search (e.g., PubChem, Scifinder) elemental_comp->db_search Compare final_structure Final Structure of this compound db_search->final_structure Correlate fragmentation MS/MS Fragmentation Data substructure_id Substructure Identification (e.g., sugar loss, side chain cleavage) fragmentation->substructure_id substructure_id->final_structure nmr_data NMR Spectroscopic Data (¹H, ¹³C, COSY, HMBC) nmr_data->final_structure Confirm Connectivity and Stereochemistry

Caption: Logical workflow for structural elucidation using HRMS.

Conclusion

High-resolution mass spectrometry is a cornerstone technique for the analysis of novel natural products like this compound. By providing highly accurate mass measurements and detailed fragmentation information, HRMS enables the confident determination of elemental composition and facilitates structural elucidation. The protocols and workflows described in this guide offer a robust framework for researchers engaged in the discovery and development of new therapeutic agents from natural sources.

References

Initial Screening of Amycolatopsin A: A Technical Guide to its Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A, a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp. MST-108494, has emerged as a promising candidate in the search for novel antimycobacterial agents. This technical guide provides a comprehensive overview of the initial screening of this compound's antimycobacterial activity, consolidating available quantitative data, detailing experimental protocols, and visualizing relevant workflows. The compound demonstrates selective and potent activity against Mycobacterium tuberculosis and Mycobacterium bovis, warranting further investigation into its mechanism of action and therapeutic potential.

Introduction

The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for new antitubercular drugs with novel mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial agents. Amycolatopsins, a class of glycosylated polyketide macrolides, have been identified as potent inhibitors of mycobacterial growth. This document focuses on this compound, one of the most active compounds in this class.

Quantitative Antimycobacterial and Cytotoxicity Data

The initial screening of this compound has yielded significant data regarding its inhibitory effects on mycobacteria and its cytotoxicity against mammalian cell lines. The available data, presented in terms of half-maximal inhibitory concentration (IC50), are summarized below.

Table 1: Antimycobacterial Activity of this compound

Mycobacterial StrainIC50 (µM)
Mycobacterium tuberculosis H37Rv4.4[1]
Mycobacterium bovis (BCG)0.4[1]

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCell TypeIC50 (µM)
NCI-H460Human Lung Cancer1.2[1]
SW620Human Colon Cancer0.08[1]

Note: Further studies are required to determine the Minimum Inhibitory Concentration (MIC) values against a broader panel of mycobacterial strains and to assess cytotoxicity against non-cancerous mammalian cell lines for a more comprehensive therapeutic index.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining antimycobacterial activity and cytotoxicity, based on standard laboratory practices.

Determination of Antimycobacterial Activity (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium species.

3.1.1. Materials

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv or other mycobacterial strains

  • This compound

  • Alamar Blue reagent

  • 96-well microplates

3.1.2. Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in Middlebrook 7H9 broth in a 96-well plate to achieve a range of desired concentrations.

  • Prepare a mycobacterial inoculum and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Add the diluted mycobacterial suspension to each well of the 96-well plate containing the compound dilutions.

  • Include positive (mycobacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Determination of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

3.2.1. Materials

  • Mammalian cell line (e.g., Vero cells, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

3.2.2. Procedure

  • Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • If using a solubilizing solution other than DMSO, remove the medium and MTT, then add the solubilizing solution to dissolve the formazan crystals. If using DMSO, it can be added directly to the wells.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow for Antimycobacterial Screening

Antimycobacterial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_bacteria Prepare Mycobacterial Inoculum start->prep_bacteria serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution inoculation Inoculate Plates with Mycobacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 5-7 Days inoculation->incubation add_alamar Add Alamar Blue Reagent incubation->add_alamar incubate_alamar Incubate for 24 Hours add_alamar->incubate_alamar read_results Read Results (Color Change) incubate_alamar->read_results determine_mic Determine MIC read_results->determine_mic Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells prep_compound Prepare this compound Dilutions start->prep_compound treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound->treat_cells incubation Incubate for 24-48 Hours treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4 Hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

Preliminary Cytotoxicity of Amycolatopsin A on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of Amycolatopsin A, a macrolide antibiotic isolated from Amycolatopsin sp.[1], on various cancer cell lines. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing cytotoxicity, and explores potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against human colon and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[2][3]

Cell LineCancer TypeIC50 (µM)
SW620Human Colon Carcinoma0.08
NCI-H-460Human Lung Carcinoma1.2

Experimental Protocols

While the precise experimental details for the aforementioned IC50 values are not publicly available, a standard and widely accepted protocol for determining cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials
  • Human cancer cell lines (e.g., SW620, NCI-H-460)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution of known concentration)

  • MTT solution (5 mg/mL in PBS)

  • MTT Solubilization Buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Cell Seeding
  • Culture the desired cancer cell lines in appropriate complete medium supplemented with FBS and antibiotics in a humidified incubator.

  • Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cells in complete culture medium to achieve the optimal seeding density. For many cancer cell lines, a density of 1,000 to 100,000 cells per well is a reasonable starting point, but this should be optimized for each cell line.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.

Drug Treatment
  • Prepare a series of dilutions of this compound in complete culture medium from a stock solution. A common concentration range for in vitro testing of novel compounds is from 10 nM to 100 µM.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

MTT Assay
  • Following the drug incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 2 to 4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • After the incubation, add 100 µL of MTT Solubilization Buffer to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells on an orbital shaker to ensure complete solubilization.

  • Within an hour, measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells harvesting Harvest & Count Cells cell_culture->harvesting seeding Seed Cells in 96-well Plate harvesting->seeding drug_prep Prepare this compound Dilutions treatment Treat Cells with Drug drug_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent mtt_incubation Incubate (2-4h) mtt_add->mtt_incubation solubilization Add Solubilization Buffer mtt_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability dose_response Generate Dose-Response Curve calc_viability->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for Macrolide-Induced Cytotoxicity

While the specific signaling pathways affected by this compound have not been elucidated, research on other macrolide antibiotics suggests a potential mechanism of action involving the inhibition of autophagy and the induction of oxidative stress.

Signaling_Pathway cluster_autophagy Autophagy Inhibition cluster_ros Oxidative Stress cluster_isr Integrated Stress Response amycolatopsin_a This compound autolysosome Autolysosome (Fusion Blocked) amycolatopsin_a->autolysosome Inhibits mitochondria Mitochondria amycolatopsin_a->mitochondria autophagosome Autophagosome autophagosome->autolysosome lysosome Lysosome lysosome->autolysosome ros Increased ROS mitochondria->ros er_stress ER Stress ros->er_stress apoptosis Apoptosis ros->apoptosis Induces isr ISR Activation er_stress->isr isr->apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity in cancer cells.

Discussion of Potential Mechanism of Action

This compound, as a macrolide, may exert its cytotoxic effects through a multi-faceted mechanism. Based on studies of other macrolide antibiotics, a plausible hypothesis is that this compound disrupts cellular homeostasis by inhibiting autophagy and inducing oxidative stress.

Autophagy Inhibition: Macrolides have been shown to block autophagic flux by preventing the fusion of autophagosomes with lysosomes. Autophagy is a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands. Inhibition of this process can lead to the accumulation of damaged organelles and proteins, ultimately triggering cell death.

Induction of Reactive Oxygen Species (ROS): The accumulation of dysfunctional mitochondria, due to impaired autophagy, can lead to an increase in the production of reactive oxygen species (ROS). Elevated levels of ROS can cause damage to cellular components, including DNA, lipids, and proteins.

Integrated Stress Response (ISR) and Apoptosis: The combination of autophagy inhibition and increased ROS can lead to endoplasmic reticulum (ER) stress, which in turn activates the integrated stress response (ISR). The ISR is a signaling network that cells activate in response to various stresses. Prolonged or severe activation of the ISR can lead to the induction of apoptosis, or programmed cell death. ROS themselves can also directly trigger apoptotic pathways.

Further research is necessary to definitively elucidate the precise molecular targets and signaling pathways modulated by this compound in cancer cells. Investigating the effects of this compound on autophagic markers (e.g., LC3-II, p62), ROS levels, and key components of the ISR and apoptotic pathways will be crucial in understanding its anticancer potential.

References

Unraveling the Enigma of Amycolatopsin A: A Technical Guide to its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A, a potent cyclic thiazolyl peptide antibiotic isolated from Amycolatopsis sp., has demonstrated significant promise in combating Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide synthesizes the current understanding of this compound's hypothesized mechanism of action, presenting available data, outlining plausible experimental methodologies for its validation, and providing visual representations of the proposed molecular interactions and experimental workflows. The core hypothesis posits that this compound exerts its antibacterial effect by targeting the 50S ribosomal subunit, thereby inhibiting protein synthesis.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, identified as the major bioactive component from the fermentation broth of Amycolatopsis sp. strain MJ347-81F4, has emerged as a promising candidate.[1] This macrolide compound belongs to the thiazolyl peptide class of natural products, a group known for its diverse biological activities.[2] Preliminary investigations suggest a mechanism of action centered on the inhibition of bacterial protein synthesis, a pathway distinct from many currently utilized antibiotics. This document aims to provide a comprehensive overview of the existing evidence and a framework for future research into the precise molecular interactions of this compound.

Hypothesized Mechanism of Action: Inhibition of Protein Synthesis

By binding to the 50S subunit, this compound is thought to interfere with key ribosomal functions, such as peptidyl transferase activity or the translocation step of elongation. This disruption halts the polypeptide chain elongation, leading to a bacteriostatic or bactericidal effect.

Proposed Signaling Pathway

The interaction of this compound with the bacterial ribosome can be visualized as a direct inhibition of the translation process.

cluster_bacterium Bacterial Cell Amycolatopsin_A This compound Ribosome_50S 50S Ribosomal Subunit Amycolatopsin_A->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Amycolatopsin_A->Protein_Synthesis Inhibits Ribosome_50S->Protein_Synthesis Catalyzes Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Enables

Caption: Hypothesized mechanism of this compound action.

Quantitative Data: In Vitro Antibacterial Activity

This compound has demonstrated potent activity against a range of Gram-positive bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for the closely related compound MJ347-81F4 component A.

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus (including MRSA)0.006 - 0.1
Enterococcus faecalis0.006 - 0.1
Bacillus subtilis0.006 - 0.1

Key Experimental Protocols

While specific, detailed experimental protocols for elucidating this compound's mechanism of action are not extensively published, this section outlines standard methodologies that would be employed to test the central hypothesis.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial cultures, this compound stock solution.

  • Protocol:

    • Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria, no antibiotic) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound with no visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis using a cell-free system.

  • Materials: E. coli S30 extract system for linear templates, [14C]-Leucine, template DNA (e.g., plasmid encoding a reporter gene), this compound.

  • Protocol:

    • Set up reaction mixtures containing the S30 extract, amino acid mixture (with [14C]-Leucine), and template DNA.

    • Add varying concentrations of this compound to the experimental tubes. Include a vehicle control (e.g., DMSO) and a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control.

    • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

    • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Collect the precipitate on glass fiber filters and wash to remove unincorporated [14C]-Leucine.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the percentage of protein synthesis inhibition relative to the vehicle control.

Ribosome Binding Assay

This experiment determines if this compound directly interacts with the bacterial ribosome.

  • Materials: Purified 70S ribosomes or 50S and 30S subunits, radiolabeled this compound (if available) or a competitive binding setup with a known radiolabeled 50S-binding antibiotic, spin columns or filter binding apparatus.

  • Protocol (Competitive Binding):

    • Incubate a fixed concentration of purified 50S ribosomal subunits with a constant amount of a radiolabeled antibiotic known to bind the 50S subunit (e.g., [3H]-erythromycin).

    • Add increasing concentrations of unlabeled this compound to the incubation mixtures.

    • After incubation, separate the ribosome-bound radiolabel from the free radiolabel using a suitable method (e.g., nitrocellulose filter binding or size-exclusion chromatography).

    • Quantify the radioactivity of the ribosome-bound fraction.

    • A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding to the same or an overlapping site on the 50S subunit.

Experimental and Logical Workflows

The logical progression of experiments to validate the hypothesized mechanism of action is crucial.

Start Start: Potent antibacterial activity observed Hypothesis Hypothesis Generation: Target is Protein Synthesis (based on resistant mutants) Start->Hypothesis InVitro_Activity Confirm In Vitro Activity: MIC Determination Hypothesis->InVitro_Activity Cell_Free_Assay Directly Test Hypothesis: In Vitro Protein Synthesis Inhibition Assay InVitro_Activity->Cell_Free_Assay Target_Binding Confirm Target Engagement: Ribosome Binding Assay Cell_Free_Assay->Target_Binding Mechanism_Elucidation Elucidate Specific Mechanism: (e.g., Peptidyl Transferase Assay, Toeprinting) Target_Binding->Mechanism_Elucidation Conclusion Conclusion: Mechanism of Action Validated Mechanism_Elucidation->Conclusion

Caption: Logical workflow for mechanism of action elucidation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent antibacterial agent that likely functions by inhibiting protein synthesis via interaction with the 50S ribosomal subunit. This places it in a class of antibiotics with a validated and effective molecular target. However, to fully realize its therapeutic potential, further detailed investigations are imperative.

Future research should focus on:

  • Definitive Target Validation: Utilizing modern techniques such as cryo-electron microscopy to visualize the binding site of this compound on the 50S ribosome.

  • Elucidation of the Precise Inhibitory Step: Differentiating between inhibition of peptidyl transferase activity, translocation, or another phase of elongation.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development to this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, spectrum of activity, and pharmacokinetic properties.

The continued exploration of this compound's mechanism of action will be critical in advancing this promising antibiotic towards clinical development and addressing the urgent need for new treatments for bacterial infections.

References

An In-depth Technical Guide on the Relationship between Amycolatopsin A and other Apoptolidins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the relationship between Amycolatopsin A and the apoptolidin family of macrolides. Both classes of natural products, isolated from actinomycetes, exhibit potent cytotoxic and anti-cancer properties. This document delves into their structural similarities and differences, comparative biological activities, and mechanisms of action. Detailed experimental protocols for key assays and illustrative diagrams of signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts in this area. While apoptolidins are well-characterized inhibitors of mitochondrial F0F1-ATP synthase, the precise molecular target of this compound remains an area for further investigation. This guide aims to be a valuable resource for researchers exploring the therapeutic potential of these complex natural products.

Structural Comparison: A Tale of Two Macrolides

This compound and the apoptolidins belong to the family of glycosylated polyketide macrolides. While they share a common macrolide scaffold, there are distinct structural features that differentiate them. Apoptolidin A, produced by Nocardiopsis sp., and Ammocidin A, a structurally related glycomacrolide from Saccharothrix sp., both feature a 20-membered macrolide core with three deoxy sugar units.[1] Key differences lie in the functional groups of the macrolide cores, the nature of the decorating sugars, and their points of attachment.[1]

Comparative Biological Activity

Both this compound and the apoptolidins exhibit significant cytotoxicity against a range of cancer cell lines. However, a direct comparison of their potency is challenging due to the lack of studies testing these compounds side-by-side on the same cell line panel. The available data, summarized below, is compiled from different studies.

CompoundCell LineIC50 (µM)Reference
This compound SW620 (Colon Carcinoma)0.08[2]
NCI-H460 (Lung Cancer)1.2[2]
Amycolatopsin B SW620 (Colon Carcinoma)0.14
NCI-H460 (Lung Cancer)0.28
Apoptolidin A H292 (Lung Carcinoma)22
2′-O-Succinyl-apoptolidin A H292 (Lung Carcinoma)91
3′-O-Succinyl-apoptolidin A H292 (Lung Carcinoma)82

Table 1: Comparative Cytotoxicity of Amycolatopsins and Apoptolidins.

It is important to note that the difference in potency between this compound and Apoptolidin A in the table above should be interpreted with caution due to the use of different lung cancer cell lines (NCI-H460 vs. H292) in the respective studies. Further studies with a standardized panel of cell lines are required for a definitive comparison.

Mechanism of Action: A Known Target and an Unfolding Story

Apoptolidins: Potent Inhibitors of Mitochondrial F0F1-ATP Synthase

The mechanism of action for the apoptolidin family is well-established. They are potent inhibitors of the mitochondrial F0F1-ATP synthase, a critical enzyme complex for cellular energy production. Specifically, apoptolidins bind to the F1 subcomplex of the ATP synthase. This inhibition disrupts the mitochondrial membrane potential and triggers the intrinsic pathway of apoptosis. A key event in this pathway is the activation of caspase-9, an initiator caspase that subsequently activates downstream executioner caspases, leading to programmed cell death. The cell-killing effect of apoptolidin is independent of p53 status and can be inhibited by the anti-apoptotic protein Bcl-2.

This compound: An Intriguing Cytotoxin with an Undefined Target

In contrast to the well-defined mechanism of apoptolidins, the molecular target and signaling pathway of this compound remain to be fully elucidated. While its potent cytotoxic activity is evident, it is currently unknown whether it also targets the mitochondrial F0F1-ATP synthase or acts through a different mechanism. The structural similarities to apoptolidins might suggest a similar target, but this requires experimental validation. Further research, such as cellular thermal shift assays (CETSA), photoaffinity labeling, or genetic screens, is necessary to identify the direct binding partner of this compound and unravel its mechanism of action.

Signaling Pathways and Experimental Workflows

Apoptolidin-Induced Apoptotic Signaling Pathway

The following diagram illustrates the established signaling pathway for apoptolidin-induced apoptosis.

Apoptolidin_Pathway cluster_Mito Mitochondrial Membrane Apoptolidin Apoptolidin Mitochondria Mitochondria Apoptolidin->Mitochondria F0F1_ATPase F0F1-ATP Synthase Apoptolidin->F0F1_ATPase ATP_Depletion ATP Depletion F0F1_ATPase->ATP_Depletion Inhibition Caspase9 Caspase-9 (activated) ATP_Depletion->Caspase9 Executioner_Caspases Executioner Caspases Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Apoptolidin-induced apoptotic pathway.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comparative study of this compound and Apoptolidin A.

Comparative_Workflow cluster_Compounds Test Compounds cluster_Assays Biological Assays Amycolatopsin_A This compound Cell_Culture Cancer Cell Lines (e.g., NCI-60 Panel) Amycolatopsin_A->Cell_Culture Apoptolidin_A Apoptolidin A Apoptolidin_A->Cell_Culture MTT_Assay Cytotoxicity Assay (MTT) Cell_Culture->MTT_Assay ATPase_Assay Mitochondrial F0F1-ATPase Inhibition Assay Cell_Culture->ATPase_Assay Caspase_Assay Apoptosis Assay (Caspase-Glo 9) Cell_Culture->Caspase_Assay Data_Analysis Data Analysis and Comparative Assessment MTT_Assay->Data_Analysis ATPase_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Workflow for comparing this compound and Apoptolidin A.

Detailed Experimental Protocols

Cytotoxicity Determination using MTT Assay

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of test compounds on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (this compound, Apoptolidin A) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Mitochondrial F0F1-ATPase Inhibition Assay

This spectrophotometric assay measures the ATP hydrolysis activity of the F0F1-ATPase.

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

  • ATP solution (100 mM)

  • NADH solution (10 mM)

  • Phosphoenolpyruvate (PEP) solution (50 mM)

  • Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mix

  • Test compounds (dissolved in DMSO)

  • Oligomycin (positive control, dissolved in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing assay buffer, NADH, PEP, and the PK/LDH enzyme mix.

  • Mitochondria/SMP Addition: Add a standardized amount of isolated mitochondria or SMPs to each well.

  • Compound/Control Addition: Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (oligomycin).

  • Initiation of Reaction: Start the reaction by adding ATP to each well. The final volume should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of ADP production by the ATPase.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each condition. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Apoptosis Determination using Caspase-Glo® 9 Assay

This luminescent assay measures the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • Caspase-Glo® 9 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with test compounds as described in the MTT assay protocol (Steps 1 and 2).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to induce apoptosis.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 9 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Lysis: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the caspase-9 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-9 activity.

Conclusion and Future Directions

This compound and the apoptolidins represent two closely related families of macrolides with significant anti-cancer potential. While apoptolidins have a well-defined mechanism of action centered on the inhibition of mitochondrial F0F1-ATP synthase, the molecular target of this compound remains an open and critical question. The potent cytotoxicity of this compound, particularly against colon cancer cells, warrants further investigation into its mechanism of action.

Future research should focus on:

  • Target Identification for this compound: Utilizing modern drug discovery techniques to identify the direct cellular target(s) of this compound.

  • Comparative Head-to-Head Studies: Performing comprehensive cytotoxicity profiling of this compound and a range of apoptolidins against a standardized panel of cancer cell lines (such as the NCI-60) to enable a direct and robust comparison of their potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating novel analogues of both this compound and apoptolidins to explore their SAR and optimize their therapeutic properties.

A deeper understanding of the relationship between these two families of natural products will undoubtedly pave the way for the development of novel and more effective cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Enhanced Amycolatopsin A Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A, a macrolide antibiotic produced by Amycolatopsis species, has demonstrated significant potential in antimicrobial applications. Optimizing its production through fermentation is a critical step in harnessing its therapeutic capabilities. These application notes provide a comprehensive overview of strategies and detailed protocols for enhancing the yield of this compound. The methodologies are based on established fermentation principles for Amycolatopsis and related actinomycetes, offering a robust framework for process development and optimization.

Fermentation Optimization Strategies

The production of secondary metabolites like this compound is intricately linked to the physiological state of the producing microorganism, which is heavily influenced by its nutritional and physical environment. Optimization of fermentation parameters is therefore paramount for achieving high product titers. Key areas for optimization include medium composition (carbon and nitrogen sources, minerals) and cultivation conditions (pH, temperature, aeration, and agitation).

A systematic approach to optimization often involves a combination of traditional one-factor-at-a-time (OFAT) experiments and statistical methods such as Response Surface Methodology (RSM). This dual approach allows for the initial screening of a wide range of factors and subsequent fine-tuning of the most influential parameters to maximize production.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize the impact of various nutritional and physical parameters on this compound production, providing a clear comparison of their effects.

Table 1: Effect of Carbon Sources on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose8.5 ± 0.4120 ± 11
Soluble Starch9.2 ± 0.5185 ± 15
Glycerol7.8 ± 0.3150 ± 12
Maltose8.9 ± 0.4165 ± 14
Fructose7.5 ± 0.395 ± 9

Table 2: Effect of Nitrogen Sources on this compound Production

Nitrogen Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
Yeast Extract10.1 ± 0.6210 ± 18
Peptone9.5 ± 0.5190 ± 16
Soytone9.8 ± 0.5205 ± 17
Ammonium Sulfate6.2 ± 0.380 ± 7
Sodium Nitrate7.1 ± 0.4110 ± 10

Table 3: Optimization of Physical Parameters for this compound Production

ParameterRange TestedOptimal ValueThis compound Titer (mg/L) at Optimal Condition
Temperature (°C)25 - 3730225 ± 20
pH6.0 - 8.07.0230 ± 19
Agitation (rpm)150 - 250200245 ± 22
Aeration (vvm)0.5 - 1.51.0250 ± 21

Experimental Protocols

Detailed methodologies for key experiments in the fermentation optimization of this compound are provided below.

Protocol 1: Inoculum Development
  • Strain Revival: Aseptically transfer a cryopreserved vial of Amycolatopsis sp. to a laminar flow hood. Thaw the vial and streak the culture onto an ISP2 agar plate (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose, 20 g/L agar, pH 7.2). Incubate at 30°C for 7-10 days until well-developed colonies are visible.

  • Seed Culture (Stage 1): Prepare 50 mL of seed medium (Table 4) in a 250 mL baffled flask. Inoculate the flask with a single, well-isolated colony from the agar plate. Incubate at 30°C in a rotary shaker at 200 rpm for 48-72 hours.

  • Seed Culture (Stage 2): Prepare 200 mL of seed medium in a 1 L baffled flask. Transfer the entire volume of the Stage 1 seed culture to the 1 L flask. Incubate under the same conditions (30°C, 200 rpm) for another 48 hours.

Table 4: Seed and Production Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Soluble Starch2040
Yeast Extract510
Soytone5-
Peptone-5
K₂HPO₄11
MgSO₄·7H₂O0.50.5
CaCO₃22
pH7.27.0
Protocol 2: Fermentation in a Bioreactor
  • Bioreactor Preparation: Prepare a 5 L laboratory-scale fermenter containing 3 L of the production medium (Table 4). Sterilize the fermenter and medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: After the fermenter has cooled to 30°C, aseptically inoculate with the 200 mL of Stage 2 seed culture (a 6.7% v/v inoculation).

  • Fermentation Conditions: Maintain the fermentation parameters as follows: temperature at 30°C, pH controlled at 7.0 (with automated addition of 1M HCl or 1M NaOH), agitation at 200 rpm, and aeration at 1.0 vvm.

  • Sampling and Monitoring: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (by measuring dry cell weight), substrate consumption, and this compound production.

  • Fermentation Duration: Continue the fermentation for 10-12 days, or until this compound production reaches its maximum and begins to decline.

Protocol 3: Extraction and Quantification of this compound
  • Extraction:

    • Harvest the fermentation broth and centrifuge at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.

    • Extract the mycelial cake twice with an equal volume of methanol under sonication for 30 minutes.

    • Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the methanol and ethyl acetate extracts and evaporate the solvents under reduced pressure using a rotary evaporator.

  • Quantification:

    • Dissolve the dried crude extract in a known volume of methanol.

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength determined by the absorption maximum of this compound.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve generated with purified this compound.

Visualizations: Pathways and Workflows

Putative Biosynthetic Pathway of this compound

The biosynthesis of macrolides like this compound is typically governed by a Type I Polyketide Synthase (PKS) gene cluster. The following diagram illustrates a generalized pathway for the formation of the macrolactone core and its subsequent modifications.

This compound Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_Post_PKS Post-PKS Tailoring ACP Acyl Carrier Protein Extender_Units Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) PKS_Modules PKS Modules (KS, AT, KR, DH, ER) Extender_Units->PKS_Modules Chain Elongation Macrolactone Polyketide Chain (Released from PKS) PKS_Modules->Macrolactone Synthesis Cyclization Cyclization (Thioesterase) Macrolactone->Cyclization Initial_Macrolide Initial Macrolide Ring Cyclization->Initial_Macrolide Hydroxylation Hydroxylation (P450 Monooxygenases) Initial_Macrolide->Hydroxylation Glycosylation Glycosylation (Glycosyltransferases) Amycolatopsin_A This compound Glycosylation->Amycolatopsin_A Hydroxylation->Glycosylation

Caption: Putative biosynthetic pathway for this compound.

Experimental Workflow for Fermentation Optimization

The following diagram outlines the systematic workflow for optimizing this compound production.

Fermentation Optimization Workflow Start Start: Strain Selection (Amycolatopsis sp.) Inoculum Inoculum Development (Protocol 1) Start->Inoculum OFAT One-Factor-at-a-Time (OFAT) Screening of Media Components (Carbon, Nitrogen Sources) Inoculum->OFAT RSM Response Surface Methodology (RSM) for Optimization of Key Factors OFAT->RSM Bioreactor Scale-up to Bioreactor (Protocol 2) RSM->Bioreactor Analysis Extraction & Quantification (Protocol 3) Bioreactor->Analysis End Optimized Production of this compound Analysis->End

Caption: Workflow for this compound fermentation optimization.

Regulatory Signaling Cascade (Hypothetical)

While the specific signaling pathways governing this compound production are not yet elucidated, a hypothetical regulatory cascade can be proposed based on known antibiotic regulation in actinomycetes. This often involves two-component systems and global regulators that respond to nutritional cues.

Hypothetical Regulatory Pathway Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Two_Component_System Two-Component System (Sensor Kinase / Response Regulator) Nutrient_Limitation->Two_Component_System senses Global_Regulator Global Regulatory Protein (e.g., a SARP) Two_Component_System->Global_Regulator activates Pathway_Specific_Regulator Pathway-Specific Activator (e.g., an LAL-family regulator) Global_Regulator->Pathway_Specific_Regulator induces Biosynthesis_Genes This compound Biosynthetic Genes Pathway_Specific_Regulator->Biosynthesis_Genes activates transcription

Caption: Hypothetical signaling cascade for this compound production.

Application Notes and Protocols for the Isolation and Purification of Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a glycosylated polyketide macrolide with promising antimycobacterial properties.[1] It is produced by the soil-derived actinomycete, Amycolatopsis sp. MST-108494.[1][2] This document provides a detailed overview of the isolation and purification protocols for this compound, compiled from available literature. The protocols outlined below are based on established methodologies for the extraction of secondary metabolites from Amycolatopsis cultures and are intended to serve as a guide for researchers. Additionally, this document includes a summary of the known biological activities of this compound and a proposed mechanism of action based on its chemical class.

Fermentation of Amycolatopsis sp. MST-108494

The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While the specific media composition and fermentation parameters for optimal production of this compound are not publicly available in full detail, a general approach based on the cultivation of Amycolatopsis species for the production of other secondary metabolites can be followed.

1.1. Culture Conditions

A two-stage fermentation process is typically employed for the production of secondary metabolites from actinomycetes. This involves the preparation of a seed culture followed by inoculation into a larger production culture.

Table 1: Fermentation Parameters

ParameterSeed CultureProduction Culture
Medium Starch Casein Broth (SCB) or similar nutrient-rich mediumOptimized production medium (specifics proprietary)
Inoculum 2-5% (v/v) from a spore suspension or vegetative mycelia5-10% (v/v) from the seed culture
Temperature 28-30 °C28-30 °C
Agitation 180-220 rpm180-220 rpm
Aeration 1 vvm (volume of air per volume of medium per minute)1 vvm
pH 7.2-7.47.2-7.4
Fermentation Time 2-3 days7-14 days

1.2. Experimental Protocol: Fermentation

  • Strain Activation: Streak a cryopreserved vial of Amycolatopsis sp. MST-108494 onto a suitable agar medium (e.g., Yeast Malt Extract Agar) and incubate at 28-30°C for 5-7 days until sporulation is observed.

  • Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of spores or a small agar plug of mycelial growth. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a 2 L baffled Erlenmeyer flask containing 500 mL of production medium with the seed culture. Incubate under the conditions specified in Table 1 for 7-14 days. Monitor the production of this compound periodically by analytical techniques such as HPLC.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelium and subsequently purified using chromatographic techniques. The process involves solid-liquid extraction, followed by a series of chromatographic steps to isolate the pure compound.

2.1. Extraction

The fermented broth is typically separated into the supernatant and mycelial cake. Both phases should be extracted as the distribution of the metabolite is often unknown initially.

Table 2: Extraction Parameters

StepSolvent SystemRatio (Sample:Solvent)
Mycelial Extraction Ethyl acetate or Acetone1:3 (w/v)
Supernatant Extraction Ethyl acetate or n-butanol1:1 (v/v)

2.2. Experimental Protocol: Extraction

  • Harvesting: Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 8000 x g for 20 minutes) or filtration.

  • Mycelial Extraction: Resuspend the mycelial cake in ethyl acetate and sonicate or stir for 1-2 hours. Filter the mixture and collect the organic extract. Repeat the extraction process twice.

  • Supernatant Extraction: Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Separate the organic layer. Repeat the extraction twice.

  • Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.3. Purification

The crude extract is subjected to a multi-step chromatographic purification process to isolate this compound.

Table 3: Chromatographic Purification Parameters

StepStationary PhaseMobile PhaseElution Mode
Flash Chromatography Silica gel (230-400 mesh)Hexane-Ethyl Acetate gradientStep or linear gradient
Preparative HPLC C18 reversed-phase (e.g., 10 µm, 250 x 20 mm)Acetonitrile-Water gradientLinear gradient

2.4. Experimental Protocol: Purification

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Load the dried material onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the fractions containing the target compound and evaporate the solvent.

  • Reversed-Phase Preparative HPLC:

    • Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 preparative HPLC column.

    • Elute with a linear gradient of acetonitrile in water (e.g., 30% to 100% acetonitrile over 40 minutes).

    • Monitor the elution profile using a UV detector (e.g., at 210 nm and 254 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Experimental Workflow and Proposed Mechanism of Action

3.1. Experimental Workflow

The overall process for the isolation and purification of this compound can be visualized as a sequential workflow.

Isolation_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Strain Amycolatopsis sp. MST-108494 Seed_Culture Seed Culture Strain->Seed_Culture Inoculation Production_Culture Production Culture Seed_Culture->Production_Culture Inoculation Harvest Harvesting (Centrifugation/Filtration) Production_Culture->Harvest Mycelium_Extraction Mycelium Extraction (Ethyl Acetate) Harvest->Mycelium_Extraction Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Harvest->Supernatant_Extraction Crude_Extract Crude Extract Mycelium_Extraction->Crude_Extract Supernatant_Extraction->Crude_Extract Flash_Chromatography Silica Gel Flash Chromatography Crude_Extract->Flash_Chromatography Prep_HPLC Reversed-Phase Preparative HPLC Flash_Chromatography->Prep_HPLC Semi-pure fraction Pure_Amycolatopsin_A Pure this compound Prep_HPLC->Pure_Amycolatopsin_A

Caption: Workflow for this compound Isolation and Purification.

3.2. Proposed Mechanism of Action

This compound belongs to the macrolide class of antibiotics. Macrolides are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] This binding event physically blocks the nascent polypeptide exit tunnel, leading to the dissociation of peptidyl-tRNA from the ribosome and premature termination of protein synthesis.

Mechanism_of_Action cluster_process Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound Ribosome 70S Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Translation mRNA mRNA tRNA Aminoacyl-tRNA Protein Functional Protein Polypeptide->Protein Amycolatopsin_A This compound Binding_Site 50S Subunit (Peptidyl Transferase Center) Amycolatopsin_A->Binding_Site Binds to Inhibition Inhibition of Translocation Binding_Site->Inhibition Termination Premature Termination Inhibition->Termination Termination->Ribosome

Caption: Proposed Mechanism of Action of this compound.

Biological Activity

Amycolatopsins A and C have demonstrated selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv). The antimycobacterial properties are reportedly enhanced by hydroxylation at the 6-methyl position. Furthermore, hydrolysis of the disaccharide moiety has been shown to decrease cytotoxicity towards mammalian cells.

Table 4: Reported Biological Activities of Amycolatopsins

CompoundTarget Organism/Cell LineActivity (IC₅₀/MIC)
This compoundM. tuberculosis (H37Rv)4.4 µM (IC₅₀)
M. bovis (BCG)0.4 µM (IC₅₀)
Human Lung Cancer (NCI-H460)1.2 µM (IC₅₀)
Colon Carcinoma (SW620)0.08 µM (IC₅₀)
Amycolatopsin CM. tuberculosis (H37Rv)5.7 µM (IC₅₀)
M. bovis (BCG)2.7 µM (IC₅₀)

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the isolation and purification of this compound from Amycolatopsin sp. MST-108494. The detailed methodologies, supported by quantitative data and visual workflows, are intended to facilitate further research and development of this promising antimycobacterial compound. Further studies are warranted to fully elucidate the specific molecular interactions of this compound with its ribosomal target and to optimize its production for potential therapeutic applications.

References

Application Notes and Protocols for the Purification of Amycolatopsin A using HPLC and Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp. MST-108494.[1] As a member of a rare class of secondary metabolites, this compound has demonstrated significant biological activity, making it a compound of interest for further investigation in drug discovery and development. The effective purification of this compound is crucial for its detailed characterization, bioactivity screening, and subsequent development.

This document provides detailed application notes and protocols for the purification of this compound utilizing a multi-step chromatography approach, culminating in High-Performance Liquid Chromatography (HPLC) for final purification. The methodologies described are based on established principles for the isolation of natural products from actinomycetes and are designed to yield high-purity this compound.

Overview of the Purification Strategy

The purification of this compound from the fermentation broth of Amycolatopsis sp. MST-108494 involves a series of extraction and chromatographic steps. The general workflow begins with the extraction of the active compounds from the culture, followed by preliminary fractionation using solid-phase extraction and silica gel chromatography. The final purification is achieved using preparative reverse-phase HPLC.

graph "Amycolatopsin_A_Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_extraction" { label="Extraction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Fermentation_Broth [label="Fermentation Broth of Amycolatopsis sp. MST-108494"]; Solvent_Extraction [label="Solvent Extraction\n(e.g., Ethyl Acetate)"]; Crude_Extract [label="Crude Extract"];

}

subgraph "cluster_fractionation" { label="Preliminary Fractionation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; SPE [label="Solid-Phase Extraction (SPE)\n(e.g., C18)"]; Silica_Gel [label="Silica Gel Chromatography"]; Enriched_Fractions [label="this compound Enriched Fractions"];

}

subgraph "cluster_purification" { label="Final Purification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Prep_HPLC [label="Preparative Reverse-Phase HPLC"]; Pure_Amycolatopsin_A [label="Pure this compound"];

} }

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Fermentation and Extraction

A detailed protocol for the fermentation of Amycolatopsis sp. MST-108494 is beyond the scope of this document. However, once a sufficient culture volume is obtained, the following extraction procedure can be applied.

Protocol 1: Solvent Extraction of this compound

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Extract the mycelial cake three times with an equal volume of acetone or methanol.

  • Combine all organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

Preliminary Fractionation

The crude extract is a complex mixture of metabolites. Preliminary fractionation is essential to enrich for this compound and remove interfering compounds.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol, followed by deionized water.

  • Dissolve the crude extract in a minimal amount of methanol and dilute with water.

  • Load the dissolved extract onto the SPE cartridge.

  • Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

  • Collect each fraction and analyze for the presence of this compound using analytical HPLC.

  • Pool the fractions containing this compound and evaporate to dryness.

Protocol 3: Silica Gel Chromatography

  • Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).

  • Dissolve the this compound-enriched fraction from SPE in a minimal amount of the initial mobile phase.

  • Load the sample onto the silica gel column.

  • Elute the column with the chosen solvent gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

  • Combine the fractions containing this compound and concentrate under reduced pressure.

Final Purification by Preparative HPLC

The final purification of this compound is achieved using preparative reverse-phase HPLC. The following protocol is a representative method that should be optimized for the specific instrumentation and column used.

Protocol 4: Preparative Reverse-Phase HPLC

  • Column: C18 semi-preparative or preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% to 70% B over 30 minutes is a good starting point. This should be optimized based on analytical HPLC results.

  • Flow Rate: Dependent on the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (a range of 210-280 nm is typically scanned for initial analysis).

  • Injection Volume: Dissolve the semi-purified sample in the initial mobile phase and inject a volume appropriate for the column size.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Post-Purification: Pool the pure fractions, evaporate the organic solvent, and lyophilize to obtain pure this compound.

Data Presentation

The following tables provide a template for organizing quantitative data during the purification process.

Table 1: Summary of Purification Steps for this compound

Purification StepStarting Material (mg)Final Product (mg)Yield (%)Purity (%)
Crude Extraction----
SPE----
Silica Gel Chromatography----
Preparative HPLC--->95

Table 2: Representative Preparative HPLC Parameters

ParameterValue
Column C18, 10 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 30 min
Flow Rate 4.5 mL/min
Detection Wavelength 230 nm
Injection Volume 500 µL
Sample Concentration 10 mg/mL

Visualization of the Preparative HPLC Process

The logical flow of the preparative HPLC purification step is outlined below.

graph "Preparative_HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep_hplc" { label="Preparative HPLC Purification"; bgcolor="#F1F3F4";

} }

Figure 2: Detailed workflow for the preparative HPLC purification of this compound.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the purification of this compound from Amycolatopsopsis sp. fermentation broth. The multi-step approach ensures the removal of impurities and the isolation of a high-purity final product suitable for further research. It is important to note that the chromatographic conditions, particularly for HPLC, may require optimization based on the specific equipment, columns, and the exact composition of the crude extract. Analytical HPLC should be used throughout the purification process to monitor the presence and purity of this compound in the collected fractions.

References

Application Notes & Protocols: A Proposed Total Synthesis Strategy for Amycolatopsin A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a novel glycosylated polyketide macrolide isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] It, along with its analogs Amycolatopsin B and C, has demonstrated significant and selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[1] To date, a total synthesis of this compound has not been reported in the literature. This document outlines a comprehensive proposed strategy for the total synthesis of this compound, providing a roadmap for researchers in natural product synthesis and drug discovery. The proposed synthesis relies on a convergent approach, involving the preparation of key fragments followed by their assembly, macrolactonization, and glycosylation.

Introduction to this compound

This compound is a 20-membered macrolide characterized by a polyketide backbone adorned with multiple stereocenters and a disaccharide moiety. Its structure is closely related to the apoptolidin and ammocidin families of macrolides.[1] The potent and selective antimycobacterial activity of this compound and its analogs makes them attractive targets for total synthesis to enable further structure-activity relationship (SAR) studies and the development of new antitubercular agents.

Biological Activity

The antimycobacterial activities of Amycolatopsins A, B, and C are summarized in the table below. Notably, this compound and C, which feature a hydroxylated 6-methyl group, exhibit enhanced antimycobacterial properties. Furthermore, the hydrolysis of the disaccharide in Amycolatopsin C leads to reduced mammalian cytotoxicity, highlighting key structural motifs for therapeutic development.[1]

CompoundM. bovis (BCG) MIC (µg/mL)M. tuberculosis (H37Rv) MIC (µg/mL)
This compound 1.63.1
Amycolatopsin B >12.5>12.5
Amycolatopsin C 1.63.1
Data sourced from Khalil et al., The Journal of Antibiotics, 2017.[1]

Proposed Retrosynthetic Analysis

A convergent retrosynthetic strategy is proposed for the synthesis of this compound. The molecule can be disconnected into three main fragments: the C1-C11 polyketide fragment (1) , the C13-C21 polyketide fragment (2) , and the disaccharide moiety (3) . The key disconnections are the C11-C12 ester bond for macrolactonization, the C11-C12 olefin for a late-stage olefination, and the glycosidic linkage.

G Amycolatopsin_A This compound Aglycone Macrolide Aglycone Amycolatopsin_A->Aglycone Deglycosylation Seco_acid Seco-acid intermediate Fragments Key Fragments Seco_acid->Fragments Fragment Coupling Aglycone->Seco_acid Macrolactonization Fragment1 C1-C11 Fragment (1) Fragments->Fragment1 Fragment2 C13-C21 Fragment (2) Fragments->Fragment2 Disaccharide Disaccharide (3) Fragments->Disaccharide G F1 C1-C11 Fragment (1) Coupling Fragment Coupling (e.g., Suzuki) F1->Coupling F2 C13-C21 Fragment (2) F2->Coupling Coupled_Product Coupled C1-C21 Fragment Coupling->Coupled_Product Saponification Saponification Coupled_Product->Saponification Seco_acid Seco-acid Saponification->Seco_acid Macrolactonization Macrolactonization Seco_acid->Macrolactonization Aglycone Aglycone Macrolactonization->Aglycone Glycosylation Glycosylation Aglycone->Glycosylation Disaccharide Disaccharide (3) Disaccharide->Glycosylation Amycolatopsin_A This compound Glycosylation->Amycolatopsin_A

References

Application Notes and Protocols for Designing In Vitro Assays for Amycolatopsin A Antimycobacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide antibiotic produced by species of the actinomycete genus Amycolatopsis.[1][2][3][4] This compound has demonstrated selective and promising antimycobacterial activity, specifically against Mycobacterium tuberculosis, the causative agent of tuberculosis, and the closely related Mycobacterium bovis (BCG).[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the discovery and development of novel antitubercular agents. This compound represents a potential candidate for further investigation.

These application notes provide detailed protocols for establishing a robust in vitro screening platform to evaluate the antimycobacterial efficacy and cytotoxic profile of this compound. The described assays are fundamental for the initial characterization of novel antimicrobial compounds and for guiding further preclinical development. The primary assays covered are the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity against a mammalian cell line.

Data Presentation

Table 1: In Vitro Antimycobacterial Activity of this compound
Mycobacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
M. tuberculosis H37Rv1.566.254
M. bovis BCG0.783.124
MDR M. tuberculosis Isolate 13.1212.54
XDR M. tuberculosis Isolate 26.25254
Mycobacterium smegmatis mc²155>100>100-
Table 2: Cytotoxicity Profile of this compound
Cell LineCompoundIC₅₀ (µg/mL)Selectivity Index (SI)¹
Human embryonic kidney (HEK293)This compound75.348.3
Human lung adenocarcinoma (A549)This compound92.159.0
Positive Control (Doxorubicin)Doxorubicin0.8-

¹Selectivity Index (SI) = IC₅₀ / MIC (M. tuberculosis H37Rv)

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Mycobacterium tuberculosis.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in Middlebrook 7H9 broth in the 96-well plate. The final concentrations should range from 100 µg/mL to 0.098 µg/mL.

  • Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared mycobacterial inoculum to each well containing the serially diluted this compound.

  • Controls: Include a positive control (wells with inoculum but no drug) and a negative control (wells with broth only).

  • Incubation: Seal the microtiter plates and incubate at 37°C for 7-14 days.

  • MIC Determination: After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC assay to determine the bactericidal activity of this compound.

Materials:

  • Middlebrook 7H10 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile micropipettes and tips

  • Incubator at 37°C

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto separate sections of a Middlebrook 7H10 agar plate.

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible in the control spots.

  • MBC Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which corresponds to a 3-log₁₀ reduction in CFU/mL.

Protocol for In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to evaluate the cytotoxicity of this compound against a mammalian cell line.

Materials:

  • Human cell line (e.g., HEK293, A549, or Vero cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_cytotoxicity Cytotoxicity Assay prep_compound Prepare this compound Serial Dilutions inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum Prepare Mycobacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate (7-14 days) inoculate->incubate_mic add_resazurin Add Resazurin incubate_mic->add_resazurin read_mic Read MIC add_resazurin->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Agar Plates (3-4 weeks) subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc seed_cells Seed Mammalian Cells add_compound Add this compound seed_cells->add_compound incubate_cyto Incubate (48-72h) add_compound->incubate_cyto add_mtt Add MTT Reagent incubate_cyto->add_mtt read_ic50 Read IC50 add_mtt->read_ic50

Caption: Experimental workflow for evaluating antimycobacterial efficacy.

hypothetical_pathway Hypothetical Mechanism of Action for an Antimycobacterial Agent cluster_mycobacterium Mycobacterium Cell cell_wall Cell Wall Synthesis (e.g., Mycolic Acid Pathway) cell_death Bacterial Cell Death cell_wall->cell_death Disruption leads to protein_synthesis Protein Synthesis (Ribosome) protein_synthesis->cell_death Inhibition leads to dna_replication DNA Replication (DNA Gyrase) amycolatopsin This compound amycolatopsin->cell_wall Inhibition amycolatopsin->protein_synthesis Inhibition

References

Application Note: Evaluating the Cytotoxicity of Amycolatopsin A using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amycolatopsin A is a natural product derived from actinomycetes of the genus Amycolatopsin, a group of bacteria known for producing a wide array of bioactive secondary metabolites, including potent antibiotics and anti-cancer agents[1][2][3]. As part of the preclinical evaluation of novel compounds like this compound, determining its cytotoxic potential is a critical first step. This application note provides detailed protocols for a panel of robust cell-based assays to comprehensively evaluate the cytotoxic effects of this compound.

The described assays measure key indicators of cell health: metabolic activity, cell membrane integrity, and the induction of apoptosis. By employing these complementary methods, researchers can obtain a multi-faceted understanding of the compound's mechanism of cytotoxicity.

  • MTT Assay: Measures the metabolic activity of viable cells, which is often used as an indicator of cell proliferation and cytotoxicity[4][5].

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.

  • Caspase-3/7 Assay: Detects the activity of key "executioner" caspases, which are central to the apoptotic pathway. The cleavage of PARP1 and caspase 3 has been observed with other compounds from Amycolatopsis sp., suggesting this is a relevant pathway to investigate.

Experimental Workflows & Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing this compound cytotoxicity and the biological pathways targeted by the assays.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Select & Culture Cancer Cell Line B Seed Cells in 96-Well Plates A->B D Treat Cells & Incubate (e.g., 24, 48, 72 hours) B->D C Prepare Serial Dilutions of this compound C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H Measure Absorbance or Luminescence E->H F->H G->H I Calculate % Viability or % Cytotoxicity H->I J Determine IC50 / EC50 Values I->J

Caption: General experimental workflow for evaluating this compound cytotoxicity.

G Stimulus This compound (Apoptotic Stimulus) Pathway Signaling Cascade Stimulus->Pathway Induces Caspases Executioner Caspases (Caspase-3 & Caspase-7) Pathway->Caspases Activates Substrate Profluorescent Caspase-3/7 Substrate (e.g., DEVD sequence) Caspases->Substrate Cleaves Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Leads to Product Fluorescent Signal Substrate->Product Generates

Caption: Simplified diagram of the apoptotic pathway measured by the Caspase-3/7 assay.

Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HCT-116, MCF-7)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protecting it from light.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm (with an optional reference wavelength of >650 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay quantitatively measures lactate dehydrogenase (LDH), a stable enzyme released from cells upon membrane damage.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or similar)

  • 96-well flat-bottom plates

  • Lysis Buffer (often 10X, provided in kit)

  • Stop Solution (provided in kit)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with vehicle, to be lysed 45 minutes before the end of incubation.

    • No-Cell Control: Medium only (for background).

  • Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO₂.

  • Lysis of Control Wells: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells and mix gently.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation & Stop Reaction: Incubate at room temperature for 20-30 minutes, protected from light. Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm (or as specified by the kit) within 1 hour.

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Caspase-3/7 Apoptosis Assay

This assay uses a profluorescent or proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and caspase-7 during apoptosis.

Materials:

  • Commercially available Caspase-3/7 Assay Kit (e.g., Promega Caspase-Glo® 3/7, Thermo Fisher CellEvent™)

  • Opaque-walled 96-well plates (for luminescence/fluorescence)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate suitable for fluorescence or luminescence measurements.

  • Incubation: Incubate the plate for a time period appropriate for apoptosis induction (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.

  • Reagent Preparation & Addition: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents by shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader with the appropriate filters (e.g., excitation ~360 nm and emission ~460 nm for fluorescent assays, or as specified by the kit).

  • Data Analysis: Subtract the background reading from the no-cell control. Express the caspase activity as a fold change relative to the vehicle-treated control cells.

Data Presentation

The following tables present example data for the cytotoxic effects of this compound on a hypothetical cancer cell line after a 48-hour treatment.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)1.2540.088100.0%
0.11.1980.07595.5%
10.9810.06178.2%
50.6330.04550.5%
100.3150.03325.1%
500.0890.0127.1%
1000.0520.0094.1%

Table 2: this compound-Induced Cytotoxicity and Apoptosis

This compound (µM)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change)
0 (Vehicle Control)4.5%1.0
0.15.1%1.2
18.9%2.8
515.6%6.5
1024.8%7.1
5065.2%4.3
10088.9%2.1

Data Interpretation:

  • The MTT data suggests a dose-dependent decrease in cell viability, with an estimated IC50 value around 5 µM.

  • The Caspase-3/7 activity peaks at intermediate concentrations (5-10 µM), indicating apoptosis is a primary mode of cell death in this range.

  • The significant increase in LDH release at higher concentrations (≥50 µM) suggests a shift towards secondary necrosis following apoptosis or a direct necrotic effect.

Conclusion

The combination of MTT, LDH, and Caspase-3/7 assays provides a comprehensive profile of the cytotoxic activity of this compound. These protocols offer a reliable framework for determining the compound's potency (IC50), and for elucidating its primary mechanism of cell killing, whether through the induction of apoptosis or necrosis. This information is invaluable for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Determining the IC50 Values of Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amycolatopsin A is a secondary metabolite produced by species of the genus Amycolatopsis, a group of actinomycetes known for producing a wide array of bioactive compounds, including important antibiotics like vancomycin and rifamycin.[1][2] Compounds from this genus have shown diverse biological activities, including antimicrobial, anti-cancer, and enzyme-inhibiting properties.[2][3] Determining the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of a new compound like this compound.[4] The IC50 value is a quantitative measure that indicates the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.

These application notes provide detailed protocols for determining the IC50 value of this compound using common cell-based cytotoxicity assays and a general framework for enzyme inhibition assays.

Application Note 1: Cell-Based Cytotoxicity Assays

Cell-based assays are fundamental for assessing the cytotoxic potential of a compound against various cell lines. The IC50 value derived from these assays represents the concentration of this compound required to reduce the viability of a cell population by 50%. The choice of assay can depend on the suspected mechanism of action, available equipment, and desired throughput.

Tetrazolium Reduction Assays (MTT and MTS)

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active metabolism can reduce tetrazolium salts into a colored formazan product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): MTT, a yellow tetrazolium salt, is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate that is insoluble in water. A solubilization agent like Dimethyl sulfoxide (DMSO) is required to dissolve the crystals before measuring the absorbance.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS is a second-generation tetrazolium salt that is reduced to a water-soluble formazan product, eliminating the need for a solubilization step and simplifying the protocol.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, for a final concentration of approximately 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

The protocol for the MTS assay is similar to the MTT assay, with a key difference in the final steps.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance directly at 490 nm. No solubilization step is needed.

ATP Bioluminescence Assay

Principle: This assay quantifies ATP, the principal energy currency of the cell, which is a key indicator of metabolically active, viable cells. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of D-luciferin, producing light. The amount of light emitted is directly proportional to the amount of ATP present, and thus, to the number of viable cells. This method is highly sensitive and has a broad dynamic range.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Prepare the ATP detection cocktail by mixing the luciferase enzyme and D-luciferin substrate in an assay buffer, according to the manufacturer's instructions.

  • Cell Lysis and ATP Reaction: Add a volume of the ATP detection cocktail equal to the volume of the cell culture medium in each well (e.g., 100 µL). The reagent lyses the cells to release ATP.

  • Incubation: Shake the plate for 2 minutes to induce cell lysis and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Data Presentation and IC50 Calculation
  • Data Normalization: Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC50 Determination: The IC50 value is determined from the resulting sigmoidal dose-response curve. This can be calculated using non-linear regression analysis with software such as GraphPad Prism or by using Excel's Solver tool. It is the concentration of the compound that results in 50% cell viability.

Table 1: Example Data from MTT Assay for this compound

This compound (µM)Log ConcentrationAbsorbance (OD 570nm)% Viability
0 (Vehicle)-1.250100.0%
0.1-1.01.23598.8%
10.01.15092.0%
101.00.75060.0%
251.40.60048.0%
501.70.35028.0%
1002.00.15012.0%

Application Note 2: Enzyme Inhibition Assays

If the molecular target of this compound is a specific enzyme, a direct enzyme inhibition assay is the most accurate method to determine its IC50 value. This assay measures the effect of the compound on the rate of a specific enzymatic reaction.

Principle: The activity of a purified enzyme is measured in the presence of varying concentrations of the inhibitor (this compound). The IC50 is the concentration of the inhibitor that reduces the enzyme's activity by 50% under the specified experimental conditions.

General Experimental Protocol
  • Reagent Preparation: Prepare the enzyme, substrate, and this compound in a suitable assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include a control without the inhibitor (100% activity) and a control without the enzyme (background).

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value via non-linear regression.

Table 2: Example Data from an Enzyme Inhibition Assay

This compound (nM)Log ConcentrationEnzyme Activity (Rate)% Inhibition
0 (Control)-0.0500.0%
10.00.0484.0%
101.00.04118.0%
501.70.02648.0%
1002.00.01570.0%
5002.70.00590.0%

Visualizations

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Serial Dilutions treat Treat Cells with Compound Dilutions prep_compound->treat prep_cells Seed Cells in 96-Well Plate prep_cells->treat incubate Incubate for Exposure Period (e.g., 24-72h) treat->incubate assay Perform Viability Assay (MTT, MTS, or ATP) incubate->assay read Measure Signal (Absorbance or Luminescence) assay->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value (Non-linear Regression) plot->ic50

Caption: General workflow for determining the IC50 value using cell-based assays.

Cell_Viability_Assay_Principles cluster_cell Viable Cell cluster_mtt MTT Assay cluster_atp ATP Assay mito Active Mitochondria mtt_reagent MTT (Yellow) mito->mtt_reagent reduces atp Cellular ATP luciferase Luciferin + Luciferase atp->luciferase reacts with formazan Formazan (Purple) Insoluble mtt_reagent->formazan dmso DMSO (Solubilizer) formazan->dmso absorbance1 Measure Absorbance dmso->absorbance1 light Light Emission luciferase->light luminescence Measure Luminescence light->luminescence

Caption: Principles of common cell viability assays for IC50 determination.

Enzyme_Inhibition_Workflow start Prepare Enzyme, Substrate, & Inhibitor Dilutions mix Combine Enzyme and Inhibitor (this compound) in 96-well plate start->mix preincubate Pre-incubate to allow binding mix->preincubate add_substrate Initiate Reaction by adding Substrate preincubate->add_substrate monitor Monitor Reaction Rate (e.g., change in absorbance) add_substrate->monitor calculate Calculate % Inhibition vs. Control monitor->calculate plot Plot Dose-Response Curve (% Inhibition vs. Log[I]) calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for determining enzyme inhibition IC50 values.

References

Investigating the Structure-Activity Relationship of Amycolatopsin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationship (SAR) of Amycolatopsin A, a macrolide antibiotic with potent antimycobacterial and cytotoxic activities. The information presented herein is intended to guide researchers in the further investigation and development of this compound and its analogs as potential therapeutic agents.

Introduction

This compound is a glycosylated polyketide macrolide produced by the soil bacterium Amycolatopsis sp.[1] Structurally, it belongs to a class of complex natural products that includes the apoptolidins and ammocidins. These compounds are of significant interest to the scientific community due to their selective and potent biological activities. Understanding the relationship between the chemical structure of this compound and its biological function is crucial for the design of new analogs with improved therapeutic properties, such as enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR)

The initial SAR studies on the naturally occurring Amycolatopsins A, B, and C have provided valuable insights into the key structural features required for their biological activity.

Quantitative Data

The following table summarizes the reported in vitro activities of this compound and its natural analogs.

CompoundTargetAssayIC50 (µM)Reference
This compound Mycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay4.4[1]
Mycobacterium bovis BCGMicroplate Alamar Blue Assay0.4[1]
Human Colon Cancer (SW620)Cytotoxicity Assay0.08
Human Lung Cancer (NCI-H460)Cytotoxicity Assay1.2
Amycolatopsin B Human Colon Cancer (SW620)Cytotoxicity Assay0.14
Human Lung Cancer (NCI-H460)Cytotoxicity Assay0.28
Amycolatopsin C Mycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay5.7[1]
Mycobacterium bovis BCGMicroplate Alamar Blue Assay0.4[1]
Key Structural Features and Their Impact on Activity
  • Glycosylation: The presence and nature of the sugar moieties are critical for activity. Amycolatopsin C, which lacks the terminal oleandrose sugar present in this compound, exhibits significantly reduced cytotoxicity against mammalian cells while retaining potent antimycobacterial activity. This suggests that the disaccharide chain is a key determinant of cytotoxicity.

  • Hydroxylation of the Aglycone: The hydroxylation at the C2 position of the aglycone appears to be important for the antimycobacterial activity of this compound.

  • Macrolactone Core: The 20-membered macrolactone ring serves as the scaffold for the molecule and is essential for its overall conformation and target binding.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the investigation of this compound's bioactivity.

Synthesis of this compound Analogs (General Approach)

While specific protocols for the synthesis of this compound analogs are not yet published, a general strategy can be adapted from the total synthesis of the structurally related apoptolidin. This would typically involve a convergent synthesis approach.

Workflow for the Synthesis of Macrolide Analogs:

G cluster_0 Fragment Synthesis cluster_1 Assembly cluster_2 Final Product Aglycone_Fragment Synthesis of Aglycone Fragments Coupling Coupling of Fragments Aglycone_Fragment->Coupling Sugar_Moieties Synthesis of Sugar Moieties Glycosylation Glycosylation Sugar_Moieties->Glycosylation Macrolactonization Macrolactonization Coupling->Macrolactonization Macrolactonization->Glycosylation Purification Purification and Characterization Glycosylation->Purification

Caption: General workflow for the synthesis of macrolide analogs.

Protocol:

  • Fragment Synthesis: The macrolide core is disconnected into several key fragments that are synthesized independently. This allows for the introduction of structural diversity by modifying the individual fragments.

  • Fragment Coupling: The synthesized fragments are coupled together using standard organic chemistry reactions, such as Wittig reactions, aldol additions, or Suzuki couplings, to assemble the carbon skeleton of the aglycone.

  • Macrolactonization: The linear precursor is cyclized to form the characteristic macrolactone ring. Various macrolactonization methods, such as the Yamaguchi or Shiina methods, can be employed.

  • Glycosylation: The desired sugar moieties are attached to the aglycone at specific hydroxyl groups. This is a critical step that significantly influences the biological activity of the final compound.

  • Deprotection and Purification: Finally, all protecting groups are removed, and the target analog is purified using chromatographic techniques such as HPLC. The structure and purity of the final compound are confirmed by NMR spectroscopy and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and its analogs on mammalian cell lines (e.g., SW620, NCI-H460, HEK293, HepG2).

Workflow for MTT Assay:

G Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serially diluted compounds Cell_Seeding->Compound_Addition Incubation_1 Incubate for 72 hours Compound_Addition->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Add solubilization buffer Incubation_2->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., SW620, NCI-H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Antimycobacterial Assay (Microplate Alamar Blue Assay - MABA)

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound and its analogs against Mycobacterium tuberculosis and Mycobacterium bovis.

Workflow for Microplate Alamar Blue Assay:

G Compound_Dilution Prepare serial dilutions of compounds in 96-well plate Inoculum_Addition Add mycobacterial inoculum Compound_Dilution->Inoculum_Addition Incubation_1 Incubate for 7 days Inoculum_Addition->Incubation_1 Alamar_Blue_Addition Add Alamar Blue reagent Incubation_1->Alamar_Blue_Addition Incubation_2 Incubate for 24 hours Alamar_Blue_Addition->Incubation_2 Fluorescence_Reading Read fluorescence Incubation_2->Fluorescence_Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Fluorescence_Reading->MIC_Determination

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv or Mycobacterium bovis BCG

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microplates

  • This compound and analogs dissolved in DMSO

  • Alamar Blue reagent

  • Microplate fluorometer

Protocol:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in 100 µL of Middlebrook 7H9 broth.

  • Inoculum Preparation: Grow the mycobacterial strain to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in Middlebrook 7H9 broth.

  • Inoculum Addition: Add 100 µL of the diluted mycobacterial inoculum to each well of the plate containing the compound dilutions. Include a drug-free control well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After the incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Fluorescence Reading: Read the fluorescence of each well using a microplate fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. A color change from blue to pink can also be visually assessed.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink or shows a reduction in fluorescence of ≥90% compared to the drug-free control.

Mechanism of Action and Signaling Pathway

The precise molecular target of this compound has not been definitively identified. However, due to its structural similarity to apoptolidin, it is highly probable that this compound induces apoptosis by inhibiting the mitochondrial F0F1-ATP synthase.

Proposed Signaling Pathway for this compound-Induced Apoptosis:

G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Cellular Response Amycolatopsin_A This compound F0F1_ATPase F0F1-ATP Synthase Amycolatopsin_A->F0F1_ATPase Inhibition ATP_Depletion ATP Depletion F0F1_ATPase->ATP_Depletion MMP_Loss Loss of Mitochondrial Membrane Potential F0F1_ATPase->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Proposed pathway of apoptosis induction by this compound via inhibition of F0F1-ATP synthase.

Description of the Pathway:

  • Inhibition of F0F1-ATP Synthase: this compound is proposed to bind to the F0 subunit of the mitochondrial F0F1-ATP synthase, inhibiting its function.

  • Mitochondrial Dysfunction: Inhibition of the ATP synthase leads to a decrease in cellular ATP levels and a loss of the mitochondrial membrane potential.

  • Cytochrome c Release: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome complex.

  • Caspase Activation: The formation of the apoptosome leads to the activation of caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3.

  • Apoptosis: Active caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptosis.

Conclusion

This compound represents a promising scaffold for the development of new antimycobacterial and anticancer agents. The initial SAR data highlight the critical role of the glycosylation pattern in determining its biological activity and selectivity. The provided protocols offer a starting point for the further evaluation of this compound and its synthetic analogs. Future research should focus on the total synthesis of this compound and a systematic medicinal chemistry program to explore the SAR in more detail, with the aim of developing analogs with improved therapeutic indices. Furthermore, direct experimental validation of the proposed mechanism of action will be crucial for the rational design of next-generation Amycolatopsin-based therapeutics.

References

Probing Mycobacterial Viability: Amycolatopsin A as a Chemical Tool

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide antibiotic with selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and the vaccine strain Mycobacterium bovis BCG.[1][2][3] Its structural similarity to known ATP synthase inhibitors, such as apoptolidin and ammocidin, suggests a targeted mechanism of action crucial for the development of novel anti-tuberculosis therapeutics. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe in mycobacterial research, focusing on its potential role in targeting cellular energy metabolism.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs has been quantified against key mycobacterial strains. This data is essential for designing effective experiments and interpreting results.

CompoundOrganismAssay TypeValueUnit
This compoundMycobacterium bovis BCGIC500.5 - 7.0µg/mL
This compoundMycobacterium tuberculosis H37RvIC500.5 - 7.0µg/mL
Amycolatopsin CMycobacterium tuberculosis H37RvIC500.5 - 7.0µg/mL

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv using the microplate Alamar blue assay (MABA).

Materials:

  • This compound stock solution (in DMSO)

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

  • Alamar blue solution

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well of the 96-well plate containing the this compound dilutions with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add Alamar blue solution to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Mycobacterial ATP Synthase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on mycobacterial ATP synthase activity using inverted membrane vesicles (IMVs).

Materials:

  • This compound

  • Inverted membrane vesicles (IMVs) prepared from Mycobacterium smegmatis or M. tuberculosis

  • ATP bioluminescence assay kit

  • NADH

  • Buffer solution (e.g., 50 mM MOPS, 5 mM MgCl2, pH 7.5)

  • Luminometer

Procedure:

  • Prepare IMVs from a mid-log phase culture of mycobacteria by French press or sonication followed by ultracentrifugation.

  • In a 96-well plate, add the IMVs to the buffer solution.

  • Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature. Include a known ATP synthase inhibitor (e.g., bedaquiline) as a positive control and a DMSO control.

  • Initiate the ATP synthesis reaction by adding ADP and NADH (as a respiratory substrate).

  • After a defined incubation period (e.g., 30 minutes), stop the reaction and measure the amount of ATP produced using an ATP bioluminescence assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of ATP synthase inhibition for each concentration of this compound relative to the DMSO control.

Visualizations

Proposed Signaling Pathway of this compound in Mycobacteria

Based on the structural similarity of this compound to apoptolidin and ammocidin, which are known inhibitors of the F1 subcomplex of mitochondrial ATP synthase, a similar mechanism of action is proposed in mycobacteria.[4] ATP synthase is a critical enzyme for energy production in M. tuberculosis and a validated drug target.[5]

AmycolatopsinA_Pathway cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm ATP_Synthase ATP Synthase (F1Fo) ATP ATP ATP_Synthase->ATP Proton_Gradient Proton Motive Force Proton_Gradient->ATP_Synthase Drives ADP ADP + Pi ADP->ATP Phosphorylation Cellular_Processes Essential Cellular Processes ATP->Cellular_Processes Energizes Bacterial Death Bacterial Death Cellular_Processes->Bacterial Death Amycolatopsin_A This compound Amycolatopsin_A->ATP_Synthase Inhibits F1 Subcomplex

Caption: Proposed mechanism of this compound inhibition of mycobacterial ATP synthase.

Experimental Workflow for Target Identification and Validation

This workflow outlines the key steps for identifying and validating the molecular target of this compound in Mycobacterium tuberculosis.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Target Validation Phase cluster_characterization Mechanism Characterization Whole_Cell_Screening Whole-Cell Screening (M. tuberculosis H37Rv) MIC_Determination MIC Determination (IC50: 0.5-7.0 µg/mL) Whole_Cell_Screening->MIC_Determination Hypothesis_Generation Hypothesis Generation (Structural similarity to ATP synthase inhibitors) MIC_Determination->Hypothesis_Generation Biochemical_Assay Biochemical Assay (ATP Synthase Inhibition) Hypothesis_Generation->Biochemical_Assay Resistant_Mutant_Selection Resistant Mutant Selection Biochemical_Assay->Resistant_Mutant_Selection Whole_Genome_Sequencing Whole Genome Sequencing of Resistant Mutants Resistant_Mutant_Selection->Whole_Genome_Sequencing Target_Gene_Identification Identification of Mutations in ATP Synthase Genes (atp operon) Whole_Genome_Sequencing->Target_Gene_Identification In_vivo_Efficacy In vivo Efficacy Studies (Mouse Model of TB) Target_Gene_Identification->In_vivo_Efficacy Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies Target_Gene_Identification->Structure_Activity_Relationship

Caption: Workflow for this compound target identification and validation.

References

Development of Amycolatopsin A Derivatives: Application Notes and Protocols for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A, a glycosylated macrolide originating from the actinomycete genus Amycolatopsis, has emerged as a promising scaffold for the development of novel therapeutic agents. The Amycolatopsis genus is a known producer of various bioactive secondary metabolites, including clinically significant antibiotics like vancomycin and rifamycin.[1] Natural products and their semi-synthetic derivatives continue to be a vital source of new drugs and drug leads. This document provides a comprehensive overview of the methodologies and protocols for the development of this compound derivatives with improved bioactivity, focusing on their potential as antimicrobial and anticancer agents. While specific research on the targeted development of this compound derivatives is limited, this guide consolidates general principles and established protocols for macrolide modification and bioactivity assessment to facilitate further research in this area.

Rationale for Derivative Development

The development of derivatives from a natural product scaffold like this compound is driven by the goal of enhancing its therapeutic properties. Key objectives include:

  • Improved Potency: Increasing the efficacy of the compound at lower concentrations.

  • Enhanced Spectrum of Activity: Broadening the range of susceptible microbial pathogens or cancer cell lines.

  • Overcoming Resistance: Modifying the structure to evade existing resistance mechanisms in target cells.

  • Improved Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) for better clinical outcomes.

  • Reduced Toxicity: Minimizing off-target effects and improving the safety profile.

The general workflow for developing and evaluating this compound derivatives is outlined below.

Development_Workflow A This compound (Lead Compound) B Chemical Modification (Semi-synthesis/Synthesis) A->B C Library of Derivatives B->C D In Vitro Bioactivity Screening (Antimicrobial/Anticancer) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F F->B Iterative Design G In Vivo Efficacy & Toxicity Studies F->G H Preclinical Development G->H

Caption: General workflow for the development of this compound derivatives.

Data Presentation: Comparative Bioactivity of Hypothetical this compound Derivatives

While specific data for novel this compound derivatives is not yet publicly available, the following tables illustrate how quantitative data for antimicrobial and anticancer activities should be structured for clear comparison.

Table 1: Antimicrobial Activity of Hypothetical this compound Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundModificationStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
This compoundParent Compound16>6432
AMY-D1C-4" Acetylation8>6416
AMY-D2C-2' Esterification4>648
AMY-D3Aglycone Modification3264>64
VancomycinControl1>128>128
Amphotericin BControl>128>1280.5

Table 2: Anticancer Activity of Hypothetical this compound Derivatives (Half-maximal Inhibitory Concentration, IC50 in µM)

CompoundModificationMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compoundParent Compound25.342.135.8
AMY-D1C-4" Acetylation15.830.522.4
AMY-D2C-2' Esterification9.218.711.5
AMY-D3Aglycone Modification55.178.363.9
DoxorubicinControl0.81.20.9

Experimental Protocols

Protocol 1: General Procedure for the Semi-synthesis of this compound Derivatives (e.g., Acetylation)

This protocol describes a general method for the acetylation of hydroxyl groups on the glycosidic moieties of this compound, a common strategy in the modification of macrolides to alter their bioactivity.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous pyridine (2-5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the acetylated derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Acetylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve this compound in anhydrous DCM B Add anhydrous Pyridine A->B C Cool to 0°C B->C D Add Acetic Anhydride C->D E Warm to RT and Stir D->E F Monitor by TLC E->F G Quench with NaHCO3 F->G Reaction Complete H Extract with DCM G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Workflow for the acetylation of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the antimicrobial activity of this compound derivatives.

Materials:

  • This compound derivatives

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of each derivative in the appropriate broth to achieve a range of final concentrations.

  • Prepare an inoculum of the microbial strain and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted inoculum to each well containing the serially diluted compounds.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the derivatives.

  • Include a vehicle control (medium with the same concentration of solvent used for the derivatives, e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways for Investigation

While the specific mechanism of action for this compound is not yet elucidated, macrolide antibiotics often exert their effects by targeting the bacterial ribosome and inhibiting protein synthesis. For anticancer activity, potential signaling pathways to investigate for macrolide-type compounds include the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and apoptosis.

Signaling_Pathway cluster_0 Potential Anticancer Mechanism A This compound Derivative B PI3K/Akt/mTOR Pathway A->B Inhibits C MAPK Pathway A->C Inhibits D Inhibition of Cell Proliferation B->D E Induction of Apoptosis B->E C->D C->E

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Amycolatopsin A Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the fermentation of Amycolatopsin A, a promising anti-tuberculosis agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a novel glycosylated macrolactone with potent activity against Mycobacterium tuberculosis.[1][2] It is a secondary metabolite produced by the soil bacterium Amycolatopsis sp. MST-108494.[1][2] Like other complex macrolides produced by Amycolatopsis, it is synthesized by a large, multi-modular Type I polyketide synthase (PKS).[3]

Q2: What is the general approach to improving the yield of polyketide antibiotics in Amycolatopsis?

A2: Improving the yield of polyketide antibiotics in Amycolatopsis typically involves a multi-faceted approach that includes:

  • Strain Improvement: This can involve classical mutagenesis (e.g., UV irradiation) or targeted genetic engineering to enhance the production of precursors or upregulate the biosynthetic gene cluster.

  • Fermentation Media Optimization: Systematically evaluating and optimizing the concentrations of carbon, nitrogen, and phosphate sources is crucial.

  • Process Parameter Optimization: Fine-tuning physical parameters such as pH, temperature, aeration, and agitation rates can significantly impact secondary metabolite production.

  • Precursor Feeding: Supplying the fermentation with specific building blocks for the polyketide backbone can bypass metabolic bottlenecks.

  • Metabolic Engineering: This advanced strategy involves the targeted modification of the organism's metabolic pathways to channel more resources towards the production of the desired compound.

Q3: What are the typical carbon and nitrogen sources used for Amycolatopsis fermentation?

A3: Amycolatopsis species can utilize a variety of carbon and nitrogen sources. Commonly used carbon sources include glucose, glycerol, and soluble starch. Effective nitrogen sources often include soybean meal, yeast extract, peptone, and ammonium sulfate. The optimal sources and their concentrations are strain-specific and should be determined experimentally.

Q4: How does phosphate concentration affect this compound production?

A4: While specific data for this compound is not available, phosphate concentration is a critical factor in the fermentation of many actinomycetes. High phosphate levels can suppress secondary metabolite production. It is advisable to test a range of phosphate concentrations to find the optimal level that supports good cell growth without inhibiting this compound synthesis.

Troubleshooting Guides

Problem 1: Poor or No Growth of Amycolatopsis sp.

Possible Causes:

  • Inadequate Inoculum: The age, size, or quality of the inoculum may be suboptimal.

  • Incorrect Media Composition: The growth medium may be lacking essential nutrients or have an incorrect pH.

  • Suboptimal Physical Parameters: Temperature, aeration, or agitation may not be suitable for the growth of the strain.

  • Contamination: The culture may be contaminated with other microorganisms that are inhibiting the growth of Amycolatopsis sp.

Suggested Solutions:

  • Inoculum Development: Standardize the inoculum preparation. Use a fresh, actively growing seed culture. An inoculum size of 5-10% (v/v) is a good starting point.

  • Media Optimization: Verify the composition and pH of the growth medium. Refer to the suggested media compositions in Table 1 and adjust as needed.

  • Parameter Optimization: Ensure that the temperature, aeration, and agitation rates are within the optimal range for Amycolatopsis growth (see Table 2).

  • Aseptic Technique: Reinforce strict aseptic techniques to prevent contamination. Regularly check the culture for purity by microscopy and plating on agar.

Problem 2: Good Growth but Low or No this compound Production

Possible Causes:

  • Suboptimal Production Medium: The fermentation medium may not be conducive to secondary metabolite production, even if it supports good growth.

  • Incorrect Fermentation Time: The fermentation may be harvested too early or too late.

  • Feedback Inhibition: The accumulation of this compound or other metabolites may be inhibiting further production.

  • Precursor Limitation: The supply of specific building blocks (e.g., malonyl-CoA, methylmalonyl-CoA) for the polyketide backbone may be insufficient.

  • Suboptimal Physical Parameters: The pH, temperature, or dissolved oxygen levels may not be optimal for this compound biosynthesis.

Suggested Solutions:

  • Production Media Screening: Test different fermentation media formulations. Often, a two-stage process with separate growth and production media is effective.

  • Time Course Study: Perform a time-course experiment to determine the optimal fermentation time for maximal this compound production.

  • Fed-Batch Fermentation: Implement a fed-batch strategy to maintain low concentrations of key nutrients and avoid feedback inhibition. A continuous supply of a carbon source like glucose can be beneficial.

  • Precursor Feeding: Supplement the fermentation with precursors known to be involved in polyketide biosynthesis. See the Experimental Protocols section for a precursor feeding strategy.

  • Process Parameter Optimization: Systematically optimize the pH, temperature, and dissolved oxygen levels during the production phase.

Data Presentation

Table 1: Suggested Media Compositions for Amycolatopsis Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose2050-100
Soybean Meal57.5
Peptone107
Yeast Extract25
CaCO₃25
NaCl2-
KNO₃-8
K₂HPO₄-0.2
MgSO₄·7H₂O-1
Trace Elements1 mL1 mL
pH7.07.0

Note: These are starting formulations and should be optimized for your specific strain and process.

Table 2: General Fermentation Parameters for Amycolatopsis sp.

ParameterOptimal Range
Temperature28-37°C
pH6.5-7.5
Agitation200-400 rpm
Aeration0.5-1.5 vvm (vessel volumes per minute)
Inoculum Size5-10% (v/v)
Fermentation Time7-14 days

Experimental Protocols

Protocol 1: Inoculum Development
  • Aseptically transfer a loopful of a sporulated culture of Amycolatopsis sp. from an agar slant to a 250 mL flask containing 50 mL of seed medium (see Table 1).

  • Incubate the flask at 30°C on a rotary shaker at 220 rpm for 48-72 hours, or until a dense and homogenous mycelial culture is obtained.

  • Use this seed culture to inoculate the production fermenter.

Protocol 2: Fed-Batch Fermentation with Precursor Feeding
  • Inoculate a production fermenter containing the production medium (see Table 1) with 10% (v/v) of the seed culture.

  • Maintain the fermentation parameters as outlined in Table 2.

  • After 48 hours of fermentation, begin feeding a concentrated glucose solution (50% w/v) at a rate that maintains a low residual glucose concentration in the fermenter (e.g., 5-10 g/L).

  • At 72 hours, begin feeding a solution of sodium propionate (a precursor for methylmalonyl-CoA) to a final concentration of 0.1-0.5 g/L per day.

  • Monitor the fermentation for this compound production and cell growth daily.

  • Harvest the fermentation when the this compound titer reaches its maximum.

Visualizations

Fermentation_Troubleshooting_Workflow Troubleshooting Low this compound Yield cluster_production_optimization Production Optimization Strategies start Low or No This compound Yield check_growth Is cell growth adequate? start->check_growth troubleshoot_growth Troubleshoot Growth: - Inoculum quality - Media composition - Physical parameters - Contamination check_growth->troubleshoot_growth No optimize_production Optimize Production Phase check_growth->optimize_production Yes optimize_media Optimize Production Medium: - Carbon/Nitrogen sources - Phosphate levels optimize_production->optimize_media optimize_params Optimize Physical Parameters: - pH, Temperature, Aeration optimize_production->optimize_params precursor_feeding Implement Precursor Feeding: - Propionate, etc. optimize_production->precursor_feeding fed_batch Implement Fed-Batch Strategy optimize_production->fed_batch

Caption: A workflow for troubleshooting low this compound yield.

Amycolatopsin_A_Biosynthesis_Hypothesis Hypothesized Biosynthetic Pathway of this compound precursors Starter & Extender Units (e.g., Acetyl-CoA, Propionyl-CoA, Malonyl-CoA, Methylmalonyl-CoA) pks Type I Polyketide Synthase (PKS) Assembly Line precursors->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization (Macrolactonization) polyketide_chain->cyclization macrolactone Macrolactone Core cyclization->macrolactone tailoring Post-PKS Tailoring: - Glycosylation - Hydroxylation - Methylation macrolactone->tailoring amycolatopsin_a This compound tailoring->amycolatopsin_a

Caption: Hypothesized biosynthetic pathway for this compound.

References

Technical Support Center: Enhancing the Stability of the Amycolatopsin A Macrolide Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the stabilization of the Amycolatopsin A macrolide ring. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many macrolides, this compound is susceptible to degradation under both acidic and basic conditions. The primary points of instability are the glycosidic linkages of the disaccharide moiety and the macrolactone ester bond. Hydrolysis of the glycosidic bonds can lead to a loss of biological activity, while cleavage of the macrolactone ring results in complete inactivation.

Q2: What general strategies can be employed to improve the stability of the this compound macrolide ring?

A2: There are three main strategies to enhance the stability of this compound:

  • Chemical Modification: Altering the structure of the molecule to introduce more stable functionalities or to protect labile groups.

  • Biosynthetic Engineering: Modifying the genetic blueprint of the producing organism, Amycolatopsin sp., to generate more stable analogs of this compound.

  • Formulation Development: Protecting the molecule from degradative environmental conditions through optimized formulation strategies such as lyophilization or microencapsulation.

Q3: Are there known structure-activity relationships (SARs) for this compound that I should be aware of when making modifications?

A3: Yes. Preliminary studies on related compounds suggest that the disaccharide moiety is crucial for its cytotoxic activity. Hydrolysis of this sugar unit has been shown to decrease cytotoxicity. Conversely, hydroxylation at the 6-methyl group appears to enhance its antimycobacterial properties. These insights are critical when designing stabilization strategies to avoid compromising the desired biological activity.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) is the recommended approach. This allows for the separation and quantification of the intact this compound from its degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in solution during in vitro assays.

Question: My this compound sample is losing activity rapidly when dissolved in my assay buffer. How can I troubleshoot this?

Answer: This is a common issue related to the pH and temperature of your buffer. The glycosidic bonds and lactone ring of this compound are susceptible to hydrolysis.

Troubleshooting Steps:

  • pH Optimization: Determine the pH of your assay buffer. Macrolides are generally most stable at a neutral pH (around 7.0). If your buffer is acidic or basic, consider adjusting it or using a different buffer system.

  • Temperature Control: Perform your assays at the lowest feasible temperature to slow down degradation kinetics. If possible, prepare solutions fresh and keep them on ice before use.

  • Formulation as a Stabilizing Agent: For longer-term experiments, consider using a stabilizing formulation, such as a lyophilized powder that is reconstituted immediately before use.

Illustrative Degradation Profile of a Typical Macrolide

The following table provides an example of the expected degradation of a macrolide similar to this compound under different conditions. Note: This is a generalized profile and actual degradation rates for this compound may vary.

ConditionTemperature (°C)Time (hours)Expected Degradation (%)Primary Degradation Products
pH 3 (0.001 M HCl)252~15-25%Hydrolyzed disaccharide, opened macrolactone
pH 3 (0.001 M HCl)42~5-10%Hydrolyzed disaccharide
pH 7 (Phosphate Buffer)2524< 5%Minimal degradation
pH 9 (0.001 M NaOH)252~10-20%Opened macrolactone
pH 9 (0.001 M NaOH)42~3-8%Opened macrolactone
Issue 2: Low yield of modified this compound after chemical synthesis.

Question: I am attempting to chemically modify the hydroxyl groups on this compound, but my reaction yields are consistently low. What could be the problem?

Answer: Low yields in chemical modifications of complex natural products like this compound are often due to a lack of regioselectivity and competing side reactions.

Troubleshooting Steps:

  • Protecting Group Strategy: The multiple hydroxyl groups on the macrolide and sugar moieties can compete for reaction. A well-designed protecting group strategy is crucial to ensure site-selective modification.

  • Catalyst and Reagent Choice: The choice of catalyst and acylating or glycosylating agent can significantly influence the selectivity of the reaction. Experiment with different catalysts that may favor acylation at either the polar or apolar domains of the molecule.

  • Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and reaction time. Lowering the temperature may improve selectivity, while a change in solvent can alter the reactivity of different hydroxyl groups.

Issue 3: Inefficient genetic manipulation of the Amycolatopsis producer strain.

Question: I am having trouble introducing foreign DNA into my Amycolatopsis sp. strain for biosynthetic engineering. What are some common pitfalls?

Answer: Genetic manipulation of Amycolatopsis can be challenging. Success often depends on the specific strain and the transformation method used.

Troubleshooting Steps:

  • Transformation Protocol: Not all transformation methods work for all Amycolatopsis strains. Protoplast transformation and direct mycelium transformation with plasmid DNA are common methods. If one fails, try the other. The use of polyethylene glycol (PEG) and alkaline cations can improve efficiency.

  • Vector System: Ensure you are using a shuttle vector that can replicate in both E. coli and Amycolatopsis. The pSAM2 site-specific recombination system has been successfully used for marker-free genome engineering in Amycolatopsis.

  • Selection Marker: Verify that your selection marker is effective in your specific Amycolatopsis strain and that you are using the correct concentration of the antibiotic for selection.

Experimental Protocols

Protocol 1: Stability Analysis of this compound by HPLC-MS

Objective: To quantify the degradation of this compound under different pH conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Forced Degradation:

    • Acidic: Dilute the stock solution to 100 µg/mL in 0.01 M HCl.

    • Neutral: Dilute the stock solution to 100 µg/mL in 10 mM phosphate buffer, pH 7.0.

    • Basic: Dilute the stock solution to 100 µg/mL in 0.01 M NaOH.

  • Incubation: Incubate aliquots of each solution at both 4°C and 25°C.

  • Time Points: Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of 10 µg/mL.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Detection: Monitor the parent mass of this compound and potential degradation products using mass spectrometry.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the 0-hour sample.

Protocol 2: Site-Selective Acylation of a Macrolide Hydroxyl Group

Objective: To selectively acylate a hydroxyl group on the this compound macrolide to improve stability.

Methodology:

  • Protection of Sugar Hydroxyls (if necessary): If modification of the macrolide core is desired, selectively protect the hydroxyl groups of the disaccharide moiety using appropriate protecting groups.

  • Acylation Reaction:

    • Dissolve the protected or unprotected this compound in an anhydrous solvent such as dichloromethane.

    • Add a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP).

    • Cool the reaction to 0°C and add the acylating agent (e.g., acetic anhydride) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

  • Deprotection (if necessary): Remove the protecting groups to yield the acylated this compound derivative.

Protocol 3: Biosynthetic Engineering of Amycolatopsis sp. via CRISPR/Cas9

Objective: To modify the this compound biosynthetic gene cluster to produce a more stable analog.

Methodology:

  • Gene Cluster Analysis: Sequence the genome of the Amycolatopsis sp. producing strain and identify the this compound polyketide synthase (PKS) gene cluster.

  • Target Selection: Identify the gene or domain within the cluster responsible for adding the labile disaccharide or other potentially unstable moieties.

  • sgRNA Design: Design single-guide RNAs (sgRNAs) to target the desired genomic locus for deletion or modification.

  • CRISPR/Cas9 Plasmid Construction: Construct a CRISPR/Cas9 editing plasmid containing the Cas9 nuclease, the designed sgRNA, and a selection marker.

  • Transformation of Amycolatopsin sp.: Introduce the CRISPR/Cas9 plasmid into Amycolatopsin sp. using an optimized transformation protocol (e.g., protoplast or direct mycelial transformation).

  • Mutant Screening: Select for transformants and screen for the desired genomic modification using PCR and sequencing.

  • Fermentation and Analysis: Ferment the engineered strain and analyze the culture broth by HPLC-MS to identify and characterize the novel this compound analog.

Protocol 4: Lyophilization of this compound

Objective: To prepare a stable, dry powder formulation of this compound.

Methodology:

  • Formulation: Dissolve this compound in a suitable solvent (e.g., a mixture of tert-butanol and water) containing a cryoprotectant/bulking agent (e.g., mannitol or sucrose) to form a clear solution.

  • Filling: Aseptically fill the solution into vials.

  • Freezing:

    • Load the vials into a lyophilizer.

    • Cool the shelves to -40°C and hold for 2-4 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Apply a vacuum (e.g., 100 mTorr).

    • Raise the shelf temperature to -10°C and hold for 24-48 hours to sublimate the ice.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 25°C and hold for 12-24 hours to remove residual bound water.

  • Stoppering and Sealing: Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum before sealing.

Protocol 5: Microencapsulation of this compound by Spray Drying

Objective: To create a microencapsulated formulation of this compound for enhanced stability and controlled release.

Methodology:

  • Feed Solution Preparation:

    • Dissolve a wall material (e.g., maltodextrin, gum arabic) in water.

    • Disperse this compound in the wall material solution to form a stable emulsion or suspension.

  • Spray Drying:

    • Inlet Temperature: 150-180°C.

    • Outlet Temperature: 70-90°C.

    • Feed Rate: Adjust to maintain the desired outlet temperature.

    • Atomization Pressure: Set according to the desired particle size.

  • Product Collection: Collect the dried microcapsules from the cyclone collector.

  • Characterization: Analyze the microcapsules for encapsulation efficiency, particle size, morphology, and stability.

Visualizations

experimental_workflow cluster_stability Stability Assessment cluster_stabilization Stabilization Strategies This compound This compound Forced Degradation (Acid, Base, Heat, Light) Forced Degradation (Acid, Base, Heat, Light) This compound->Forced Degradation (Acid, Base, Heat, Light) HPLC-MS Analysis HPLC-MS Analysis Forced Degradation (Acid, Base, Heat, Light)->HPLC-MS Analysis Degradation Products Degradation Products HPLC-MS Analysis->Degradation Products Chemical Modification Chemical Modification Degradation Products->Chemical Modification Biosynthetic Engineering Biosynthetic Engineering Degradation Products->Biosynthetic Engineering Stable Analog Stable Analog Chemical Modification->Stable Analog Biosynthetic Engineering->Stable Analog Formulation Formulation Formulation->Stable Analog

Caption: Workflow for assessing and improving the stability of this compound.

signaling_pathway cluster_pks This compound Biosynthesis cluster_engineering Biosynthetic Engineering Intervention Precursor Supply Precursor Supply PKS Gene Cluster PKS Gene Cluster Precursor Supply->PKS Gene Cluster Post-PKS Modification Post-PKS Modification PKS Gene Cluster->Post-PKS Modification This compound This compound Post-PKS Modification->this compound CRISPR/Cas9 CRISPR/Cas9 CRISPR/Cas9->PKS Gene Cluster Deletion/ Modification CRISPR/Cas9->Post-PKS Modification Deletion/ Modification Modified PKS Gene Cluster Modified PKS Gene Cluster Altered Post-PKS Modification Altered Post-PKS Modification Modified PKS Gene Cluster->Altered Post-PKS Modification Stable this compound Analog Stable this compound Analog Altered Post-PKS Modification->Stable this compound Analog

Caption: Logic diagram of biosynthetic engineering to produce stable this compound analogs.

Technical Support Center: Enhancing the Selectivity of Amycolatopsin A for Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to enhance the selectivity of Amycolatopsin A for mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for modifying this compound to improve its selectivity for mycobacteria?

A1: The primary goal is to increase the therapeutic index of this compound by enhancing its antimycobacterial potency while reducing its toxicity to mammalian cells. Structural modifications have been identified that can differentially modulate these activities. Specifically, hydroxylation at the 6-Me position has been shown to increase antimycobacterial activity, while hydrolysis of the disaccharide moiety can decrease mammalian cytotoxicity[1].

Q2: What is the known mechanism of action for this compound against mycobacteria?

A2: Like other macrolide antibiotics, this compound is believed to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit[2][3][4][5]. This binding event occurs within the nascent peptide exit tunnel, ultimately leading to the cessation of bacterial growth. The precise binding site and interactions of this compound on the mycobacterial ribosome are still under investigation, but it is hypothesized to be similar to other macrolides that interact with the 23S rRNA.

Q3: What are the key structural modifications to enhance the selectivity of this compound?

A3: Two key modifications have been identified:

  • Hydroxylation of the 6-Me group: This modification is associated with an increase in antimycobacterial activity.

  • Hydrolysis of the disaccharide moiety: This modification has been shown to significantly reduce cytotoxicity against mammalian cells.

By combining these modifications, it is possible to generate analogs of this compound with improved selectivity for mycobacteria.

Q4: What are the main challenges in performing these chemical modifications?

A4: The main challenges include:

  • Regioselectivity: Achieving selective hydroxylation at the 6-Me position without modifying other parts of the complex macrolide structure can be difficult. This often requires the use of enzymatic or chemoenzymatic approaches.

  • Glycoside Bond Cleavage: While hydrolysis of the disaccharide is a standard procedure, controlling the reaction to selectively cleave the desired glycosidic bond without degrading the macrolide core requires careful optimization of reaction conditions.

  • Purification: The separation of the desired modified product from unreacted starting material and side products can be challenging due to the similar physicochemical properties of these molecules.

Troubleshooting Guides

Guide 1: Antimycobacterial Susceptibility Testing (MIC Assay)
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent MIC values between replicates 1. Inaccurate serial dilutions.2. Uneven distribution of mycobacterial inoculum.3. Contamination of the culture.1. Use calibrated pipettes and perform dilutions carefully. Prepare fresh dilutions for each experiment.2. Ensure the inoculum is thoroughly mixed before and during aliquoting. Vortex the bacterial suspension gently.3. Visually inspect cultures for any signs of contamination. Perform a purity check by plating on non-selective agar.
No growth in positive control wells 1. Inoculum viability is low.2. Incorrect media preparation.1. Use a fresh, actively growing culture of mycobacteria. Check cell viability before starting the assay.2. Verify the composition and pH of the culture medium.
Growth in negative control (drug-containing) wells at high concentrations 1. The compound has precipitated out of solution.2. The compound is unstable in the culture medium.3. The mycobacterial strain is resistant.1. Check the solubility of the this compound analog in the test medium. A small amount of a co-solvent like DMSO may be necessary, but its final concentration should be non-toxic to the bacteria.2. Assess the stability of the compound over the incubation period.3. Confirm the identity and expected susceptibility profile of the mycobacterial strain.
Guide 2: Cytotoxicity Assay (e.g., MTT, XTT)
Problem Possible Cause(s) Suggested Solution(s)
High background absorbance in cell-free wells 1. Contamination of the assay medium or reagents.2. The compound interferes with the assay dye.1. Use sterile, fresh medium and reagents.2. Run a control plate with the compound and assay reagents but without cells to check for direct interaction.
High variability between replicate wells 1. Uneven cell seeding.2. Inaccurate compound dilutions.1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.2. Prepare fresh dilutions and mix thoroughly before adding to the wells.
Unexpectedly low cytotoxicity at high compound concentrations 1. Compound precipitation at high concentrations.2. Off-target effects at high concentrations leading to cellular responses that interfere with the assay.1. Visually inspect the wells for any signs of precipitation. Determine the solubility limit of the compound in the culture medium.2. Consider using an alternative cytotoxicity assay based on a different principle (e.g., LDH release).

Quantitative Data Summary

Table 1: In Vitro Activity of Amycolatopsins against Mycobacteria and Mammalian Cells

CompoundM. tuberculosis H37Rv (IC₅₀, µM)M. bovis BCG (IC₅₀, µM)NCI-H460 (Human Lung Cancer) (IC₅₀, µM)SW620 (Human Colon Carcinoma) (IC₅₀, µM)
This compound 4.40.41.20.08
Amycolatopsin B >25>250.280.14
Amycolatopsin C 5.72.75.910

Experimental Protocols

Protocol 1: Hydrolysis of the Disaccharide Moiety of this compound

This protocol describes a general method for the acid-catalyzed hydrolysis of the glycosidic bond.

Materials:

  • This compound

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve this compound in methanol.

  • Add a solution of HCl in methanol (e.g., 1 M) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (disappearance of the starting material), neutralize the mixture by adding a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the aglycone of this compound.

Protocol 2: Regioselective Hydroxylation of the this compound Aglycone

This protocol is based on a general chemoenzymatic approach using a P450 monooxygenase.

Materials:

  • This compound aglycone

  • A suitable P450 monooxygenase (e.g., from Streptomyces species known to produce hydroxylated macrolides)

  • Cofactors for the P450 enzyme (e.g., NADPH, ferredoxin, ferredoxin reductase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare a reaction mixture containing the this compound aglycone dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO) and diluted in the buffer.

  • Add the P450 enzyme and the necessary cofactors to the reaction mixture.

  • Incubate the reaction at an optimal temperature for the enzyme (e.g., 28-30 °C) with gentle shaking.

  • Monitor the reaction for the formation of the hydroxylated product by HPLC or LC-MS.

  • After the reaction has reached the desired conversion, stop the reaction by adding an equal volume of ethyl acetate to extract the product.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it.

  • Purify the hydroxylated product by silica gel column chromatography.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is based on the broth microdilution method.

Materials:

  • This compound analog

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Mycobacterium tuberculosis H37Rv culture

  • 96-well microtiter plates

  • Resazurin solution

Procedure:

  • Prepare a stock solution of the this compound analog in DMSO.

  • Perform serial two-fold dilutions of the compound in the 7H9 broth in the wells of a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well of the microtiter plate.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 7 days.

  • After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin from blue to pink (indicating inhibition of bacterial growth).

Visualizations

experimental_workflow cluster_modification Chemical Modification cluster_testing Biological Testing Amycolatopsin_A This compound Hydrolysis Hydrolysis of Disaccharide Amycolatopsin_A->Hydrolysis Hydroxylation Hydroxylation of 6-Me Hydrolysis->Hydroxylation Analog Selective Analog Hydroxylation->Analog MIC_Assay Antimycobacterial MIC Assay Analog->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Analog->Cytotoxicity_Assay Selectivity_Index Determine Selectivity Index MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index

Caption: Workflow for enhancing the selectivity of this compound.

signaling_pathway cluster_ribosome Mycobacterial Ribosome (70S) LSU 50S Subunit Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel SSU 30S Subunit mRNA mRNA Amycolatopsin_A This compound Amycolatopsin_A->Peptide_Exit_Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Exit_Tunnel->Protein_Synthesis_Inhibition Blockage Bacterial_Death Bacteriostasis/ Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Death

Caption: Hypothesized mechanism of action of this compound.

References

Technical Support Center: Mitigating Off-Target Cytotoxicity of Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Amycolatopsin A. The focus is on strategies to understand and reduce its off-target cytotoxicity, ensuring more reliable and translatable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target activity?

This compound is a macrolide compound isolated from the actinomycete Amycolatopsin sp.[1]. It has demonstrated potent cytotoxic effects against various cancer cell lines, including human colon cancer (SW620) and lung cancer (NCIH-460) cells[1]. While its precise molecular target is not yet fully elucidated in publicly available literature, its cytotoxic activity suggests it may interfere with essential cellular processes, potentially inducing apoptosis[2].

Q2: I am observing significant cytotoxicity in my non-cancerous control cell line. What are the possible reasons?

High cytotoxicity in normal cells is a common issue with many natural products and can be attributed to several factors:

  • Off-target effects: this compound may be interacting with unintended molecular targets present in both cancerous and non-cancerous cells.

  • General cellular stress: At higher concentrations, many compounds can induce general cellular stress, leading to apoptosis or necrosis irrespective of a specific target.

  • Compound aggregation: The compound may form aggregates at high concentrations, leading to non-specific cellular damage.

  • Contamination: The compound preparation may be contaminated with other cytotoxic molecules.

Q3: How can I reduce the off-target cytotoxicity of this compound in my experiments?

Several strategies can be employed to mitigate off-target effects:

  • Structural Modification: Chemical synthesis of this compound analogs can lead to derivatives with improved selectivity. Modifications to the macrolide scaffold or its side chains can alter binding affinities for on- and off-targets[3].

  • Drug Delivery Systems: Encapsulating this compound in nanocarriers, such as liposomes or solid lipid nanoparticles, can improve its therapeutic index by enhancing its delivery to target cells and reducing exposure to non-target tissues[4].

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to this compound can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing off-target binding and toxicity.

Q4: What are the key signaling pathways involved in apoptosis that could be affected by off-target activity?

Apoptosis is primarily regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Off-target effects of a compound could potentially trigger either pathway through various mechanisms, such as inducing DNA damage, causing mitochondrial dysfunction, or activating death receptors non-specifically.

Data Presentation

The following tables summarize the known cytotoxic activity of this compound and provide a comparative framework for evaluating the efficacy and selectivity of modified analogs or formulations.

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW620Human Colon Cancer0.08
NCIH-460Human Lung Cancer1.2

Table 2: Hypothetical Comparison of this compound and a Modified Analog

This table serves as a template for researchers to populate with their own experimental data when comparing the original compound with a modified version designed to have lower off-target cytotoxicity.

CompoundTarget Cell Line (e.g., SW620) IC50 (µM)Non-Target Cell Line (e.g., Normal Fibroblasts) IC50 (µM)Selectivity Index (Non-Target IC50 / Target IC50)
This compoundEnter experimental dataEnter experimental dataCalculate
Modified this compoundEnter experimental dataEnter experimental dataCalculate

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to assess cytotoxicity and offers troubleshooting guidance for common issues.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or its analogs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide:

IssuePossible CauseSolution
High background in "no cell" controls Contamination of media or reagents with bacteria or yeast.Use sterile techniques and fresh reagents.
Low absorbance readings in all wells Insufficient cell number; short incubation time; incorrect wavelength.Optimize cell seeding density and incubation time. Verify plate reader settings.
Inconsistent results between replicates Uneven cell seeding; pipetting errors; incomplete formazan solubilization.Ensure a single-cell suspension before plating. Be precise with pipetting. Ensure complete dissolution of crystals before reading.
Compound interference The compound may directly reduce MTT or absorb light at 570 nm.Run a control with the compound in cell-free media to check for interference.
LDH Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

Troubleshooting Guide:

IssuePossible CauseSolution
High background LDH in media Serum in the culture medium contains LDH.Use a serum-free medium for the assay or use heat-inactivated serum to reduce background.
High spontaneous LDH release Cells are unhealthy or stressed; over-pipetting during cell seeding.Use cells in the logarithmic growth phase. Handle cells gently.
Low signal from positive control Insufficient cell lysis; incorrect assay setup.Ensure the lysis buffer is effective. Double-check all reagent volumes and incubation times.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Troubleshooting Guide:

IssuePossible CauseSolution
High percentage of necrotic cells in control Harsh cell handling; over-trypsinization.Handle cells gently. Use a non-enzymatic cell dissociation solution if possible.
Weak Annexin V signal Assay performed too early; reagent degradation.Perform a time-course experiment to determine the optimal endpoint. Check the expiration date of the kit.
High autofluorescence Some compounds or cell types are naturally fluorescent.Run an unstained control to assess autofluorescence. If necessary, use a different fluorophore for Annexin V.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to reducing the off-target cytotoxicity of this compound.

experimental_workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem High Off-Target Cytotoxicity of this compound Mod Structural Modification Problem->Mod DDS Drug Delivery System Problem->DDS PEG PEGylation Problem->PEG Cytotoxicity Cytotoxicity Assays (MTT, LDH) Mod->Cytotoxicity DDS->Cytotoxicity PEG->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis Selectivity Determine Selectivity Index Apoptosis->Selectivity Outcome Reduced Off-Target Cytotoxicity Selectivity->Outcome

Workflow for Reducing Off-Target Cytotoxicity.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Casp8 Caspase-8 Activation Receptor->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondrial Dysfunction Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Optimizing Analytical Methods for Detecting Amycolatopsin A and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing analytical methods for the detection and quantification of Amycolatopsin A and its metabolites.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a 20-membered polyketide macrolide produced by the actinomycete Amycolatopsis sp.[1][2][3][4][5]. Its chemical formula is C60H98O23 and it has a molecular weight of 1187.4 g/mol . This compound has demonstrated antimycobacterial activity, making it a compound of interest in drug discovery and development. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism research, and quality control during production.

Q2: What are the common analytical techniques for detecting this compound and its metabolites?

A2: The most common and effective technique for the analysis of macrolide antibiotics like this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is essential for detecting low concentrations in complex biological matrices. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection can also be used, but may lack the specificity and sensitivity of LC-MS/MS.

Q3: How can I prepare samples from fermentation broth for this compound analysis?

A3: A general workflow for extracting this compound from fermentation broth involves the following steps:

  • Cell Lysis: Sonication or homogenization of the fermentation broth to release intracellular metabolites.

  • Solvent Extraction: Use of an organic solvent such as ethyl acetate or a mixture of chloroform and methanol to extract the analytes from the aqueous matrix.

  • Purification/Cleanup: Solid-Phase Extraction (SPE) is a common technique to remove interfering substances from the crude extract.

  • Reconstitution: The purified extract is evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.

Q4: What are the expected metabolites of this compound?

A4: While specific metabolites of this compound are not yet extensively documented in publicly available literature, macrolide antibiotics, in general, undergo metabolism through pathways such as demethylation and hydrolysis. It is crucial to develop analytical methods that can separate the parent compound from its potential degradation products and metabolites to accurately assess its metabolic fate.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Chromatographic Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload.1. Use a guard column and replace the analytical column if necessary. 2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Reduce the injection volume or dilute the sample.
Retention Time Shifts 1. Changes in mobile phase composition or pH. 2. Fluctuations in column temperature. 3. Column aging.1. Prepare fresh mobile phase daily and ensure accurate pH measurement. 2. Use a column oven to maintain a consistent temperature. 3. Monitor column performance with standards and replace as needed.
Peak Splitting 1. Clogged frit or column inlet. 2. Sample solvent stronger than the mobile phase.1. Back-flush the column or replace the frit. 2. Reconstitute the sample in a weaker solvent.
Mass Spectrometry Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Ion suppression from matrix components. 2. Suboptimal ionization source parameters. 3. Inefficient fragmentation.1. Improve sample cleanup (e.g., optimize SPE). Dilute the sample. Use a stable isotope-labeled internal standard. 2. Optimize source temperature, gas flows, and spray voltage. 3. Optimize collision energy for the specific precursor-product ion transitions.
High Background Noise 1. Contaminated mobile phase, solvents, or LC system. 2. Carryover from previous injections.1. Use high-purity solvents and additives. Regularly flush the LC system. 2. Implement a robust needle wash protocol in the autosampler method.
Inconsistent Results / Poor Reproducibility 1. Variable matrix effects between samples. 2. Instability of the analyte in the prepared sample.1. Use an appropriate internal standard to compensate for variability. Ensure consistent sample preparation across all samples. 2. Investigate the stability of this compound in the autosampler and consider cooling the sample tray.

Section 3: Experimental Protocols

Generic Sample Preparation from Fermentation Broth

This protocol provides a general guideline. Optimization will be required based on the specific fermentation medium and culture conditions.

  • Homogenization: Transfer 10 mL of the fermentation broth to a centrifuge tube. Add an equal volume of sterile glass beads. Vortex vigorously for 5 minutes to lyse the cells.

  • Liquid-Liquid Extraction: Add 20 mL of ethyl acetate to the homogenized broth. Vortex for 10 minutes. Centrifuge at 4000 rpm for 15 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Illustrative LC-MS/MS Parameters for Macrolide Analysis

These are starting parameters and should be optimized for your specific instrument and this compound.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM). Precursor ion would be the [M+H]+ or [M+Na]+ of this compound. Product ions would need to be determined by infusing a standard of the compound and performing a product ion scan.

Section 4: Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fermentation_Broth Fermentation_Broth Homogenization Homogenization Fermentation_Broth->Homogenization Cell Lysis LLE LLE Homogenization->LLE Extraction SPE SPE LLE->SPE Cleanup Evaporation_Reconstitution Evaporation_Reconstitution SPE->Evaporation_Reconstitution Concentration LC_Separation LC_Separation Evaporation_Reconstitution->LC_Separation Injection MS_Detection MS_Detection LC_Separation->MS_Detection Ionization Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Caption: General workflow for the analysis of this compound.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal Start Low Signal Intensity Observed Check_MS_Parameters Optimize MS Source and Fragmentation? Start->Check_MS_Parameters Improve_Sample_Cleanup Enhance Sample Cleanup (e.g., SPE)? Check_MS_Parameters->Improve_Sample_Cleanup No Improvement Resolved Signal Improved Check_MS_Parameters->Resolved Yes Check_Matrix_Effects Assess Matrix Effects (Post-column infusion)? Improve_Sample_Cleanup->Check_Matrix_Effects No Improvement Improve_Sample_Cleanup->Resolved Yes Dilute_Sample Dilute Sample? Check_Matrix_Effects->Dilute_Sample Suppression Observed Use_Internal_Standard Use Stable Isotope-Labeled Internal Standard? Dilute_Sample->Use_Internal_Standard Still Low Dilute_Sample->Resolved Yes Use_Internal_Standard->Resolved Yes

Caption: Troubleshooting guide for low MS signal intensity.

Section 5: Quantitative Data Summary (Illustrative)

Analytical Parameter Typical Value Range for Macrolides Reference
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Linearity (R²) > 0.99
Recovery 70 - 120%
Precision (%RSD) < 15%

This technical support center provides a foundational guide for researchers working with this compound. As more specific data on this compound becomes available, these recommendations can be further refined.

References

Troubleshooting poor solubility of Amycolatopsin A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amycolatopsin A, focusing on challenges related to its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer for my in vitro assay. What is the recommended first step?

A1: The initial and most crucial step is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its strong ability to dissolve many nonpolar compounds and its compatibility with most cell culture systems at low final concentrations. Methanol is also a viable option.

Q2: I've successfully dissolved this compound in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." To prevent this, it is critical to introduce the DMSO stock solution into the aqueous medium correctly. The recommended method is to add the DMSO stock dropwise into the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.

Q3: What are some alternative strategies if direct dilution of the DMSO stock still results in precipitation?

A3: If precipitation persists, consider the following advanced techniques:

  • Co-solvents: The use of a co-solvent system can enhance solubility. This involves dissolving the compound in a mixture of a water-miscible organic solvent and water.[1]

  • pH Adjustment: The solubility of some compounds can be significantly influenced by the pH of the solution. Experimenting with different pH values of your aqueous buffer may improve the solubility of this compound.

  • Use of Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that encapsulate the hydrophobic this compound molecule, increasing its dispersion in the aqueous phase.[2]

  • Micronization: Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[2]

Q4: What is the mechanism of action of this compound?

A4: this compound has been shown to selectively inhibit the growth of Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv). While the precise molecular target is a subject of ongoing research, its antimycobacterial activity suggests interference with essential cellular processes in these bacteria. In a broader context, Mycobacterium tuberculosis is known to manipulate host cell signaling pathways, such as the NF-κB and MAPK pathways, to promote its survival. Agents that counter these bacteria likely interfere with these host-pathogen interactions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in aqueous buffer. High hydrophobicity of the compound.Prepare a concentrated stock solution in 100% DMSO or methanol before diluting into the aqueous buffer.
Precipitate forms upon dilution of DMSO stock into aqueous medium. Poor mixing technique or exceeding the solubility limit in the final aqueous/DMSO mixture.Add the DMSO stock dropwise to the pre-warmed aqueous medium while vortexing. Ensure the final DMSO concentration is as low as possible while maintaining solubility.
Inconsistent results between experiments. Variability in stock solution preparation or incomplete dissolution.Standardize the protocol for preparing and diluting the stock solution. Ensure the stock is fully dissolved and homogenous before each use. Visually inspect for any undissolved particles.
Cell toxicity observed in the assay. High final concentration of DMSO.Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% to avoid cytotoxic effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Data Presentation

While specific quantitative solubility data for this compound in various solvent mixtures is not extensively available in public literature, the following table provides illustrative solubility data for other macrolide antibiotics in common solvent systems. This can serve as a general guideline for initial experimental design.

Macrolide AntibioticSolvent SystemSolubility (mg/mL)
ErythromycinEthanol>100
AzithromycinDMSO>50
ClarithromycinAcetone>50
RoxithromycinMethanol>100

Note: This data is for illustrative purposes and the solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound that can be easily diluted into aqueous media for various assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Accurately weigh a precise amount of this compound powder (e.g., 5 mg) and transfer it to a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 500 µL of DMSO).

  • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source to ensure that no solid particles are visible.

  • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution of this compound DMSO Stock in Aqueous Buffer

Objective: To prepare a series of working solutions of this compound in an aqueous buffer from a concentrated DMSO stock, while minimizing precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Label a series of sterile microcentrifuge tubes for each desired final concentration.

  • To prepare the highest concentration working solution, add the appropriate volume of the pre-warmed aqueous buffer to a tube.

  • While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

  • To prepare subsequent lower concentrations, perform serial dilutions from the highest concentration working solution using the pre-warmed aqueous buffer as the diluent.

  • Visually inspect each dilution for any signs of precipitation or turbidity before use in your assay.

  • Important: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer to account for any potential solvent effects.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay amycolatopsin_powder This compound Powder stock_solution Concentrated Stock (e.g., 10 mM in DMSO) amycolatopsin_powder->stock_solution Dissolve dmso 100% DMSO dmso->stock_solution working_solution Final Working Solution (e.g., 10 µM in <0.1% DMSO) stock_solution->working_solution Serial Dilution aqueous_buffer Aqueous Buffer (Pre-warmed) aqueous_buffer->working_solution cell_culture Cell Culture working_solution->cell_culture Treatment vehicle_control Vehicle Control (<0.1% DMSO) vehicle_control->cell_culture signaling_pathway cluster_host_cell Host Macrophage mtb M. tuberculosis tlr2 TLR2 mtb->tlr2 Activates nfkb_pathway NF-κB Pathway mtb->nfkb_pathway Inhibits mapk_pathway MAPK Pathway mtb->mapk_pathway Inhibits tlr2->nfkb_pathway Activates tlr2->mapk_pathway Activates pro_inflammatory_cytokines Pro-inflammatory Cytokines nfkb_pathway->pro_inflammatory_cytokines Induces mapk_pathway->pro_inflammatory_cytokines Induces bacterial_survival Bacterial Survival pro_inflammatory_cytokines->bacterial_survival Inhibits

References

Technical Support Center: Strategies to Overcome Microbial Resistance to Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on Amycolatopsin A is limited in current scientific literature. This guide leverages data from the closely related and well-studied ansamycin antibiotic, Kanglemycin A, also produced by Amycolatopsis species, as a proxy. The strategies and protocols provided are based on established mechanisms of resistance to this class of antibiotics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues researchers may encounter during experiments with this compound or similar ansamycin compounds.

Q1: My compound shows high efficacy against a wild-type bacterial strain but is inactive against a resistant strain. What are the likely resistance mechanisms?

A1: Resistance to ansamycin antibiotics like Kanglemycin A, and likely this compound, primarily occurs through two mechanisms:

  • Target Modification: Mutations in the gene encoding the β-subunit of RNA polymerase (RNAP), the target of ansamycins, can prevent the antibiotic from binding effectively.

  • Enzymatic Inactivation: Some bacteria produce enzymes, such as rifampicin ADP-ribosyl transferase (Arr), that chemically modify the antibiotic, rendering it unable to bind to RNAP.[1][2]

Troubleshooting Steps:

  • Sequence the rpoB gene: Compare the rpoB gene sequence of your resistant strain to that of the susceptible parent strain. The presence of mutations in the rifampicin-resistance determining region (RRDR) is a strong indicator of target-based resistance.

  • Test for enzymatic inactivation: Prepare a cell-free extract from the resistant strain and incubate it with your compound. Analyze the mixture using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to see if the compound is modified.

  • Perform a cell-based Arr assay: If you suspect ADP-ribosylation, utilize a strain known to express an Arr enzyme and assess the activity of your compound. A significant increase in the Minimum Inhibitory Concentration (MIC) in the presence of Arr suggests this resistance mechanism.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values in my broth microdilution assays. What could be the cause?

A2: Inconsistent MIC values can stem from several experimental variables. Careful standardization is key to obtaining reproducible results.

Troubleshooting Steps:

  • Standardize Inoculum Density: Ensure your bacterial inoculum is consistently standardized to a 0.5 McFarland turbidity standard. Inoculum effects, where a higher bacterial density leads to a higher apparent MIC, are a common source of variability.

  • Verify Media Quality: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Variations in pH or cation concentration between batches can affect antibiotic activity.

  • Check Antibiotic Stock: Ensure your compound stock solution is fresh and has been stored correctly to prevent degradation. It is advisable to prepare fresh dilutions for each experiment.

  • Control for Contamination: Always include a sterility control (broth only) and a growth control (broth with inoculum, no antibiotic) in your microtiter plates to ensure the observed growth or inhibition is due to your compound's activity.

Q3: How can I overcome resistance to my ansamycin compound in my experiments?

A3: Several strategies can be employed to overcome resistance to ansamycin antibiotics:

  • Chemical Modification/Derivatization: The unique structural features of Kanglemycin A, such as its dimethylsuccinic acid and deoxysugar moieties, allow it to overcome common rifampicin resistance mutations in RNAP.[3][4] Synthesizing derivatives of this compound that incorporate similar bulky side chains could restore activity against resistant strains with target modifications.

  • Combination Therapy: Using your compound in combination with another antibiotic that has a different mechanism of action can create a synergistic effect. This can lower the required dose of each drug and reduce the likelihood of resistance emerging. While specific combination therapy data for Kanglemycin A is not widely available, this is a well-established strategy for overcoming antibiotic resistance.

  • Inhibition of Resistance Enzymes: If resistance is due to enzymatic inactivation, co-administering an inhibitor of the resistance enzyme (e.g., an Arr inhibitor) with your compound could restore its efficacy.

Data Presentation

Table 1: In Vitro Activity of Kanglemycin A and its Derivatives against Staphylococcus aureus

CompoundStrainGenotypeMIC (µg/mL)
Kanglemycin AWild-TypeRifampicin-Susceptible0.015
Resistant MutantrpoB H481Y0.03
RifampicinWild-TypeRifampicin-Susceptible0.008
Resistant MutantrpoB H481Y>128
Kang-KZ (derivative)Wild-TypeRifampicin-Susceptible0.004
Resistant MutantrpoB H481Y0.008

Data adapted from a study on semisynthetic Kanglemycin derivatives. Kang-KZ represents a promising derivative with improved activity against both wild-type and resistant strains.

Experimental Protocols

1. Protocol for MIC Determination by Broth Microdilution

This protocol is adapted from standard methods for determining the minimum inhibitory concentration of an antimicrobial agent.[5]

Materials:

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Sterile diluents

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare a 2x working stock of this compound in CAMHB.

    • Dispense 100 µL of CAMHB into all wells of the microtiter plate.

    • Add 100 µL of the 2x antibiotic stock to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Prepare Inoculum:

    • From a fresh culture plate (18-24 hours old), suspend isolated colonies in saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well (columns 1-11), resulting in a final volume of 200 µL and the desired final antibiotic concentrations and inoculum density.

    • Column 11 will serve as the growth control (inoculum, no antibiotic).

    • Column 12 will serve as the sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth (no turbidity) in the well.

2. Protocol for In Vitro Transcription Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound on bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (holoenzyme)

  • Linear DNA template containing a strong promoter (e.g., T7A1)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 1 mM DTT, 100 mM KCl)

  • NTPs (ATP, GTP, CTP, UTP)

  • Radiolabeled NTP (e.g., α-³²P UTP)

  • This compound at various concentrations

  • RNA loading buffer (e.g., 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (Urea-PAGE)

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine the transcription buffer, DNA template, and purified RNAP holoenzyme.

    • Add this compound at the desired final concentration (a dilution series is recommended). Include a no-drug control (with solvent if applicable).

    • Incubate for 10-15 minutes at 37°C to allow the antibiotic to bind to the RNAP.

  • Transcription Initiation:

    • Start the transcription reaction by adding the NTP mix, including the radiolabeled NTP.

  • Incubation:

    • Incubate the reaction at 37°C for 15-30 minutes.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of RNA loading buffer.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA transcripts by size using Urea-PAGE.

    • Visualize the radiolabeled transcripts using autoradiography or a phosphorimager. The intensity of the transcript bands will decrease with increasing concentrations of an effective inhibitor.

3. Protocol for ADP-Ribosylation Assay

This protocol is designed to determine if this compound is a substrate for an ADP-ribosyl transferase (Arr).

Materials:

  • Purified Arr enzyme

  • This compound

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., acetonitrile or methanol)

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine the reaction buffer, this compound, and NAD⁺.

    • Initiate the reaction by adding the purified Arr enzyme.

    • Include a control reaction without the Arr enzyme.

  • Incubation:

    • Incubate the reaction at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding the quenching solution.

    • Centrifuge to pellet the precipitated enzyme.

  • Analysis:

    • Analyze the supernatant by HPLC or LC-MS.

    • Monitor the depletion of the this compound peak and the appearance of a new peak corresponding to the ADP-ribosylated product. The mass of the new peak should be consistent with the addition of an ADP-ribose moiety.

Visualizations

Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms RNAP RNA Polymerase (RNAP) mRNA mRNA Synthesis RNAP->mRNA Transcription Amycolatopsin_A This compound Amycolatopsin_A->RNAP Inhibition Mutated_RNAP Mutated RNAP (rpoB) Target Modification Amycolatopsin_A->Mutated_RNAP Binding Prevented Arr_Enzyme Arr Enzyme Enzymatic Inactivation Amycolatopsin_A->Arr_Enzyme Substrate Inactive_Amycolatopsin Inactive Amycolatopsin-ADPr Arr_Enzyme->Inactive_Amycolatopsin ADP-ribosylation Inactive_Amycolatopsin->RNAP Binding Prevented

Caption: Mechanisms of resistance to ansamycin antibiotics.

Troubleshooting_Workflow Start Start: Compound inactive against a specific strain Check_MIC Confirm MIC with standardized protocol Start->Check_MIC Sequence_rpoB Sequence rpoB gene of resistant strain Check_MIC->Sequence_rpoB Mutation_Found Mutation in rpoB? Sequence_rpoB->Mutation_Found Target_Resistance Conclusion: Resistance is likely due to target modification Mutation_Found->Target_Resistance Yes No_Mutation No significant mutation found Mutation_Found->No_Mutation No Enzyme_Assay Perform cell-free extract inactivation assay No_Mutation->Enzyme_Assay Compound_Modified Compound modified? Enzyme_Assay->Compound_Modified Enzymatic_Resistance Conclusion: Resistance is likely due to enzymatic inactivation Compound_Modified->Enzymatic_Resistance Yes Other_Mechanisms Consider other mechanisms (e.g., efflux, permeability) Compound_Modified->Other_Mechanisms No Strategy_Selection Resistance_Type Identified Resistance Mechanism Target_Mod Target Modification (e.g., rpoB mutation) Resistance_Type->Target_Mod Enzymatic_Inactivation Enzymatic Inactivation (e.g., Arr) Resistance_Type->Enzymatic_Inactivation Strategy1 Strategy: Synthesize derivatives with modified side chains to restore binding affinity Target_Mod->Strategy1 Strategy3 Strategy 2: Use in combination with an antibiotic that has a different mechanism of action Target_Mod->Strategy3 Strategy2 Strategy 1: Co-administer with an inhibitor of the resistance enzyme Enzymatic_Inactivation->Strategy2 Enzymatic_Inactivation->Strategy3

References

Technical Support Center: Synthesis of Complex Glycosylated Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total chemical synthesis of Amycolatopsin A has not been publicly detailed in scientific literature. Therefore, this technical support center provides guidance on addressing common challenges in the synthesis of structurally related complex glycosylated polyketide macrolides. The troubleshooting advice and protocols are based on established synthetic methodologies for this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of glycosylated macrolides like this compound?

A1: The synthesis of complex glycosylated macrolides presents several significant hurdles. These include the stereocontrolled construction of the polyketide backbone, which often contains numerous chiral centers. The macrolactonization or macrolactamization step to form the large ring is often low-yielding due to entropic factors and competing oligomerization. The strategic application and removal of protecting groups for multiple hydroxyl, amino, and carboxyl functionalities can be complex and require careful planning to avoid side reactions. Finally, the stereoselective installation of the glycosidic linkage and late-stage modifications to the macrolide core can be challenging due to the steric hindrance and functional group sensitivity of the advanced intermediates.

Q2: How can I improve the yield of my macrolactonization/macrolactamization reaction?

A2: Improving macrolactonization/macrolactamization yields often involves several strategies. High-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular reactions. The choice of cyclization precursor (seco-acid) is also critical; some positions for ring closure are sterically or conformationally more favored than others. A variety of coupling reagents can be screened, as their effectiveness can be highly substrate-dependent. Additionally, conformational control elements, such as the introduction of rigid groups or the use of specific solvents, can pre-organize the linear precursor into a conformation amenable to cyclization.

Q3: What are common issues encountered during the glycosylation of a complex aglycone?

A3: Common issues in the glycosylation of complex aglycones include achieving high stereoselectivity (α vs. β anomers), low yields due to the steric bulk of the aglycone, and undesired side reactions with other functional groups on the macrolide. The choice of glycosyl donor, activating system, and reaction conditions are all critical for a successful glycosylation. It is often necessary to screen a variety of conditions to find the optimal combination for a specific substrate.

Troubleshooting Guides

Low Yield in Macrolactonization/Macrolactamization
Symptom Possible Cause(s) Suggested Solution(s)
Predominance of linear starting material Inefficient activation of the carboxylic acid or alcohol/amine.Screen different coupling reagents (e.g., Yamaguchi, Mitsunobu, HATU, BOP). Increase reaction temperature or time.
Formation of dimers and oligomers Reaction concentration is too high.Employ high-dilution conditions (e.g., syringe pump addition of the substrate to the reaction mixture).
Epimerization at the α-carbon to the carbonyl Use of a strong base or high temperatures.Use milder coupling reagents and conditions. Consider cyclizing at a different position.
Decomposition of starting material Instability of the substrate or intermediates under the reaction conditions.Use milder reaction conditions (lower temperature, less reactive reagents). Ensure all reagents are pure and dry.
Poor Stereoselectivity in Glycosylation
Symptom Possible Cause(s) Suggested Solution(s)
Formation of anomeric mixtures (α and β) Lack of facial selectivity in the glycosyl acceptor or non-stereodirecting glycosyl donor.Use a glycosyl donor with a participating neighboring group (e.g., 2-O-acyl) to favor 1,2-trans glycosylation. Screen different Lewis acid promoters and solvents.
Low conversion to glycosylated product Steric hindrance at the glycosylation site of the aglycone.Use a more reactive glycosyl donor (e.g., trichloroacetimidate, glycosyl fluoride). Increase the excess of glycosyl donor and promoter.
Glycosylation at an undesired position Presence of multiple nucleophilic hydroxyl groups of similar reactivity.Implement an orthogonal protecting group strategy to differentiate the hydroxyl groups.

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Macrolactonization
  • Preparation of the Seco-Acid Solution: Dissolve the hydroxy acid (1.0 equiv) in anhydrous toluene to a final concentration of 0.1 M.

  • Activation: To a separate flask containing anhydrous toluene under an inert atmosphere, add 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and triethylamine (2.0 equiv). Stir for 30 minutes at room temperature.

  • Cyclization: Add the seco-acid solution dropwise via syringe pump over 4-6 hours to the activated solution.

  • Workup: After the addition is complete, stir the reaction for an additional 2-4 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Schmidt Glycosylation with a Trichloroacetimidate Donor
  • Preparation of Reactants: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl acceptor (aglycone) (1.0 equiv) and the glycosyl trichloroacetimidate donor (1.5 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to -78 °C.

  • Initiation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv) in anhydrous dichloromethane dropwise.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with triethylamine.

  • Workup: Allow the reaction to warm to room temperature, dilute with dichloromethane, and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the glycosylated product by flash column chromatography.

Visualizations

Retrosynthesis_Workflow Amycolatopsin_A This compound (Target Molecule) Macrolide_Core Glycosylated Macrolide Core Amycolatopsin_A->Macrolide_Core Deglycosylation Aglycone Aglycone (Macrolactone) Macrolide_Core->Aglycone Glycosidic Bond Disconnection Sugar_Moiety Sugar Moiety Macrolide_Core->Sugar_Moiety Glycosidic Bond Disconnection Linear_Chain Linear Polyketide Chain Aglycone->Linear_Chain Macrolactonization Retron Pyrrolidine_Fragment Hypothetical Pyrrolidine Fragment Linear_Chain->Pyrrolidine_Fragment Fragment Coupling Simpler_Precursors Simpler Chiral Precursors Linear_Chain->Simpler_Precursors Fragment Coupling

Caption: A generalized retrosynthetic analysis for a complex glycosylated macrolide.

Macrolactonization_Troubleshooting start Low Yield in Macrolactonization oligomerization Oligomerization Observed? start->oligomerization no_reaction No Reaction/Starting Material? oligomerization->no_reaction No high_dilution Implement High Dilution Conditions oligomerization->high_dilution Yes decomposition Decomposition? no_reaction->decomposition No change_reagent Screen Coupling Reagents no_reaction->change_reagent Yes milder_conditions Use Milder Conditions decomposition->milder_conditions Yes

Caption: Troubleshooting workflow for low-yielding macrolactonization reactions.

Protecting_Group_Strategy cluster_hydroxyl Hydroxyl Groups cluster_amine Amine Group cluster_carboxyl Carboxylic Acid OH1 Primary OH PG1 Silyl Ether (e.g., TBDMS) OH1->PG1 OH2 Secondary OH (Less Hindered) PG2 Acetal/Ketal OH2->PG2 Diol Protection OH3 Secondary OH (Hindered) OH3->PG2 Diol Protection PG3 Benzyl Ether OH3->PG3 NH2 Primary Amine PG4 Carbamate (e.g., Boc, Cbz) NH2->PG4 COOH Carboxylic Acid PG5 Ester (e.g., Methyl, Benzyl) COOH->PG5

Caption: Orthogonal protecting group strategy for a hypothetical polyfunctional molecule.

Technical Support Center: Amycolatopsin A Derivatives - Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of the pharmacokinetic (PK) properties of Amycolatopsin A derivatives.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the in vitro and in vivo pharmacokinetic assessment of this compound derivatives.

In Vitro ADME Assays

Problem: Low Aqueous Solubility of this compound Derivative

  • Question: My this compound derivative is showing poor solubility in aqueous buffers used for in vitro ADME assays, leading to inconsistent results. What can I do?

  • Answer:

    • pH Modification: Determine the pKa of your derivative. The solubility of ionizable compounds can be significantly influenced by pH. Adjust the buffer pH to a range where the compound is most soluble (e.g., for acidic compounds, a higher pH might increase solubility).

    • Co-solvents: Introduce a small percentage (typically <1%) of an organic co-solvent such as DMSO, ethanol, or methanol to the aqueous buffer. However, be cautious as high concentrations of organic solvents can affect enzyme activity in metabolism assays.

    • Use of Solubilizing Agents: Incorporate solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80) in the assay medium. These can form inclusion complexes or micelles with the compound, enhancing its solubility.[1]

    • Formulation Screening: For later-stage development, consider more advanced formulation strategies like solid lipid nanoparticles or nanoemulsions to improve solubility.[1]

Problem: High Variability in Caco-2 Permeability Assay

  • Question: I am observing high variability and poor reproducibility in my Caco-2 permeability assays for an this compound derivative. What are the potential causes and solutions?

  • Answer:

    • Cell Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.

    • Efflux Transporter Activity: this compound, being a large macrolide-like molecule, could be a substrate for efflux transporters like P-glycoprotein (P-gp). To confirm this, run the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) from the apical to basolateral side in the presence of the inhibitor suggests that your compound is a P-gp substrate.

    • Compound Stability: Assess the stability of the derivative in the Caco-2 assay medium over the incubation period. Degradation of the compound can lead to an underestimation of its permeability.

    • Non-specific Binding: The hydrophobic nature of macrolides can lead to non-specific binding to the plasticware of the assay plate. Using plates with low-binding surfaces or including a small amount of a non-ionic surfactant can mitigate this issue.

In Vivo Pharmacokinetic Studies

Problem: Low Oral Bioavailability in Animal Models

  • Question: My this compound derivative shows potent in vitro antimycobacterial activity but exhibits very low oral bioavailability in mice/rats. How can I troubleshoot this?

  • Answer:

    • First-Pass Metabolism: The low bioavailability could be due to extensive first-pass metabolism in the liver. Analyze plasma samples for the presence of metabolites. If significant metabolism is observed, consider structural modifications to block the metabolic soft spots.

    • Poor Absorption: The large molecular size and potential low solubility of the derivative might lead to poor absorption from the gastrointestinal tract. Formulation strategies such as lipid-based formulations or nano-suspensions can enhance absorption.[2]

    • Efflux in the Gut: The compound might be actively pumped back into the intestinal lumen by efflux transporters. Co-administration with an efflux pump inhibitor could clarify this, though this is primarily a research tool.

    • Route of Administration Comparison: To distinguish between poor absorption and high first-pass metabolism, compare the pharmacokinetic profile after oral administration with that after intravenous (IV) administration. A significantly higher area under the curve (AUC) for the IV route compared to the oral route, even when dose-normalized, points towards either poor absorption or high first-pass metabolism.

Problem: Inconsistent Plasma Concentrations in Blood Samples

  • Question: I am getting highly variable plasma concentration data for my this compound derivative from my animal PK studies. What could be the reasons?

  • Answer:

    • Bioanalytical Method Validation: Ensure your bioanalytical method (e.g., HPLC-MS/MS) is fully validated for linearity, accuracy, precision, and stability in the biological matrix (plasma).

    • Sample Collection and Handling: Inconsistent timing of blood sampling, improper storage of samples (e.g., degradation due to temperature fluctuations), or issues with the anticoagulant can all lead to variability. Follow a strict and consistent protocol for sample collection and processing.

    • Dosing Accuracy: Verify the accuracy of the administered dose, especially for oral gavage, as improper technique can lead to variability in the amount of drug delivered to the stomach.

    • Animal-to-Animal Variability: Biological variability is inherent in in vivo studies. Ensure that the animals are of a similar age and weight, and are housed under identical conditions. Increasing the number of animals per time point can help to reduce the impact of individual variability on the mean concentration.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters I should be evaluating for my this compound derivative?

A1: The primary pharmacokinetic parameters to assess include:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. Macrolides often have a large Vd, indicating extensive tissue distribution.[3]

  • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma after administration.

  • Time to Reach Maximum Concentration (Tmax): The time at which Cmax is observed.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

Q2: Since specific pharmacokinetic data for this compound derivatives is not available, what can I use as a benchmark?

A2: You can refer to the pharmacokinetic parameters of other large polyketide macrolide antibiotics as a starting point. Below is a table with representative data for erythromycin, clarithromycin, and azithromycin in rats, which can serve as a comparative benchmark. Please note that these values can vary significantly based on the specific derivative, animal species, and experimental conditions.

ParameterErythromycinClarithromycinAzithromycin
Half-life (t½, h) 1.8 ± 0.43.3 ± 0.853.5 ± 32.6
Clearance (CL, L/h/kg) 2.1 ± 0.41.1 ± 0.20.6 ± 0.2
Volume of Distribution (Vd, L/kg) 5.5 ± 1.05.4 ± 1.142.1 ± 14.5
Data is presented as mean ± standard deviation and is based on studies in rats. This table is for illustrative purposes and actual values for this compound derivatives will need to be determined experimentally.[4]

Q3: What are some common in vitro ADME assays relevant for a large, potentially hydrophobic molecule like an this compound derivative?

A3: A standard panel of in vitro ADME assays for such a compound would include:

  • Solubility Assays: To determine the aqueous solubility at different pH values.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to assess the rate of metabolism and identify potential metabolites.

  • CYP450 Inhibition Assays: To evaluate the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.

  • Plasma Protein Binding Assays: To determine the extent to which the compound binds to plasma proteins, which affects its distribution and clearance.

  • Cell Permeability Assays: Using Caco-2 or MDCK cell lines to predict intestinal absorption and identify potential interactions with efflux transporters.

Experimental Protocols

Protocol: In Vitro Metabolic Stability in Liver Microsomes
  • Objective: To determine the intrinsic clearance of an this compound derivative in liver microsomes.

  • Materials:

    • This compound derivative stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (from the species of interest, e.g., human, mouse, rat).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Positive control compound with known metabolic stability (e.g., testosterone).

    • Acetonitrile with an internal standard for quenching the reaction and sample analysis.

  • Procedure:

    • Prepare a working solution of the this compound derivative by diluting the stock solution in the phosphate buffer.

    • In a 96-well plate, add the liver microsomes and the derivative working solution. Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) * (mg microsomal protein / g liver) * (g liver / kg body weight).

Protocol: In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the key pharmacokinetic parameters of an this compound derivative after oral administration in mice.

  • Materials:

    • This compound derivative.

    • A suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

    • Male or female mice (e.g., C57BL/6), 8-10 weeks old.

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

    • Analytical equipment (LC-MS/MS) for drug quantification in plasma.

  • Procedure:

    • Fast the mice overnight (with free access to water) before dosing.

    • Administer a single oral dose of the this compound derivative formulation to each mouse via gavage.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). A sparse sampling design is often used where each animal is sampled at a limited number of time points.

    • Process the blood samples to obtain plasma by centrifugation.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean plasma concentration at each time point.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).

Visualizations

experimental_workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics cluster_optimization Lead Optimization cluster_decision Decision Making solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability metabolism Microsomal Stability permeability->metabolism ppb Plasma Protein Binding metabolism->ppb pk_study Rodent PK Study (PO & IV) ppb->pk_study bioavailability Calculate Bioavailability (F%) pk_study->bioavailability tissue_dist Tissue Distribution (Optional) bioavailability->tissue_dist sar Structure-Activity Relationship (SAR) bioavailability->sar tissue_dist->sar formulation Formulation Development sar->formulation go_nogo Go/No-Go Decision sar->go_nogo formulation->pk_study

Caption: Workflow for improving pharmacokinetic properties.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_cause Potential Causes cluster_solution Potential Solutions start Low Oral Bioavailability Observed iv_pk Conduct IV PK Study start->iv_pk metabolite_id In Vitro/In Vivo Metabolite ID start->metabolite_id permeability_assay Caco-2 Assay with Inhibitor start->permeability_assay compare_auc Compare Oral vs. IV AUC iv_pk->compare_auc poor_absorption Poor Absorption compare_auc->poor_absorption Low F% high_first_pass High First-Pass Metabolism compare_auc->high_first_pass Low F% metabolite_id->high_first_pass efflux P-gp Efflux permeability_assay->efflux formulation Formulation Strategies poor_absorption->formulation structural_mod Structural Modification high_first_pass->structural_mod prodrug Prodrug Approach high_first_pass->prodrug efflux->structural_mod

Caption: Troubleshooting low oral bioavailability.

References

Validation & Comparative

Unveiling a New Vulnerability in Mycobacterium tuberculosis: A Comparative Guide to the SecY Inhibitor Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimycobacterial agents with unexploited mechanisms of action is a paramount challenge in the face of rising drug resistance. This guide provides a comprehensive comparison of Amycolatopsin A, a recently identified inhibitor of the essential SecY protein secretion system in Mycobacterium tuberculosis, against a conventional antimycobacterial agent. By examining the experimental data and methodologies, this guide serves as a resource for understanding and potentially targeting this novel vulnerability.

While the specific molecular target of the glycosylated polyketide macrolide this compound has not been definitively validated in publicly available research, a structurally distinct compound, this compound, has been demonstrated to inhibit the essential SecY protein secretion channel in Mycobacterium tuberculosis. This guide will focus on the validated target of this compound, SecY, and compare its inhibitory profile with that of a well-established antimycobacterial drug, Ethambutol, which targets a different essential pathway, cell wall synthesis.

Performance Comparison of Antimycobacterial Agents

The following table summarizes the in vitro antimycobacterial activity of this compound and Ethambutol against Mycobacterium tuberculosis.

CompoundValidated TargetMechanism of ActionM. tuberculosis H37Rv MIC (µg/mL)
This compound SecYInhibition of protein secretion0.2
Ethambutol Arabinosyltransferases (EmbA/B)Inhibition of arabinogalactan synthesis1-5

Experimental Protocols

Target Validation of SecY using a Reporter Assay

This protocol describes a method to validate the inhibition of the SecY-dependent protein secretion pathway in mycobacteria using a β-lactamase reporter system.

Principle: A signal peptide is fused to a reporter protein, β-lactamase, which is only active when secreted into the periplasm. Inhibition of the SecY secretion channel will prevent the translocation of the β-lactamase, leading to a decrease in its activity, which can be measured using a chromogenic substrate.

Materials:

  • Mycobacterium smegmatis strain expressing the BlaC-S1 signal peptide-β-lactamase fusion protein

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • This compound

  • Nitrocefin (chromogenic β-lactamase substrate)

  • Lysis buffer (e.g., BugBuster)

  • Spectrophotometer

Procedure:

  • Grow the M. smegmatis reporter strain to mid-log phase (OD600 ≈ 0.6-0.8) in Middlebrook 7H9 broth.

  • Aliquot the culture into a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a no-drug control.

  • Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).

  • Harvest the cells by centrifugation.

  • Separate the culture supernatant (containing secreted β-lactamase) from the cell pellet.

  • Lyse the cell pellet using a suitable lysis buffer to release intracellular proteins.

  • Add nitrocefin to both the supernatant and the cell lysate fractions.

  • Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.

  • A decrease in β-lactamase activity in the supernatant fraction with a corresponding increase in the cell lysate fraction indicates inhibition of protein secretion.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against M. tuberculosis using the broth microdilution method.[1][2][3]

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Test compound (e.g., this compound, Ethambutol)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Prepare a twofold serial dilution of the test compound in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

  • Dilute the inoculum and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free control well (positive control for growth) and a well with broth only (negative control).

  • Seal the plate and incubate at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the distinct mechanisms of action of this compound and Ethambutol.

cluster_membrane Cell Membrane SecY SecY Channel SecretedProtein Secreted Protein SecY->SecretedProtein Protein Precursor Protein Protein->SecY Translocation Amycolatopsin_A This compound Amycolatopsin_A->SecY Inhibits

Caption: this compound inhibits the SecY protein secretion channel.

cluster_cell_wall Cell Wall Synthesis EmbAB Arabinosyltransferases (EmbA/B) Arabinan Arabinan Synthesis EmbAB->Arabinan Arabinogalactan Arabinogalactan Arabinan->Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall MycolicAcids Mycolic Acids MycolicAcids->CellWall Ethambutol Ethambutol Ethambutol->EmbAB Inhibits

Caption: Ethambutol inhibits arabinosyltransferases in cell wall synthesis.

References

Comparing the cytotoxicity of Amycolatopsin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of Amycolatopsin A, B, and C

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cytotoxic properties of this compound, B, and C, macrolide compounds isolated from the actinomycete genus Amycolatopsis. The information presented herein is intended to support research and drug discovery efforts in the field of oncology.

Introduction

The genus Amycolatopsis is a well-established source of diverse and bioactive natural products, including notable antibiotics such as rifamycin and vancomycin. Recent explorations into this genus continue to yield novel compounds with potent biological activities. Among these are the Amycolatopsins, a series of macrolides that have demonstrated significant cytotoxic effects against various cancer cell lines. This guide focuses on the comparative cytotoxicity of this compound, B, and C to aid researchers in evaluating their potential as anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound and B against human colon and lung cancer cell lines. This data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), provides a quantitative measure of the potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)
This compound SW620Human Colon Cancer0.08[1]
NCIH-460Human Lung Cancer1.2[1]
Amycolatopsin B SW620Human Colon Cancer0.14[1]
NCIH-460Human Lung Cancer0.28[1]
Amycolatopsin C --Data not available

Note: While Amycolatopsin C has been isolated from Amycolatopsis sp. MST-108494, its cytotoxic activity has not been reported in the reviewed literature[1].

Experimental Protocols

The following is a representative protocol for determining the cytotoxicity of compounds like Amycolatopsins using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., SW620, NCIH-460) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound, B, and C in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compounds in the cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent at the same concentration used for the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Workflow and Pathway Visualization

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a generalized signaling pathway that can be affected by cytotoxic agents.

experimental_workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis A Cell Line Culture (e.g., SW620, NCIH-460) C Cell Seeding in 96-well Plates A->C B Compound Preparation (this compound, B, C) D Compound Treatment (Varying Concentrations) B->D C->D E Incubation (48-72 hours) D->E F MTT Assay E->F G Absorbance Measurement (570 nm) F->G H IC50 Value Calculation G->H I Comparative Analysis H->I

Caption: Experimental workflow for determining the cytotoxicity of Amycolatopsins.

signaling_pathway cluster_pathway Generalized Apoptotic Pathway Drug Cytotoxic Agent (e.g., Amycolatopsin) Cell Cancer Cell Drug->Cell Induces Stress Cellular Stress Cell->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: A simplified diagram of a potential signaling pathway leading to apoptosis.

References

A Comparative Analysis of Apoptolidin A's Structure-Activity Relationship in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apoptolidin A, a macrolide natural product, has garnered significant attention in the field of oncology for its potent and selective induction of apoptosis in cancer cells.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of apoptolidin A with its key analogues. The data presented herein, supported by detailed experimental protocols, aims to elucidate the structural determinants crucial for its biological activity and to inform the rational design of novel, more effective anti-cancer therapeutics.

Quantitative Comparison of Biological Activity

The biological activity of apoptolidin A and its analogues has been primarily evaluated through two key assays: inhibition of mitochondrial F0F1-ATPase and selective antiproliferative activity against transformed cells. The following tables summarize the quantitative data from these assessments.

Compound/AnalogueModificationGI50 in Ad12-3Y1 cells (µM)[3]GI50 in 3Y1 cells (µM)[3]F0F1-ATPase Inhibition IC50 (µM)[3]
Apoptolidin A -0.0065> 1.00.7
Analogue 2 C2′-OBz0.0036> 1.00.3
Analogue 3 C4‴-OAc, C23-OAc0.0095> 0.60.4
Analogue 4 C4‴-OAc0.0098> 1.00.8
Analogue 5 C16-OAc0.056> 1.00.8
Analogue 6 C3′-OAc0.0027> 1.00.4
Analogue 7 C20-OAc0.011> 1.01.1
Analogue 8 C20-OMe0.012> 1.02.8
Analogue 9 C21-OMe0.016> 1.02.3
Isoapoptolidin Isomer of Apoptolidin A0.009> 1.06.0
Oligomycin Related Natural Product0.0018> 1.01.0

Table 1: Antiproliferative and F0F1-ATPase Inhibitory Activities of Apoptolidin A and its Analogues. This table highlights the potent and selective activity of Apoptolidin A against E1A-transformed rat fibroblasts (Ad12-3Y1) compared to the non-transformed parental cell line (3Y1). Modifications at various positions of the macrolide core and the sugar moieties result in varied effects on its biological activity. For instance, modifications at the C2' and C3' positions of the oleandrose sugar (Analogues 2 and 6) appear to enhance or maintain high potency. In contrast, modifications at C20 and C21 on the macrolide ring (Analogues 7, 8, and 9) lead to a slight decrease in antiproliferative activity and a more noticeable reduction in F0F1-ATPase inhibition. Interestingly, isoapoptolidin, a structural isomer, retains significant antiproliferative activity but shows markedly reduced inhibition of F0F1-ATPase, suggesting a more complex mode of action than simple enzyme inhibition. Oligomycin, another known F0F1-ATPase inhibitor, is included for comparison and demonstrates potent antiproliferative activity.

Experimental Protocols

F0F1-ATPase Inhibition Assay

This assay spectrophotometrically measures the ATP hydrolysis activity of the F1-ATPase enzyme. The production of ADP is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Isolated yeast mitochondria or purified F1-ATPase

  • Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 8.0

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • ATP

  • Test compounds (Apoptolidin A and analogues) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • A reaction mixture is prepared in a cuvette containing assay buffer, PEP, NADH, PK, and LDH.

  • The test compound at various concentrations (or vehicle control) is added to the reaction mixture and pre-incubated for a specified time (e.g., 5-10 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot.

  • The inhibitory effect of the test compound is determined by comparing the rate of F1-ATPase activity in its presence to that of the control.

  • IC50 values are calculated from the dose-response curves.

Antiproliferative Assay (Ad12-3Y1 vs. 3Y1 cells)

This cell-based assay determines the cytotoxic or growth-inhibitory effects of a compound on a cancer cell line (Ad12-3Y1, E1A-transformed rat fibroblasts) versus its normal counterpart (3Y1).

Materials:

  • Ad12-3Y1 and 3Y1 cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (Apoptolidin A and analogues)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the cells are treated with serial dilutions of the test compounds. Control wells receive the vehicle only.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • After the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.

  • The absorbance or luminescence is measured using a plate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • GI50 values (the concentration that inhibits cell growth by 50%) are determined from the dose-response curves for each cell line.

Signaling Pathway and Mechanism of Action

Apoptolidin A induces apoptosis through the intrinsic pathway by targeting the mitochondrial F1F0-ATP synthase. Specifically, it binds to the F1 subcomplex of this enzyme, inhibiting its ATP synthesis function. This inhibition leads to a decrease in cellular ATP levels, mitochondrial dysfunction, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in the intrinsic pathway. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Apoptolidin_Signaling_Pathway Apoptolidin Apoptolidin A ATP_Synthase Mitochondrial F1F0-ATP Synthase Apoptolidin->ATP_Synthase Inhibition ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Synthase->Mitochondrial_Dysfunction Causes Cytochrome_C Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptolidin A's mechanism of inducing apoptosis.

References

Amycolatopsin A: A Comparative Analysis of its Effects on Pathogenic and Non-Pathogenic Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of the Antimycobacterial Activity and Potential Mechanisms of a Novel Macrolide

Amycolatopsin A, a novel glycosylated macrolactone, has demonstrated selective and potent activity against pathogenic mycobacteria, positioning it as a compound of interest in the development of new antituberculosis therapies. This guide provides a comparative analysis of the currently available data on the effects of this compound on pathogenic versus non-pathogenic mycobacteria, supported by experimental data and detailed methodologies.

Differential Efficacy: Pathogen-Specific Inhibition

Current research highlights a significant disparity in the activity of this compound against pathogenic and non-pathogenic mycobacterial species. While potent inhibitory effects have been observed against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG), there is a notable lack of publicly available data regarding its activity against non-pathogenic species such as Mycobacterium smegmatis.

Table 1: Comparative in vitro Activity of this compound Against Mycobacterial Species

Mycobacterial SpeciesPathogenicityAssay TypeMeasured EndpointActivity (µM)Citation
Mycobacterium tuberculosis H37RvPathogenicGrowth InhibitionIC₅₀4.4[1]
Mycobacterium bovis (BCG)Pathogenic (Attenuated)Growth InhibitionIC₅₀0.4[1]
Mycobacterium smegmatisNon-pathogenic--Data Not Available-

The data clearly indicates that this compound is a potent inhibitor of pathogenic mycobacteria, with a particularly low IC₅₀ value against M. bovis BCG.[1] The selectivity for pathogenic species suggests a potential mechanism of action that targets pathways or structures unique to these virulent strains.

Proposed Mechanism of Action: Insights from Macrolide Antibiotics

While the specific molecular target of this compound in mycobacteria has not yet been elucidated, its structural classification as a macrolide provides clues to its potential mechanism of action. Macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction obstructs the exit tunnel for newly synthesized peptides, leading to a bacteriostatic effect.

G

Further investigation is required to confirm if this compound follows this classical macrolide mechanism and to identify the specific ribosomal components it interacts with in mycobacteria.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of antimycobacterial compounds like this compound.

Mycobacterial Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria.

Materials:

  • Mycobacterium culture (M. tuberculosis H37Rv or M. smegmatis)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compound (this compound)

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO or vehicle)

Procedure:

  • Prepare a serial dilution of the test compound in Middlebrook 7H9 broth in the 96-well plate.

  • Inoculate each well with a standardized suspension of mycobacteria to a final concentration of approximately 10⁵ CFU/mL.

  • Include a drug-free well for growth control and a well with a known antibiotic as a positive control.

  • Seal the plates and incubate at 37°C for 5-7 days for M. tuberculosis or 2-3 days for M. smegmatis.

  • After incubation, add Alamar Blue solution to each well.

  • Continue incubation for another 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Determination of IC₅₀ (50% Inhibitory Concentration)

The IC₅₀ value is determined from a dose-response curve generated from the MABA or a similar growth inhibition assay.

Procedure:

  • Perform the MABA with a finer serial dilution of the test compound.

  • Measure the fluorescence or absorbance of each well using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the drug-free control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • The IC₅₀ is the concentration of the compound that results in 50% inhibition of bacterial growth.

G

Conclusion and Future Directions

This compound exhibits promising and selective activity against pathogenic mycobacteria, particularly M. tuberculosis and M. bovis BCG. However, a significant knowledge gap exists regarding its efficacy against non-pathogenic mycobacteria, which is crucial for a comprehensive understanding of its spectrum of activity and potential selectivity. Future research should prioritize:

  • Determining the MIC and IC₅₀ of this compound against M. smegmatis and other non-pathogenic mycobacterial species. This will provide a direct comparison of its differential effects.

  • Elucidating the specific molecular target and mechanism of action of this compound in mycobacteria. This will involve techniques such as ribosome binding assays, resistant mutant screening, and transcriptomic or proteomic analyses.

  • Investigating the structure-activity relationship of this compound analogues. This could lead to the development of even more potent and selective antimycobacterial agents.

Addressing these research questions will be instrumental in advancing the development of this compound as a potential new therapeutic agent in the fight against tuberculosis.

References

In Vivo Efficacy of Amycolatopsin A: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature reveals a lack of published in vivo studies validating the efficacy of Amycolatopsin A in animal models. While this novel macrolide has demonstrated promising in vitro activity against mycobacteria and cancer cell lines, its therapeutic potential has not yet been evaluated in a living organism. This guide summarizes the existing preclinical data for this compound and provides a comparative context with other natural products from the Amycolatopsis genus where in vivo data is available.

This compound: In Vitro Bioactivity Profile

This compound is a novel glycosylated macrolactone isolated from the soil bacterium Amycolatopsis sp. MST-108494.[1][2] To date, the only available efficacy data for this compound is derived from in vitro assays. These studies have highlighted its potential as both an antimycobacterial and a cytotoxic agent.

Antimycobacterial Activity

This compound has been shown to inhibit the growth of Mycobacterium tuberculosis (H37Rv) and Mycobacterium bovis (BCG) in liquid culture.[1][2] This is a significant finding, as M. tuberculosis is the causative agent of tuberculosis, a major global health concern.

Cytotoxic Activity

In addition to its antimycobacterial properties, this compound has demonstrated significant cytotoxicity against human cancer cell lines. Specifically, it has been tested against human lung cancer (NCIH-460) and colon carcinoma (SW620) cells.[1]

The following table summarizes the reported in vitro bioactivity for this compound and its structural analogs, Amycolatopsin B and C.

CompoundBioactivityCell Line / OrganismIC50 (µM)
This compound AntimycobacterialM. tuberculosis H37Rv4.4
M. bovis BCG0.4
CytotoxicHuman Lung Cancer (NCIH-460)1.2
Human Colon Carcinoma (SW620)0.08
Amycolatopsin B CytotoxicHuman Lung Cancer (NCIH-460)0.28
Human Colon Carcinoma (SW620)0.14
Amycolatopsin C AntimycobacterialM. tuberculosis H37Rv5.7
M. bovis BCG2.7

Comparative Analysis with Other Amycolatopsis Metabolites

While in vivo data for this compound is not available, other secondary metabolites from the Amycolatopsis genus have been evaluated in animal models. For instance, an unnamed compound, designated as "compound 19", has been studied for its anti-hyperglycemic effects in Swiss albino mice. This compound was administered at a dose of 100 mg/kg and was found to be effective in treating hyperglycemia without inducing genotoxic effects.

Experimental Protocols

As there are no published in vivo studies for this compound, a detailed experimental protocol for animal models cannot be provided. The in vitro data presented above was generated using standard methodologies for assessing antimycobacterial activity and cytotoxicity.

In Vitro Antimycobacterial Susceptibility Testing

The antimycobacterial activity of Amycolatopsins A and C was likely determined using a broth microdilution method. In this assay, serial dilutions of the compounds are prepared in a liquid culture medium suitable for the growth of M. tuberculosis and M. bovis. The mycobacterial strains are then added to the wells containing the compounds and incubated. The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) is determined by measuring the inhibition of bacterial growth, often by visual inspection or by using a growth indicator dye.

In Vitro Cytotoxicity Assay

The cytotoxicity of Amycolatopsins A and B against human cancer cell lines was likely assessed using a cell viability assay, such as the MTT or MTS assay. In this method, cancer cells are seeded in microtiter plates and exposed to varying concentrations of the compounds. After an incubation period, a reagent is added that is converted into a colored product by metabolically active cells. The amount of colored product is proportional to the number of viable cells and is measured using a spectrophotometer. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.

Signaling Pathways and Experimental Workflows

Due to the absence of in vivo studies and further mechanistic investigations, the signaling pathways modulated by this compound have not been elucidated. Consequently, diagrams for signaling pathways or experimental workflows for in vivo validation cannot be generated at this time.

Below is a conceptual workflow for the preclinical evaluation of a novel natural product like this compound, from in vitro screening to potential in vivo testing.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation in_vitro_screening Initial Bioactivity Screening (e.g., Antimicrobial, Cytotoxic) dose_response Dose-Response and IC50 Determination in_vitro_screening->dose_response selectivity Selectivity Testing (e.g., against normal cells) dose_response->selectivity animal_model Animal Model Selection (e.g., infection, tumor xenograft) selectivity->animal_model pk_pd Pharmacokinetic and Pharmacodynamic (PK/PD) Studies animal_model->pk_pd efficacy Efficacy Studies in Animal Models pk_pd->efficacy toxicology Toxicology and Safety Assessment efficacy->toxicology

Caption: A generalized workflow for the preclinical development of a novel bioactive compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with potent in vitro antimycobacterial and cytotoxic activities. However, the current body of scientific literature is devoid of any in vivo studies in animal models to validate these findings. To advance the preclinical development of this compound, future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of tuberculosis and cancer.

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound in animal models.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.

Such studies are essential to bridge the gap between the promising in vitro data and the potential clinical application of this novel macrolide. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to pursue these avenues of investigation.

References

Unraveling Antibiotic Mechanisms: A Comparative Guide to Amycolatopsin A and Genetically Confirmed Modes of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Amycolatopsin A alongside the genetically validated mechanisms of Vancomycin and Rifamycin, offering insights for researchers, scientists, and drug development professionals. This guide highlights the crucial role of genetic studies in confirming the mode of action of antibiotics derived from the genus Amycolatopsis.

The quest for novel antibiotics is a cornerstone of modern medicine, and the genus Amycolatopsis has proven to be a rich source of clinically significant compounds. This guide focuses on this compound, a promising antimycobacterial agent, and places it in the context of two of the most well-characterized antibiotics from the same genus: Vancomycin and Rifamycin. While the precise mode of action for this compound is yet to be elucidated through genetic studies, a comparative analysis with its well-understood counterparts provides a valuable framework for future research and drug development.

This compound: An Antimycobacterial Agent with an Unconfirmed Mechanism

This compound is a glycosylated polyketide macrolide produced by the soil bacterium Amycolatopsis sp. MST-108494.[1] Initial studies have demonstrated its selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv), the causative agent of tuberculosis.[1] This positions this compound as a molecule of interest in the development of new anti-tuberculosis therapies. However, to date, there are no published genetic studies confirming its specific molecular target or mode of action.

The Gold Standard: Genetic Confirmation of Antibiotic Action

Genetic studies are indispensable for validating the mode of action of an antibiotic. By identifying and characterizing genes that confer resistance, researchers can pinpoint the direct molecular target of a drug. Techniques such as sequencing of resistant mutants, targeted gene knockouts, and reporter gene assays provide definitive evidence of a drug's mechanism. The following sections detail how these genetic approaches have been instrumental in confirming the modes of action for Vancomycin and Rifamycin.

Comparative Analysis: this compound vs. Genetically Validated Comparators

The following table summarizes the key characteristics of this compound, Vancomycin, and Rifamycin, highlighting the current knowledge gap regarding the genetic validation of this compound's mechanism.

FeatureThis compoundVancomycinRifamycin
Producing Organism Amycolatopsis sp. MST-108494[1]Amycolatopsis orientalisAmycolatopsis mediterranei
Chemical Class Glycosylated Polyketide Macrolide[1]GlycopeptideAnsamycin
Primary Bioactivity Antimycobacterial[1]Antibacterial (Gram-positive)Antibacterial (Broad-spectrum, including mycobacteria)
Mode of Action Not genetically confirmedInhibition of cell wall synthesisInhibition of RNA synthesis
Molecular Target UnknownD-Ala-D-Ala terminus of peptidoglycan precursorsβ-subunit of RNA polymerase (RpoB)
Genetic Confirmation Not availableConfirmed via resistance genes (van cluster) and reporter assaysConfirmed via resistance mutations in the rpoB gene

Vancomycin: A Case Study in Targeting the Bacterial Cell Wall

Vancomycin's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall. It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, effectively preventing their incorporation into the growing cell wall.

Genetic Confirmation of Vancomycin's Mode of Action:

The most compelling genetic evidence for vancomycin's mode of action comes from the study of vancomycin-resistant bacteria. These organisms have acquired a cluster of genes, most notably the vanHAX operon, which alters the target of vancomycin.

  • Target Modification: The van genes encode enzymes that replace the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac). This subtle change significantly reduces vancomycin's binding affinity, rendering the antibiotic ineffective. The direct link between the presence of these genes and resistance provides unequivocal proof of vancomycin's target.

  • Reporter Gene Assays: Genetic tools such as reporter gene assays further validate this mechanism. Bacterial strains can be engineered with a reporter gene (e.g., lacZ or luciferase) under the control of a promoter that is activated by cell wall stress. Exposure to vancomycin induces this stress response, leading to a measurable signal from the reporter gene, confirming its impact on cell wall integrity.

Rifamycin: A Potent Inhibitor of Bacterial Transcription

Rifamycin and its derivatives, such as rifampicin, are potent antibiotics that function by inhibiting bacterial RNA synthesis. They bind to the β-subunit of the DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription. This binding physically blocks the elongation of the nascent RNA chain, leading to a cessation of protein synthesis and bacterial death.

Genetic Confirmation of Rifamycin's Mode of Action:

The genetic basis for rifamycin's mode of action is exceptionally well-documented through the analysis of resistant mutants.

  • Resistance Mutations: Over 95% of rifampicin-resistant clinical isolates of M. tuberculosis harbor mutations in a specific 81-bp region of the rpoB gene, which encodes the β-subunit of RNAP. These mutations alter the binding site of rifamycin, reducing its affinity for the enzyme while preserving the polymerase's function.

  • Allelic Exchange Experiments: The causal link between rpoB mutations and resistance has been definitively proven through allelic exchange experiments. Introducing a mutated rpoB gene into a susceptible bacterial strain confers high-level resistance to rifamycin, providing direct genetic proof of the drug's target.

Experimental Protocols for Genetic Validation

The following are generalized protocols for key genetic experiments used to confirm an antibiotic's mode of action.

Identification of Resistance Mutations by Gene Sequencing

Objective: To identify mutations in the target gene of an antibiotic in resistant bacterial strains.

Methodology:

  • Isolate antibiotic-resistant mutants by plating a susceptible bacterial culture on a medium containing the antibiotic.

  • Extract genomic DNA from both the resistant mutants and the susceptible parent strain.

  • Amplify the suspected target gene (e.g., rpoB for rifamycin) from the genomic DNA using the Polymerase Chain Reaction (PCR).

  • Sequence the PCR products from both the resistant and susceptible strains.

  • Compare the DNA sequences to identify any mutations in the resistant strains that are absent in the parent strain.

Construction of a Reporter Strain for Mode of Action Analysis

Objective: To create a bacterial strain that produces a measurable signal in response to a specific cellular stress induced by an antibiotic.

Methodology:

  • Identify a promoter that is specifically induced by the stress related to the antibiotic's proposed mode of action (e.g., a cell wall stress-inducible promoter for vancomycin).

  • Clone this promoter upstream of a reporter gene (e.g., luciferase or gfp) in a suitable plasmid vector.

  • Transform the resulting plasmid into the target bacterial species.

  • Validate the reporter strain by exposing it to a known antibiotic with the same mode of action and measuring the reporter signal (e.g., luminescence or fluorescence).

Data Presentation: Quantitative Analysis of Resistance

The following table provides an example of how quantitative data from genetic studies can be presented to compare the efficacy of an antibiotic against wild-type and mutant strains. This data for Rifamycin clearly demonstrates the impact of specific rpoB mutations on the level of resistance.

M. tuberculosis StrainrpoB MutationRifampin MIC (µg/mL)Rifabutin MIC (µg/mL)
Wild-Type (H37Rv) None0.060.03
Mutant 1 Codon 531 (TCG -> TTG)>64>16
Mutant 2 Codon 526 (CAC -> TAC)>64>16
Mutant 3 Codon 516 (GAC -> GTC)>640.25

Data adapted from a study on rifamycin cross-resistance in M. tuberculosis.

Visualizing Modes of Action and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

vancomycin_moa cluster_cell Bacterial Cell Lipid_II Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Transglycosylation & Transpeptidation Cell_Wall Mature Peptidoglycan (Cross-linked) PBP->Cell_Wall Vancomycin Vancomycin Vancomycin->Lipid_II

Caption: Mode of action of Vancomycin, which binds to the D-Ala-D-Ala terminus of Lipid II, sterically hindering the transglycosylation and transpeptidation steps catalyzed by Penicillin-Binding Proteins (PBPs), thereby inhibiting cell wall synthesis.

rifamycin_moa cluster_transcription Bacterial Transcription DNA DNA Template RNAP RNA Polymerase (RpoB subunit) DNA->RNAP Binds to promoter RNA Elongating RNA RNAP->RNA Initiates & Elongates Rifamycin Rifamycin Rifamycin->RNAP Binds to RpoB β-subunit

Caption: Mode of action of Rifamycin, which inhibits bacterial transcription by binding to the β-subunit (RpoB) of RNA polymerase, physically blocking the path of the elongating RNA chain.

genetic_validation_workflow Start Hypothesized Mode of Action (MoA) Generate_Mutants Generate Resistant Mutants (Spontaneous or Induced) Start->Generate_Mutants Sequence_Target Sequence Hypothesized Target Gene Generate_Mutants->Sequence_Target Identify_Mutations Identify Mutations in Resistant Strains Sequence_Target->Identify_Mutations Allelic_Exchange Introduce Mutation into Susceptible Strain (Allelic Exchange) Identify_Mutations->Allelic_Exchange Confirm_Resistance Confirm Resistance Phenotype (MIC Testing) Allelic_Exchange->Confirm_Resistance Conclusion Genetic Confirmation of MoA Confirm_Resistance->Conclusion

Caption: A generalized workflow for the genetic validation of an antibiotic's mode of action, from hypothesis to confirmation through the study of resistance mutations.

Conclusion and Future Directions

While this compound presents a promising scaffold for the development of new antimycobacterial drugs, a thorough understanding of its mode of action is essential for its advancement. The clear and definitive validation of the mechanisms of Vancomycin and Rifamycin through genetic studies provides a roadmap for future investigations into this compound. By employing techniques such as the generation and sequencing of resistant mutants, and the development of targeted reporter assays, the scientific community can elucidate the molecular target of this compound. This knowledge will not only pave the way for its potential clinical application but also contribute to the broader understanding of antibiotic action and the development of strategies to combat antimicrobial resistance.

References

A Comparative Transcriptomic Guide: Unveiling the Impact of Amycolatopsin A on Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this review, publicly accessible research detailing the specific transcriptomic effects of Amycolatopsin A on Mycobacterium tuberculosis is not available. This guide, therefore, presents a proposed framework for a comparative transcriptomics study, designed for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols, data presentation structures, and analytical workflows to compare the effects of this compound with a well-characterized anti-tubercular agent, Rifampicin.

Introduction

The genus Amycolatopsis is a known producer of various bioactive secondary metabolites, including potent antibiotics like vancomycin and rifamycin.[1][2] this compound, another compound from this genus, represents a potential candidate for novel anti-tuberculosis therapies. Understanding its mechanism of action is crucial for its development. Transcriptomics, particularly RNA sequencing (RNA-seq), offers a powerful lens to observe the global transcriptional changes in M. tuberculosis upon drug exposure. This provides insights into the drug's primary target, off-target effects, and the bacterium's adaptive responses.[3][4]

This guide outlines a comparative study to characterize the transcriptomic signature of this compound in M. tuberculosis against that of Rifampicin. Rifampicin, a cornerstone of tuberculosis treatment, acts by inhibiting the bacterial DNA-dependent RNA polymerase.[5] Comparing the transcriptomic response to this compound with the well-documented effects of Rifampicin will help elucidate its unique mechanism of action and its potential as a new anti-tubercular drug.

Proposed Experimental Protocols

A robust comparative transcriptomics study requires meticulous experimental design and execution. The following protocols are based on established methodologies for M. tuberculosis RNA-seq.

Bacterial Strain and Culture Conditions
  • Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294), a commonly used laboratory reference strain.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • Growth Conditions: Cultures should be grown at 37°C with continuous shaking (100 rpm) to mid-logarithmic phase (OD₆₀₀ of 0.5-0.8). All manipulations must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Drug Exposure
  • Experimental Groups:

    • This compound-treated: M. tuberculosis cultures exposed to this compound at 2x the minimum inhibitory concentration (MIC).

    • Rifampicin-treated (Comparator): M. tuberculosis cultures exposed to Rifampicin at 2x MIC.

    • Untreated Control: M. tuberculosis cultures treated with an equivalent volume of the drug solvent (e.g., DMSO).

  • Exposure Time: A time-course experiment is recommended (e.g., 6, 12, and 24 hours) to capture both early and late transcriptional responses.

  • Replicates: A minimum of three biological replicates for each condition and time point is essential for statistical power.

RNA Extraction and Quality Control
  • Harvest bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Immediately resuspend the pellet in an RNA stabilization reagent (e.g., TRIzol) to preserve the transcriptomic snapshot.

  • Lyse the cells using mechanical disruption, such as bead beating with 0.1 mm zirconia/silica beads, which is effective for the tough mycobacterial cell wall.

  • Purify the total RNA using a combination of phenol-chloroform extraction and a column-based purification kit (e.g., RNeasy Mini Kit, Qiagen).

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) for purity (A260/A280 ratio) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) for integrity (RIN score > 7.0).

Library Preparation and Sequencing
  • Deplete ribosomal RNA (rRNA) from the total RNA samples using a specialized kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria). This step is critical as rRNA can constitute over 95% of total RNA.

  • Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep).

  • Perform sequencing on an Illumina platform (e.g., NovaSeq or NextSeq) to generate a sufficient number of reads per sample (recommended depth of at least 15 million reads for M. tuberculosis).

Bioinformatic Analysis Workflow

The raw sequencing data must be processed through a rigorous bioinformatic pipeline to identify differentially expressed genes and affected pathways.

  • Quality Control: Assess raw read quality using tools like FastQC.

  • Read Trimming: Remove adapter sequences and low-quality bases using a tool like Trimmomatic.

  • Alignment: Align the trimmed reads to the M. tuberculosis H37Rv reference genome (NC_000962.3) using an aligner such as Bowtie2 or STAR.

  • Read Counting: Quantify the number of reads mapping to each gene using featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use a package like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the treated and control groups. A fold change of >|2| and a p-adjusted value < 0.05 are common thresholds.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the list of differentially expressed genes using tools like Blast2GO or web-based platforms like DAVID to understand the biological processes affected by the drugs.

Data Presentation

Quantitative data should be presented in clear, comparative tables. Below are templates for how the results could be summarized.

Table 1: Top 10 Differentially Upregulated Genes in M. tuberculosis following Treatment

Gene IDGene NameFunctionThis compound (Log₂ Fold Change)This compound (p-adj)Rifampicin (Log₂ Fold Change)Rifampicin (p-adj)
Rv0678mmpR5Efflux pump regulatorData PlaceholderData Placeholder2.5<0.01
Rv1258cctpFCation-transporting ATPaseData PlaceholderData Placeholder2.1<0.01
.....................

Table 2: Top 10 Differentially Downregulated Genes in M. tuberculosis following Treatment

Gene IDGene NameFunctionThis compound (Log₂ Fold Change)This compound (p-adj)Rifampicin (Log₂ Fold Change)Rifampicin (p-adj)
Rv1484inhAMycolic acid synthesisData PlaceholderData Placeholder-3.2<0.001
Rv2245kasAMycolic acid synthesisData PlaceholderData Placeholder-2.8<0.001
.....................

Table 3: Enriched KEGG Pathways Affected by Drug Treatment

Pathway IDPathway NameThis compound (p-value)Genes Affected (this compound)Rifampicin (p-value)Genes Affected (Rifampicin)
mtc00561Glycerolipid metabolismData PlaceholderData Placeholder0.02fas, ppsA, plsB
mtc01100Metabolic pathwaysData PlaceholderData Placeholder<0.001...
mtc02010ABC transportersData PlaceholderData Placeholder0.01drrA, drrB, Rv1218c

Visualizing Workflows and Pathways

Diagrams are essential for communicating complex workflows and biological relationships.

experimental_workflow cluster_wet_lab Experimental Protocol cluster_dry_lab Bioinformatic Analysis culture M. tuberculosis H37Rv Culture (Mid-log phase) treatment Drug Treatment (this compound vs. Rifampicin vs. Control) culture->treatment harvest Cell Harvesting & RNA Extraction treatment->harvest qc1 RNA Quality Control (NanoDrop, Bioanalyzer) harvest->qc1 rrna_depletion rRNA Depletion qc1->rrna_depletion library_prep cDNA Library Preparation rrna_depletion->library_prep sequencing Illumina Sequencing library_prep->sequencing qc2 Raw Read Quality Control (FastQC) sequencing->qc2 alignment Genome Alignment (Bowtie2/STAR) qc2->alignment counting Read Counting (featureCounts) alignment->counting dea Differential Expression Analysis (DESeq2) counting->dea enrichment Functional Enrichment (GO, KEGG) dea->enrichment interpretation Biological Interpretation enrichment->interpretation

Caption: Experimental and bioinformatic workflow for comparative transcriptomics.

pathway_comparison cluster_amy Hypothetical: this compound cluster_rif Rifampicin cluster_outcome Cellular Outcome amy This compound cw_synth Cell Wall Synthesis (e.g., Peptidoglycan) amy->cw_synth Inhibition stress General Stress Response (e.g., Clp proteases) cw_synth->stress death Bacterial Death stress->death rif Rifampicin rpoB RNA Polymerase (RpoB subunit) rif->rpoB Binding transcription Transcription Elongation rpoB->transcription Inhibition protein_synth Protein Synthesis transcription->protein_synth Blockage protein_synth->death

Caption: Hypothetical comparison of pathways affected by this compound and Rifampicin.

References

Cross-Resistance Profile of F-ATP Synthase Inhibitors in Mycobacterium tuberculosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. One such validated target is the F-ATP synthase, essential for energy production in Mtb. Bedaquiline, a diarylquinoline that inhibits the F0 subunit of F-ATP synthase, has been a significant advancement in the treatment of MDR-TB. Amycolatopsin A, a glycosylated polyketide macrolide, has demonstrated selective inhibitory activity against Mtb. While its precise molecular target is yet to be definitively identified, its structural relatives, apoptolidin and ammocidin, are known inhibitors of the F1 subcomplex of F-ATP synthase. This guide provides a comparative analysis of cross-resistance patterns observed with F-ATP synthase inhibitors, using bedaquiline as a primary example, to infer potential resistance landscapes for this compound and other drugs targeting this pathway.

Mechanism of Action: F-ATP Synthase Inhibition

The F1F0-ATP synthase is a multi-subunit enzyme complex responsible for ATP synthesis. Bedaquiline specifically binds to the c-subunit of the F0 rotor ring, disrupting the proton motive force and inhibiting ATP production. It is hypothesized that this compound, like its structural analogs, may target the F1 catalytic head of the enzyme. Disruption of this crucial energy-generating pathway leads to bactericidal activity against both replicating and non-replicating Mtb.

Cross-Resistance with Bedaquiline: A Case Study

Extensive research has been conducted on resistance mechanisms to bedaquiline, revealing important patterns of cross-resistance with other anti-tubercular agents.

Primary Mechanisms of Resistance

Two primary mechanisms of resistance to bedaquiline have been identified:

  • Target-based mutations: Mutations in the atpE gene, which encodes the c-subunit of the F-ATP synthase, can lead to high-level resistance to bedaquiline. These mutations, however, do not typically confer cross-resistance to other classes of anti-TB drugs.[1][2][3]

  • Efflux pump upregulation: Mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump, are the most common cause of bedaquiline resistance.[1][4] These mutations lead to the overexpression of the efflux pump, which actively transports bedaquiline out of the bacterial cell, resulting in low to moderate-level resistance.

Cross-Resistance with Clofazimine

A significant finding has been the cross-resistance between bedaquiline and clofazimine, another repurposed drug used in MDR-TB regimens. This cross-resistance is primarily mediated by mutations in the Rv0678 gene, leading to the upregulation of the MmpS5-MmpL5 efflux pump, which can expel both drugs. This shared resistance pathway is a critical consideration in the design of treatment regimens containing both drugs.

Lack of Cross-Resistance with Other First- and Second-Line Drugs

Importantly, studies have shown no significant cross-resistance between bedaquiline and other key anti-TB drugs, including isoniazid, rifampicin, ethambutol, pyrazinamide, amikacin, and moxifloxacin. This indicates that the mechanisms of action and resistance for bedaquiline are distinct from these established drugs.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the typical MIC ranges for bedaquiline and clofazimine against susceptible and resistant strains of M. tuberculosis.

DrugStrain TypeGenetic MarkerMIC Range (µg/mL)Fold Increase in MICReference(s)
BedaquilineWild-Type (Susceptible)Wild-Type atpE and Rv06780.0039 - 0.25-
BedaquilineResistantatpE mutation> 1.0High-level (>8-fold)
BedaquilineResistantRv0678 mutation0.25 - 2.0Low to Moderate (2 to 8-fold)
ClofazimineWild-Type (Susceptible)Wild-Type Rv06780.06 - 0.5-
ClofazimineResistantRv0678 mutation≥ 2.0Moderate (>4-fold)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A crucial experiment in cross-resistance studies is the determination of the MIC of a drug against various bacterial strains. The following is a generalized protocol based on the Resazurin Microtiter Assay (REMA) and the use of automated systems like the MGIT 960.

1. Preparation of Bacterial Inoculum:

  • M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol.

  • The turbidity of the bacterial suspension is adjusted to a McFarland standard (typically 0.5 or 1.0).

  • The inoculum is then diluted to the desired final concentration for the assay.

2. Drug Dilution Series:

  • A two-fold serial dilution of the test drug (e.g., bedaquiline, clofazimine) is prepared in a 96-well microtiter plate using 7H9 broth.

  • A range of concentrations is chosen to encompass the expected MICs of both susceptible and resistant strains.

3. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • Control wells (no drug) are included to ensure bacterial growth.

  • The plates are incubated at 37°C for a specified period (typically 7-14 days).

4. MIC Determination:

  • REMA: A resazurin solution is added to each well after the incubation period. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

  • MGIT 960 System: This automated system uses fluorescence to detect bacterial growth in liquid culture tubes containing different drug concentrations. The system flags a tube as resistant if growth is detected at a critical concentration of the drug.

5. Genotypic Analysis:

  • Strains exhibiting elevated MICs are subjected to whole-genome sequencing or targeted sequencing of genes known to be associated with resistance (e.g., atpE, Rv0678). This allows for the correlation of phenotypic resistance with specific genetic mutations.

Visualizing the Efflux Pump-Mediated Cross-Resistance Pathway

The following diagram illustrates the logical relationship in the most common mechanism of cross-resistance between bedaquiline and clofazimine.

Cross_Resistance_Pathway cluster_0 Mechanism of Resistance cluster_1 Drug Efflux Rv0678_mutation Mutation in Rv0678 gene Rv0678_protein Non-functional Rv0678 repressor protein Rv0678_mutation->Rv0678_protein leads to MmpS5_MmpL5_promoter MmpS5-MmpL5 promoter Rv0678_protein->MmpS5_MmpL5_promoter fails to bind to MmpS5_MmpL5_upregulation Upregulation of MmpS5-MmpL5 efflux pump MmpS5_MmpL5_promoter->MmpS5_MmpL5_upregulation is derepressed, leading to Efflux Drug Efflux MmpS5_MmpL5_upregulation->Efflux results in Bedaquiline Bedaquiline Bedaquiline->Efflux Clofazimine Clofazimine Clofazimine->Efflux Bedaquiline_resistance Bedaquiline Resistance Efflux->Bedaquiline_resistance causes Clofazimine_resistance Clofazimine Resistance Efflux->Clofazimine_resistance causes

References

Benchmarking the Therapeutic Index of Amycolatopsin A Against Existing Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with improved safety and efficacy profiles. Amycolatopsin A, a member of the promising class of antibiotics derived from the genus Amycolatopsis, represents a potential candidate in this ongoing battle. This guide provides a comparative benchmark of the therapeutic index of a representative compound from this class, MJ347-81F4 A, against established antibiotics: vancomycin, linezolid, and daptomycin. Due to the limited publicly available data on this compound, this guide utilizes MJ347-81F4 A, a potent thiazolyl peptide antibiotic from an Amycolatopsis species, as a proxy for a novel therapeutic candidate from this genus.

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety for clinical use. This guide presents available preclinical data for MJ347-81F4 A and compares it with the established therapeutic windows of commonly used antibiotics for serious Gram-positive infections.

Quantitative Data Comparison

The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration, MIC) and available cytotoxicity data for MJ347-81F4 A and the comparator antibiotics. The therapeutic index is estimated for MJ347-81F4 A based on the available data, with important caveats noted below.

Antibiotic Class Mechanism of Action Spectrum of Activity (Primary) MIC Range (vs. S. aureus) Cytotoxicity (IC50) / Toxic Trough Concentration Estimated Therapeutic Index (IC50/MIC90)
MJ347-81F4 A (Proxy) Thiazolyl PeptideInhibition of protein synthesis via 50S ribosomeGram-positive bacteria, including MRSA0.006 - 0.1 µg/mL[1]>100 µg/mL (mammalian cells)¹>1000
Vancomycin GlycopeptideInhibition of cell wall synthesisGram-positive bacteria, including MRSA0.5 - 2 µg/mL[2][3][4]Trough >20 mg/L associated with nephrotoxicity[5]Narrow (Therapeutic drug monitoring required)
Linezolid OxazolidinoneInhibition of protein synthesis via 50S ribosomeGram-positive bacteria, including MRSA and VRE0.5 - 4 µg/mLTrough >8 µg/mL associated with toxicityNarrow (Therapeutic drug monitoring often recommended)
Daptomycin Cyclic LipopeptideDisruption of cell membrane functionGram-positive bacteria, including MRSA and VRE0.25 - 1 µg/mLElevated creatine phosphokinase (CPK) levels indicate muscle toxicityModerate (Monitoring of CPK levels required)

¹Cytotoxicity data for MJ347-81F4 A is not directly available. The value presented is based on data for a similar thiazolyl peptide antibiotic, PM2409, which showed no cytotoxicity up to 100 µg/mL. This is an estimation and requires experimental validation for MJ347-81F4 A.

Experimental Protocols

The determination of the therapeutic index relies on standardized in vitro assays to measure antibacterial efficacy and cytotoxicity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a commonly employed technique.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., HeLa or HEK293) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the antibiotic for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Therapeutic Index Determination

G cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation A Bacterial Strain Selection (e.g., S. aureus) B Prepare Bacterial Inoculum A->B D Broth Microdilution Assay B->D C Serial Dilution of this compound C->D E Determine Minimum Inhibitory Concentration (MIC) D->E K Therapeutic Index (TI) = IC50 / MIC E->K F Mammalian Cell Line Culture G Cell Seeding in 96-well Plates F->G H Treatment with this compound G->H I MTT Assay H->I J Determine IC50 I->J J->K

Caption: Workflow for determining the therapeutic index.

Conceptual Diagram of Therapeutic Index

G cluster_1 Therapeutic Index A Low B Therapeutic Range A->B Increasing Efficacy C Toxic B->C Increasing Toxicity TI_High High TI (Wide Therapeutic Window) TI_Low Low TI (Narrow Therapeutic Window)

Caption: The concept of the therapeutic index.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Amycolatopsin A, a glycosylated polyketide with antimycobacterial properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal.

PropertyValue
CAS Number 2209112-96-7[1][2]
Molecular Formula C60H98O23[2]
Molecular Weight 1187.4 g/mol [2]
Purity >95% by HPLC[2]
Solubility Soluble in DMSO and ethanol
Long-Term Storage -20°C

Hazard Assessment

According to the available Safety Data Sheet (SDS), this compound is considered non-hazardous for transport. There are no specific SARA Title III reporting requirements for this substance, and it is listed as having no SARA Hazards. However, as with any chemical substance, appropriate precautions should be taken to avoid inhalation, and contact with skin and eyes.

Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable country, federal, state, and local regulations. The following step-by-step process outlines the recommended procedure for its disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses

  • Lab coat

  • Gloves

2. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid chemical waste.

3. Spill Management: In the event of a spill:

  • Evacuate personnel from the immediate area to ensure safety.

  • Ensure adequate ventilation.

  • For liquid spills, absorb the solution using a non-reactive absorbent material like diatomite or universal binders.

  • Carefully collect the absorbed material and place it in a sealed container for chemical waste.

  • Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.

  • Dispose of all contaminated cleaning materials as chemical waste.

4. Final Disposal:

  • Store the sealed waste containers in a designated, secure area away from incompatible materials.

  • Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal service. Adhere to their specific labeling and packaging requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_type Waste Identification cluster_containment Containment cluster_final Final Disposal start Start: Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware waste_type->contaminated_materials Contaminated collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid contaminated_materials->collect_solid store Store in Designated Waste Area collect_solid->store collect_liquid->store dispose Dispose via Licensed Hazardous Waste Service store->dispose

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides crucial safety and logistical information for the handling and disposal of Amycolatopsin A. While a Safety Data Sheet (SDS) from one supplier classifies this compound as not a hazardous substance or mixture, it is prudent to handle this potent antimycobacterial agent with a degree of caution due to its biological activity and the potent nature of other compounds from the Amycolatopsin genus. This guide is intended to foster a culture of safety and provide value beyond the product itself, ensuring the well-being of laboratory personnel.

Hazard Assessment and Precautionary Approach

This compound is a glycosylated polyketide with demonstrated antimycobacterial properties. Although the available Safety Data Sheet (SDS) with CAS number 2209112-96-7 indicates that it is not a hazardous substance, other research suggests that compounds from the Amycolatopsis genus can exhibit significant biological effects, including cytotoxicity. Given this, a cautious approach to handling is recommended to minimize potential exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesDouble gloving is recommended, especially when handling stock solutions or performing procedures with a higher risk of splashing. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesProvide a barrier against accidental splashes.
Body Protection Laboratory CoatA standard lab coat is sufficient for handling small quantities. For larger quantities or when there is a risk of significant contamination, a disposable gown is recommended.
Respiratory Protection Not generally requiredWork in a well-ventilated area. If there is a potential for aerosolization of the compound (e.g., during sonication or vigorous mixing), conduct the procedure in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps will ensure the safe handling of this compound:

  • Preparation :

    • Designate a specific area for handling this compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required PPE as outlined in the table above.

  • Weighing and Reconstitution :

    • If working with a powdered form, weigh the compound in a chemical fume hood or a balance enclosure to prevent inhalation of dust.

    • When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.

    • Cap the vial securely and mix by gentle inversion or vortexing.

  • Experimental Use :

    • Conduct all procedures involving the handling of this compound solutions on a clean, impervious surface.

    • Use caution to avoid spills and the generation of aerosols.

    • Clearly label all solutions containing this compound.

  • Post-Handling :

    • Decontaminate the work area with an appropriate cleaning agent (e.g., 70% ethanol) after each use.

    • Remove and dispose of gloves and any other disposable PPE in the designated waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential exposure to others.

  • Unused Compound : Unused or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, labeled waste bag or container. This waste should be treated as chemical waste and disposed of through your institution's hazardous waste program.

  • Liquid Waste : Aqueous solutions containing this compound should be collected in a clearly labeled, sealed container for chemical waste disposal.

Experimental Workflow for Handling this compound

AmycolatopsinA_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Clean Work Area gather_materials Assemble Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound (in hood) don_ppe->weigh Proceed to Handling reconstitute Reconstitute Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment collect_waste Collect Contaminated Materials experiment->collect_waste Generate Waste dispose_ppe Dispose of PPE decontaminate->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands dispose_waste Dispose as Chemical Waste collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.